DBCO-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLOVDOICXITOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353016-70-2 | |
| Record name | 11,12-Didehydro-gamma-oxodibenz[b,f]azocine-5(6H)-butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DBCO-Acid and its Role in Click Chemistry
This guide provides a comprehensive technical overview of Dibenzocyclooctyne-acid (this compound), a cornerstone reagent in the field of bioorthogonal chemistry. We will delve into its chemical properties, its pivotal role in copper-free click chemistry, and its wide-ranging applications in bioconjugation, drug development, and materials science. This document includes detailed experimental protocols and quantitative data to support researchers in the practical application of this versatile molecule.
Introduction to this compound
This compound, also known as Dibenzocyclooctyne-acid or DBCO-COOH, is a bifunctional chemical tool essential for modern bioconjugation.[1] It consists of two key components: a dibenzocyclooctyne (DBCO) group and a terminal carboxylic acid (-COOH) group.[1] The DBCO moiety is a highly strained alkyne, which is the reactive handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry".[1][] The carboxylic acid provides a versatile point of attachment, allowing DBCO to be conjugated to a wide variety of molecules, particularly those containing primary amines like proteins and peptides.[3][4]
Physicochemical and Technical Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings.
| Property | Value |
| Synonyms | DBCO-COOH, Dibenzocyclooctyne-acid, Azadibenzocyclooctyne acid[1] |
| Molecular Formula | C₁₉H₁₅NO₃[1] |
| Molecular Weight | 305.3 g/mol [1] |
| CAS Number | 1353016-70-2[1] |
| Appearance | Colorless to yellow-brown solid[5] |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in water.[1][5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][5] Solutions should be prepared freshly.[1] |
| Purity | Typically >95% (as determined by HPLC)[3] |
Stability Considerations: this compound is sensitive to light, moisture, and heat.[1] The strained alkyne can degrade over time, especially in solution, which can reduce its reactivity.[1][6] Therefore, proper storage and handling are crucial to maintain its efficacy.
The Core of its Function: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary role of this compound is to participate in SPAAC, a highly efficient and bioorthogonal "click" reaction.[1][]
Mechanism: The reactivity of the DBCO group is driven by the significant ring strain within its cyclooctyne (B158145) structure.[1][][7] This strain lowers the activation energy of the cycloaddition reaction with an azide-containing molecule, allowing the reaction to proceed rapidly and spontaneously without the need for a copper(I) catalyst.[1][8] The reaction results in the formation of a stable, covalent 1,2,3-triazole linkage.[1][6]
Advantages of Copper-Free Click Chemistry:
-
Biocompatibility: The elimination of the cytotoxic copper(I) catalyst makes SPAAC ideal for use in living systems, including live cells and whole organisms, without disrupting cellular processes.[1][][9]
-
Bioorthogonality: DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring high specificity and minimizing side reactions.[][9]
-
High Efficiency: The reaction kinetics are fast, leading to high yields in short time frames, even at low concentrations and physiological temperatures.[][8][9]
-
Stability: The resulting triazole bond is highly stable, ensuring the integrity of the final conjugate.[6][9]
Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Quantitative Data on SPAAC Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter for experimental design. While rates are highly dependent on the specific reagents, solvent, pH, and temperature, the following table provides representative second-order rate constants for DBCO and related cyclooctynes to illustrate their high reactivity.[10]
| Strained Alkyne Reagent | Azide Reactant | Rate Constant (M⁻¹s⁻¹) | Conditions |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 1.22 | pH 5-10, 25-37°C, various buffers[10] |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 - 1.22 | pH 7, 25-37°C, HEPES buffer[10] |
| DBCO | Benzyl Azide | ~1.0 | General literature value[11] |
| BCN | Benzyl Azide | ~0.3 | 20°C[12] |
Note: Higher pH values and the use of certain buffers like HEPES can increase reaction rates.[10] The inclusion of a PEG linker between the DBCO group and a larger molecule can also accelerate the reaction by reducing steric hindrance.[13]
Applications in Research and Drug Development
The versatility of the carboxylic acid handle combined with the bioorthogonality of the DBCO group makes this compound an indispensable tool across multiple scientific disciplines.[1]
-
Bioconjugation: this compound is widely used to label biomolecules such as proteins, lipids, and carbohydrates for tracking and visualization studies.[1][]
-
Antibody-Drug Conjugates (ADCs): In oncology, this compound serves as a critical linker.[14] It can be activated and conjugated to a cytotoxic drug, which is then "clicked" onto an azide-modified antibody, enabling targeted drug delivery to cancer cells.[1][3][14]
-
Cell Surface Labeling: The biocompatibility of SPAAC allows for the precise labeling of biomolecules on the surface of living cells without inducing toxicity, which is crucial for studying cellular processes.[1]
-
Drug Delivery and Nanotechnology: this compound is used to functionalize nanoparticles, liposomes, and other drug carriers.[1][15][16] This allows for the attachment of targeting ligands or therapeutic payloads, enhancing the efficacy and specificity of the delivery system.[15][16]
-
Materials Science: It is used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and medical implants.[1][17] It can also be incorporated into polymers to create functional hydrogels and other advanced materials.[1]
References
- 1. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 16. hiyka.com [hiyka.com]
- 17. researchgate.net [researchgate.net]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Principles, Applications, and Experimental Protocols of a Premier Bioorthogonal Reaction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful and versatile tool for the precise covalent modification of biomolecules in complex biological systems. This technical guide provides a comprehensive overview of SPAAC, from its fundamental principles to detailed experimental protocols and applications in drug development, catering to researchers, scientists, and professionals in the field.
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition
SPAAC is a highly efficient, metal-free click chemistry reaction between a strained cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage.[1][2] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds readily under physiological conditions without the need for cytotoxic metal catalysts, making it exceptionally well-suited for applications involving living cells and organisms.[1][3] The reaction's driving force is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[1] This inherent reactivity allows for rapid and specific conjugation of biomolecules with exquisite control.[2]
The bioorthogonal nature of SPAAC is a key advantage; the azide and cyclooctyne functional groups are abiotic and do not participate in or interfere with native biological processes.[] This allows for the selective labeling and manipulation of target molecules within their native environment.[1]
The Reaction Mechanism
The generally accepted mechanism for SPAAC is a concerted [3+2] cycloaddition. In this process, the 1,3-dipole (azide) reacts with the dipolarophile (strained alkyne) in a single transition state to form the five-membered triazole ring. The high degree of ring strain in the cyclooctyne pre-distorts the alkyne bond, making it more susceptible to cycloaddition.[1]
Figure 1: Simplified reaction mechanism of SPAAC.
Quantitative Comparison of Cyclooctyne Reaction Rates
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Various cyclooctynes have been developed, each with distinct reactivity and stability profiles. The choice of cyclooctyne is a critical consideration for experimental design, balancing the need for rapid kinetics with reagent stability. The second-order rate constants (k₂) for the reaction with a model azide, such as benzyl (B1604629) azide, are commonly used to compare the reactivity of different cyclooctynes.[5]
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Cyclooctyne | OCT | ~2.4 x 10⁻³ | [6] |
| Monofluorinated Cyclooctyne | MOFO | ~4.3 x 10⁻³ | [6] |
| Difluorinated Cyclooctyne | DIFO | ~7.6 x 10⁻² | [6] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [5] |
| Dibenzocyclooctyne | DIBO | ~0.3 - 0.7 | [5] |
| Dibenzoazacyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | [5] |
| Biarylazacyclooctynone | BARAC | ~0.9 - 1.6 | [6] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant.[5]
Figure 2: Logical relationship for selecting a cyclooctyne.
Experimental Protocols
This section provides detailed methodologies for key SPAAC experiments.
General Protocol for Bioconjugation using DBCO and an Azide-Modified Protein
This protocol describes a general procedure for conjugating a DBCO-functionalized molecule to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester for amine labeling)
-
Anhydrous DMSO
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the DBCO-functionalized molecule in anhydrous DMSO to a stock concentration of 10 mM.
-
Ensure the azide-modified protein is at a known concentration in an amine-free buffer if using an NHS ester.
-
-
Reaction Setup:
-
Add a 5-20 fold molar excess of the DBCO stock solution to the azide-modified protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
-
Quenching (if using NHS ester):
-
Add a quenching reagent (e.g., Tris to a final concentration of 50 mM) to stop the reaction. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted DBCO reagent and other small molecules by SEC, dialysis, or spin filtration.
-
-
Characterization:
-
Confirm conjugation using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm).
-
Site-Specific Protein Labeling using Unnatural Amino Acid Incorporation
This protocol outlines the site-specific incorporation of an azide-bearing unnatural amino acid (UAA) into a protein of interest (POI) in mammalian cells, followed by SPAAC labeling.
Materials:
-
Plasmid encoding the POI with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the UAA.
-
Azide-bearing UAA (e.g., p-azido-L-phenylalanine, pAzF).
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
Cell culture medium.
-
DBCO-functionalized fluorescent dye.
-
PBS.
Procedure:
-
Cell Culture and Transfection:
-
Culture mammalian cells to the desired confluency.
-
Co-transfect the cells with the POI plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent.
-
-
UAA Incorporation:
-
After transfection, supplement the cell culture medium with the azide-bearing UAA (typically 1 mM).
-
Incubate the cells for 24-48 hours to allow for protein expression and UAA incorporation.
-
-
SPAAC Labeling:
-
Wash the cells with PBS.
-
Add the DBCO-functionalized fluorescent dye (typically 10-50 µM in serum-free medium) to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells several times with PBS to remove excess dye.
-
Image the cells using fluorescence microscopy.
-
Determination of SPAAC Reaction Rates by ¹H NMR Spectroscopy
This protocol describes how to determine the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR.[7]
Materials:
-
Cyclooctyne of interest.
-
Azide reactant (e.g., benzyl azide).
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard of known concentration (e.g., dimethyl sulfone).
-
NMR tubes.
-
NMR spectrometer.
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the cyclooctyne and the internal standard in the deuterated solvent.
-
In a separate vial, prepare a solution of the azide at a concentration that will be in excess (typically 2-12 equivalents) in the same deuterated solvent.
-
-
Reaction Monitoring:
-
Acquire an initial ¹H NMR spectrum of the cyclooctyne solution.
-
Add the azide solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a characteristic peak of the cyclooctyne and the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point relative to the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[5]
-
Figure 3: General experimental workflow for a SPAAC bioconjugation.
Applications in Drug Development and Research
The unique characteristics of SPAAC have led to its widespread adoption in various aspects of drug development and biomedical research.
-
Antibody-Drug Conjugates (ADCs): SPAAC allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with improved therapeutic indices.[8]
-
Targeted Drug Delivery: Targeting ligands, such as peptides or small molecules, can be attached to drug-loaded nanoparticles or polymers via SPAAC, enhancing their delivery to specific cells or tissues.[9]
-
In Vivo Imaging: The bioorthogonality of SPAAC enables the labeling of biomolecules in living organisms for imaging applications, such as positron emission tomography (PET), without disrupting normal biological processes.[1]
-
Proteomics and Glycomics: SPAAC is used to label and identify proteins and glycans in their native environment, providing insights into their function and dynamics.
-
Surface Modification: The functionalization of materials, such as nanoparticles and surfaces, with biomolecules via SPAAC is crucial for the development of biosensors, biocompatible materials, and targeted drug delivery systems.[9]
Troubleshooting Common Issues
While SPAAC is a robust reaction, certain issues can arise. This section provides a guide to troubleshooting common problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction yield | - Inactive reagents (degradation of cyclooctyne).- Steric hindrance around the azide or alkyne.- Incorrect stoichiometry.- Suboptimal reaction conditions (pH, temperature). | - Use fresh, high-quality reagents. Store cyclooctynes properly (often at low temperature and protected from light).- Introduce a PEG linker to reduce steric hindrance.- Optimize the molar ratio of reactants (typically an excess of one reagent is used).- Screen different pH values and temperatures. While SPAAC is generally insensitive to pH, extreme pH can affect reagent stability.[10] |
| Poor solubility of reagents | - Hydrophobic nature of some cyclooctynes (e.g., DBCO). | - Use a water-soluble cyclooctyne derivative (e.g., sulfo-DBCO).- Add a co-solvent like DMSO or DMF (keep the percentage low to avoid protein denaturation).- Utilize micellar catalysis to enhance the reaction rate of hydrophobic reactants in aqueous media.[11] |
| Difficulty in purifying the conjugate | - Similar size and properties of the conjugate and starting materials.- Excess unreacted labeling reagent. | - Use a purification method with high resolving power, such as reverse-phase HPLC (RP-HPLC) for smaller molecules or affinity chromatography if a tag is present.[12]- For larger biomolecules, size-exclusion chromatography (SEC) is often effective.[12]- Ensure efficient quenching of the reaction to minimize side reactions with excess reagent. |
| Non-specific labeling | - Highly reactive cyclooctynes may have some off-target reactivity, though this is rare.- Impurities in the reagents. | - Use a less reactive cyclooctyne if specificity is a major concern.- Ensure the purity of all reagents. |
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation, providing a powerful and reliable method for the specific and efficient modification of biomolecules. Its bioorthogonality, mild reaction conditions, and rapid kinetics have made it an indispensable tool for researchers and drug development professionals. A thorough understanding of the underlying principles, the characteristics of different cyclooctynes, and the nuances of experimental protocols is crucial for the successful implementation of this versatile chemistry in a wide range of applications, from fundamental biological discovery to the development of next-generation therapeutics and diagnostics.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to DBCO-Acid for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dibenzocyclooctyne-acid (DBCO-acid), a key reagent in copper-free click chemistry. It covers its fundamental properties, detailed experimental protocols for its application in bioconjugation, and illustrates relevant workflows and biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug development, and materials science.
Core Properties of this compound
This compound is a heterobifunctional linker that contains a strained dibenzocyclooctyne (DBCO) moiety and a terminal carboxylic acid. The DBCO group's high ring strain enables it to react rapidly and specifically with azide-functionalized molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "copper-free click chemistry" because it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The carboxylic acid group provides a versatile handle for conjugation to amine-containing molecules after activation.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1353016-70-2 | [1][2][3][4] |
| Molecular Weight | 305.33 g/mol | [4][5] |
| Molecular Formula | C₁₉H₁₅NO₃ | [1][2][4] |
| Synonyms | Dibenzocyclooctyne Acid, DBCO-COOH, Azadibenzocyclooctyne acid | [1][3] |
| Appearance | White to light grey solid | [4] |
| Solubility | Soluble in DMSO, DMF, THF | [1][2][3][4] |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
The following sections provide detailed methodologies for the two primary steps in utilizing this compound for bioconjugation: activation of the carboxylic acid and the subsequent copper-free click chemistry reaction.
Activation of this compound for Amine Coupling
To conjugate this compound to a molecule containing a primary amine (e.g., a protein, peptide, or amino-modified oligonucleotide), the carboxylic acid group must first be activated to form a more reactive species, typically an NHS (N-hydroxysuccinimide) ester. This can be achieved using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Protocol: Activation of this compound with EDC and NHS
-
Reagent Preparation :
-
Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).
-
Prepare stock solutions of EDC and NHS (or sulfo-NHS for aqueous reactions) in anhydrous DMF or DMSO.
-
-
Activation Reaction :
-
In a suitable reaction vessel, combine this compound, EDC, and NHS. A common molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring to form the DBCO-NHS ester.
-
-
Conjugation to Amine-Containing Molecule :
-
Add the freshly prepared DBCO-NHS ester solution to your amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4). A 10- to 20-fold molar excess of the DBCO-NHS ester to the amine-containing molecule is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
-
-
Quenching and Purification :
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Once your molecule of interest is functionalized with a DBCO group, it can be conjugated to a molecule containing an azide (B81097) group via a copper-free click reaction.
Protocol: DBCO-Azide Click Chemistry Reaction
-
Reagent Preparation :
-
Prepare the DBCO-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Click Reaction :
-
Add the azide-containing molecule to the solution of the DBCO-functionalized molecule. A 2- to 4-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation.
-
Incubate the reaction mixture. Reaction times can vary from 2-4 hours at room temperature to overnight at 4°C, depending on the reactants and their concentrations.
-
-
Analysis and Purification :
-
The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate.
-
If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
-
Summary of Quantitative Experimental Parameters
The following table summarizes key quantitative parameters for the experimental protocols described above.
| Parameter | Typical Value/Range | Conditions | References |
| Molar Excess (EDC/NHS to this compound) | 1.2 - 2 fold | Room Temperature, 15-30 min | [2] |
| Molar Excess (DBCO-NHS ester to Protein) | 10 - 20 fold | Room Temperature, 1-2 hours or 4°C, 2-4 hours | [6] |
| Molar Excess (Azide to DBCO) | 2 - 4 fold | 4°C to Room Temperature, 2-12 hours | [7] |
| Reaction pH (Amine Coupling) | 7.2 - 8.0 | Amine-free buffer (e.g., PBS) | |
| Reaction pH (SPAAC) | 7.4 | Aqueous buffer (e.g., PBS) | |
| Quenching Agent Concentration | 50 - 100 mM | Tris-HCl or Glycine | [5] |
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bioconjugation using this compound and a biological signaling pathway that can be investigated using molecules labeled with this technology.
Bioconjugation workflow using this compound.
EGFR signaling pathway activation.
Applications in Research and Development
The unique properties of this compound make it a powerful tool in various applications:
-
Antibody-Drug Conjugates (ADCs): The precise and stable conjugation chemistry enabled by this compound is critical for the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.
-
Fluorescent Labeling and Imaging: this compound can be used to attach fluorescent probes to biomolecules, enabling the visualization of their localization and trafficking in live cells and organisms.
-
Surface Modification: The functionalization of surfaces (e.g., nanoparticles, microarrays) with DBCO groups allows for the specific immobilization of azide-containing biomolecules.
-
Proteomics and Activity-Based Protein Profiling: this compound can be incorporated into probes to study protein function and interactions within complex biological systems.
References
- 1. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Proper Storage and Handling of DBCO-Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the proper storage and handling conditions for Dibenzocyclooctyne-acid (DBCO-acid), a critical reagent in copper-free click chemistry. Adherence to these guidelines is essential to ensure the reagent's stability, reactivity, and the success of subsequent bioconjugation and drug development applications.
Introduction to this compound
This compound is a key building block in bioorthogonal chemistry, enabling the covalent labeling of azide-modified biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This reaction is highly efficient and proceeds readily at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2] The carboxylic acid moiety of this compound allows for its conjugation to amine-containing molecules following activation.[3]
Storage Conditions
Proper storage is paramount to maintaining the integrity and reactivity of this compound. The primary recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Form | Solid | This compound is most stable as a solid.[4] |
| Temperature | -20°C | Long-term storage at -20°C is recommended to minimize degradation.[3][5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to moisture and oxygen, which can degrade the compound.[6] |
| Light | Protect from light | DBCO compounds can be light-sensitive.[4] |
| Container | Tightly sealed, desiccated | Prevents moisture absorption.[3] |
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
For short-term use, stock solutions of this compound can be prepared in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or DMF | This compound is readily soluble in these solvents.[3][4] |
| Temperature | -20°C for short-term (days to weeks), -80°C for long-term (months) | Lower temperatures slow down potential degradation in solution.[7] |
| Handling | Prepare fresh, aliquot to avoid freeze-thaw cycles | Repeated freezing and thawing can introduce moisture and degrade the compound.[1] |
Table 2: Recommended Storage of this compound Stock Solutions
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and the solvent. While specific quantitative stability data for this compound is limited, data from the closely related DBCO-NHCO-PEG4-acid provides valuable insights into its expected stability.
It is important to note that the following data is for a pegylated form of DBCO and should be considered illustrative for this compound. For critical applications, an in-house stability study is recommended.
| Condition | Temperature | Duration | Estimated Remaining Activity (%) | Notes |
| Solid | -20°C | >1 year | >95% | Considered highly stable when stored properly.[8] |
| In anhydrous DMSO | -20°C | 1 month | >95% | Stable for short-term storage.[7] |
| In anhydrous DMSO | -80°C | 6 months | >95% | Recommended for longer-term storage of stock solutions.[7] |
| Aqueous Buffer (pH 7.4) | 4°C | 48 hours | >95% | Suitable for short-term storage of working solutions.[1] |
| Aqueous Buffer (pH 7.4) | 25°C | 24 hours | 90-95% | Good stability for typical reaction times at room temperature.[1] |
| Aqueous Buffer (pH 5.0) | 25°C | 24 hours | 85-90% | DBCO is sensitive to acidic conditions and can undergo degradation.[1][9] |
Table 3: Illustrative Stability of DBCO Moiety under Various Conditions
Handling and Safety Precautions
As with any chemical reagent, proper handling procedures should be followed to ensure personal safety and maintain the quality of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Hygroscopic Nature: this compound and its derivatives can be hygroscopic.[9] Always allow the container to warm to room temperature before opening to prevent moisture condensation.[6]
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as per the recommendations in Table 2.
Protocol for Assessing the Aqueous Stability of this compound
This protocol outlines a general method to quantify the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO)
-
Thermostated incubator or water bath
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 5.1.
-
Prepare Working Solution: Dilute the stock solution 1:100 in the pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject a sample of the working solution onto the RP-HPLC system. This will serve as the baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 4°C or 25°C).
-
Collect Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot of the working solution onto the HPLC.
-
HPLC Analysis: Use a suitable gradient elution to separate the intact this compound from any degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact this compound remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chempep.com [chempep.com]
- 5. This compound, 1353016-70-2 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBCO-SS-COOH - CD Bioparticles [cd-bioparticles.net]
- 9. vectorlabs.com [vectorlabs.com]
The Bioorthogonal Nature of DBCO-Azide Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules in complex biological environments demands reactions that are highly selective, efficient, and non-disruptive to native biochemical processes. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, fulfills these requirements, with the reaction between dibenzocyclooctyne (DBCO) and azide (B81097) functionalities standing out as a particularly robust and versatile tool. This technical guide provides a comprehensive overview of the DBCO-azide reaction, including its underlying principles, quantitative parameters, detailed experimental protocols, and applications in scientific research and drug development.
Core Principles of the DBCO-Azide Reaction
The DBCO-azide reaction is a type of [3+2] cycloaddition that occurs between a strained alkyne (DBCO) and an azide.[] The inherent ring strain of the cyclooctyne (B158145) ring in DBCO significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[][2][3][4] This copper-free nature is a primary advantage, rendering the reaction biocompatible and suitable for applications in living cells and whole organisms.[4][5][6][7]
The key features of the DBCO-azide reaction include:
-
Bioorthogonality: DBCO and azide groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring high specificity and minimizing off-target reactions.[4][5][7][8]
-
High Efficiency: The reaction kinetics are fast, with high yields of the stable triazole linkage forming under mild, aqueous conditions.[5][6][7]
-
Biocompatibility: The absence of a copper catalyst makes this reaction non-toxic and ideal for in vivo studies.[4][5][6]
-
Stability: Both the DBCO and azide functional groups, as well as the resulting triazole product, are stable in biological media.[2][5][6][7][9]
Quantitative Data for DBCO-Azide Reactions
The efficiency and outcome of the DBCO-azide conjugation are influenced by several factors, including the concentration of reactants, temperature, pH, and the specific molecular context. The following tables summarize key quantitative data to guide experimental design.
Table 1: Reaction Conditions and Stoichiometry
| Parameter | Recommended Value | Notes | Source(s) |
| Molar Excess (DBCO to Azide) | 1.5 - 4 fold | For reactions where the azide-containing molecule is limiting. Can be inverted if the DBCO-containing molecule is more precious. | [2][4] |
| Molar Excess (DBCO-NHS ester to Antibody) | 5 - 30 fold | For the initial activation of an antibody with DBCO. | [4] |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 2 - 4 fold | For the subsequent conjugation of an azide to a DBCO-activated antibody. | [3][4][5][9] |
| Reaction Temperature | 4 - 37 °C | Reactions are typically efficient at room temperature, but can be performed at 4°C overnight. | [2][4][5] |
| Optimal pH | 7.0 - 9.0 | Standard aqueous buffers like PBS are commonly used. | [2][4] |
| Reaction Time | < 5 minutes to 24 hours | Highly dependent on the concentration and reactivity of the specific DBCO and azide reagents. | [2][4][10] |
Table 2: Stability and Monitoring
| Parameter | Value | Conditions | Source(s) |
| DBCO Stability on IgG | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C. | [2][4] |
| DBCO-NHS Ester Solution Stability | 2-3 months | In anhydrous DMSO at -20°C. | [9] |
| DBCO UV Absorbance Maximum | ~310 nm | Allows for reaction monitoring by UV-Vis spectroscopy. | [5][6] |
Table 3: Second-Order Rate Constants for Selected SPAAC Reactions
| Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions | Source(s) |
| Benzyl azide and DBCO | 0.24 | Not specified | [11] |
| Phenyl azide and DBCO | 0.033 | CH₃CN:H₂O = 3:1 | [11] |
| C28 and DBCO | 1.47 | 80% DMSO | [12] |
| C28 and DBCO | 3.15 | 20% DMSO in PBS | [12] |
| Sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7) | [13] |
| Sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7) | [13] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation using DBCO-azide chemistry. Below are generalized protocols for the activation of an antibody with a DBCO-NHS ester and the subsequent copper-free click reaction.
Protocol for Antibody Activation with DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 100 mM Tris or glycine (B1666218) in water).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer.[7] If necessary, perform a buffer exchange.
-
Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[9]
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[3][5] The final DMSO content should be less than 20%.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[4][5]
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to neutralize any unreacted DBCO-NHS ester.[2] Incubate for 15 minutes at room temperature.[2][3][9]
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]
-
Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm and ~310 nm.[7] Store the purified conjugate at 4°C or frozen at -20°C or -80°C.[7]
Protocol for Copper-Free Click Reaction
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.
Materials:
-
Purified DBCO-activated antibody.
-
Azide-containing molecule (e.g., peptide, oligonucleotide, drug).
-
Reaction buffer (e.g., PBS). Avoid buffers containing sodium azide.[2][5][9]
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-containing molecule in the reaction buffer.[3][5][9]
-
Incubation: Incubate the reaction mixture for 2-24 hours. Typical reactions are run for 2-4 hours at room temperature or overnight at 4°C.[3][5][9] The optimal time can depend on the reactants and their concentrations.[2]
-
Validation: The formation of the conjugate can be validated by techniques such as SDS-PAGE, which should show a higher molecular weight band for the conjugated antibody.[5]
-
Purification (Optional): If necessary, purify the final conjugate to remove any excess azide-containing molecule using an appropriate chromatography method (e.g., size-exclusion, reverse-phase, or ion-exchange HPLC).[2][5][9]
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the processes involved in DBCO-azide chemistry.
References
- 2. interchim.fr [interchim.fr]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. medium.com [medium.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
The Virtues of Going Copper-Free: A Technical Guide to Bioorthogonal Click Chemistry in Biological Systems
For researchers, scientists, and drug development professionals, the ability to selectively tag and track biomolecules in their native environment is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a revolutionary tool, enabling precise covalent modification of biomolecules within living systems without disrupting normal cellular processes. This guide delves into the core advantages of this technology, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate its application in your research.
At the heart of copper-free click chemistry lies the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that circumvents the primary limitation of its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): copper-induced cytotoxicity.[1][2][3][4][5][6] The elimination of the toxic metal catalyst makes SPAAC exceptionally well-suited for in vivo applications, including live-cell imaging, tracking of biomolecules, and the development of targeted therapeutics.[5][7][8]
Core Advantages of Copper-Free Click Chemistry
The primary advantages of employing copper-free click chemistry in biological systems are rooted in its biocompatibility, high selectivity, and rapid reaction kinetics.
-
Enhanced Biocompatibility: The most significant advantage of copper-free click chemistry is the elimination of the cytotoxic copper(I) catalyst required for CuAAC.[1][2][3][4][5][6] Copper ions can induce oxidative stress and interfere with cellular processes, making CuAAC unsuitable for long-term studies in living organisms.[9][10] SPAAC reactions, being catalyst-free, are inherently more biocompatible, allowing for the labeling and tracking of biomolecules in live cells and whole organisms with minimal perturbation.[5][7][8][10]
-
High Selectivity and Bioorthogonality: The azide (B81097) and strained alkyne functional groups used in SPAAC are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems.[7][11] This ensures that the reaction proceeds exclusively between the engineered azide and alkyne partners, minimizing off-target labeling and background signal.[1][3][5]
-
Rapid Reaction Kinetics: The rate of SPAAC is driven by the release of ring strain in the cyclooctyne (B158145) reactant upon cycloaddition with an azide.[11][12][13] This intrinsic reactivity allows the reaction to proceed rapidly at physiological temperatures and pH, often on the order of minutes, which is crucial for tracking dynamic biological processes.[4][6] The kinetics of SPAAC can be comparable to those of the copper-catalyzed reaction, making it a highly efficient alternative for in vivo applications.[4][6]
Quantitative Comparison of Cyclooctyne Reaction Rates
The choice of cyclooctyne reagent is a critical determinant of the SPAAC reaction rate. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, providing a basis for selecting the appropriate reagent for a given application. The reactivity is largely influenced by the degree of ring strain and the presence of electron-withdrawing groups.[1][12]
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | [1] |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 | [1] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | [1] |
| DIFO (Difluorinated Cyclooctyne) | 0.076 | [14] |
| TMTH (Tetramethylthiacycloheptyne) | 4.0 | [14] |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Visualizing the Chemistry and Workflows
To better understand the underlying principles and practical application of copper-free click chemistry, the following diagrams illustrate the SPAAC reaction mechanism, a typical experimental workflow for in vivo labeling, and the relationship between cyclooctyne structure and reactivity.
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Generalized experimental workflow for in vivo metabolic labeling and imaging using SPAAC.
Caption: Relationship between cyclooctyne structural features and SPAAC reaction kinetics.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed methodologies for common applications of copper-free click chemistry in biological systems.
Protocol 1: Metabolic Labeling of Cell-Surface Glycans and In Vivo Imaging in a Mouse Model
This protocol outlines the steps for metabolically labeling cell-surface glycans with an azide-modified sugar and subsequent in vivo imaging using a cyclooctyne-conjugated fluorescent probe.[7]
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)
-
Animal model (e.g., mouse)
-
Sterile PBS
-
Appropriate imaging system (e.g., in vivo fluorescence imaging system)
Procedure:
-
Metabolic Labeling:
-
Prepare a sterile solution of Ac₄ManNAz in a suitable vehicle (e.g., 70% DMSO in PBS).
-
Administer Ac₄ManNAz to the mice via intraperitoneal (i.p.) injection. A typical dosage is 300 mg/kg daily for 7 days. This allows for the metabolic incorporation of the azido (B1232118) sugar into cell-surface sialic acids.[7]
-
-
In Vivo Ligation:
-
On day 8, prepare a sterile solution of the cyclooctyne-fluorophore conjugate in PBS.
-
Inject the cyclooctyne-probe into the tail vein of the azide-labeled mice. The optimal concentration should be determined empirically, but a starting point could be 200 µL of a 25 µM solution.[15]
-
-
Imaging and Analysis:
-
At desired time points post-injection (e.g., 3 hours), anesthetize the mice.
-
Perform whole-body fluorescence imaging to visualize the localization of the labeled glycans.
-
For more detailed analysis, tissues of interest can be harvested, homogenized, and analyzed by methods such as Western blot or flow cytometry to confirm labeling.[7]
-
Protocol 2: Live-Cell Imaging of Azide-Labeled Proteins
This protocol describes the labeling of newly synthesized proteins containing an azide-functionalized amino acid with a cyclooctyne-fluorophore for visualization by fluorescence microscopy.
Materials:
-
Azide-functionalized amino acid (e.g., L-azidohomoalanine, AHA)
-
Cell culture medium deficient in the corresponding natural amino acid (e.g., methionine-free medium for AHA)
-
Cyclooctyne-fluorophore conjugate (e.g., DIFO-488)
-
Cultured cells of interest
-
PBS
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the appropriate amino acid-deficient medium supplemented with the azide-functionalized amino acid for a desired period (e.g., 24-48 hours) to allow for incorporation into newly synthesized proteins. The optimal concentration of the azido-amino acid should be determined for the specific cell line.
-
-
Live-Cell Labeling:
-
Wash the cells twice with warm PBS to remove excess unincorporated azido-amino acid.
-
Incubate the cells with a solution of the cyclooctyne-fluorophore conjugate in growth media at 37°C. A typical concentration is 15 µM for 1 hour.[16]
-
Wash the cells three times with warm PBS to remove unbound probe.
-
-
Imaging:
-
The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Time-lapse imaging can be performed to track the dynamics of the labeled proteins.[4][11]
-
If high background is observed, an additional incubation in probe-free media for 1-2 hours can be performed before imaging.[16]
-
Conclusion
Copper-free click chemistry, particularly SPAAC, has revolutionized the study of biological systems by providing a robust and biocompatible method for labeling and tracking biomolecules in their native environment.[1][7][11] Its key advantages of eliminating copper-induced cytotoxicity, combined with high selectivity and rapid kinetics, have made it an indispensable tool for researchers in basic science and drug development.[1][3][4][5][6] By understanding the quantitative aspects of cyclooctyne reactivity and following established protocols, researchers can effectively harness the power of this technology to gain unprecedented insights into the complex and dynamic world of living systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Research News: Going Live With Click Chemistry: Berkeley Researchers Create a Copper-free Version of the Technique [www2.lbl.gov]
- 7. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Copper-free click chemistry in living animals | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. thno.org [thno.org]
- 16. researchgate.net [researchgate.net]
The 'Tag-and-Modify' Revolution: An In-Depth Technical Guide to DBCO-Acid as a Heterobifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the way biomolecules are studied and manipulated, paving the way for advancements in diagnostics, therapeutics, and our fundamental understanding of biological processes. At the heart of this revolution is the copper-free click chemistry reaction, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). A key enabler of this powerful technology is the heterobifunctional linker, DBCO-acid (Dibenzocyclooctyne-acid). This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its practical application in bioconjugation, with a focus on empowering researchers to leverage this versatile tool in their work.
Introduction to this compound: A Versatile Tool for Bioconjugation
This compound, also known as DBCO-COOH, is a cornerstone reagent in modern chemical biology.[1] It features two key functional groups: a highly strained dibenzocyclooctyne (DBCO) moiety and a carboxylic acid (-COOH) group.[1] This dual functionality allows for a two-step conjugation strategy, making it a versatile building block for linking a wide array of molecules.[2][3] The DBCO group participates in the highly efficient and biocompatible SPAAC reaction with azide-containing molecules, while the carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins.[2][3]
The significance of this compound lies in its ability to facilitate the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs), with high precision and stability.[2][4] The copper-free nature of the SPAAC reaction is a major advantage, as it eliminates the need for cytotoxic copper catalysts, making it suitable for applications in living cells and whole organisms.[5][6][7]
Chemical Properties and Mechanism of Action
This compound's utility stems from its distinct chemical properties and the bioorthogonal nature of the SPAAC reaction.
Chemical Structure and Properties:
-
Synonyms: DBCO-COOH, Dibenzocyclooctyne-acid, Azadibenzocyclooctyne acid[1]
-
Molecular Formula: C₁₉H₁₅NO₃[8]
-
Solubility: Soluble in organic solvents like DMSO and DMF; sparingly soluble in water.[1] The inherent hydrophobicity of the DBCO core can be a consideration, and for some applications, DBCO linkers incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) are used to improve aqueous solubility and reduce aggregation.[1][7]
-
Stability: As a solid, this compound is generally stable when stored at -20°C.[1][4] However, solutions should be prepared fresh, as the DBCO group can lose reactivity over time, especially when dissolved in DMSO.[11] DBCO-functionalized antibodies can be stored at -20°C for up to a month, though some loss of reactivity may occur due to oxidation and hydration of the triple bond.[11] It is also sensitive to light, moisture, and heat.[1]
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of this compound's reactivity lies in the significant ring strain of the dibenzocyclooctyne group.[1][12] This strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing it to proceed spontaneously and rapidly at physiological temperatures and pH without the need for a copper(I) catalyst.[1][6][13] The reaction is highly specific and bioorthogonal, meaning that the DBCO and azide groups do not react with naturally occurring functional groups found in biological systems, ensuring minimal off-target reactions.[5][9][14] The product of the SPAAC reaction is a stable triazole linkage.[1][5]
Diagram of the SPAAC Reaction Workflow
Caption: General workflow for bioconjugation using this compound.
Quantitative Data for Experimental Design
The efficiency and outcome of bioconjugation reactions using this compound and its derivatives are influenced by several factors. The following tables summarize key quantitative data to guide experimental design and optimization.
Table 1: Recommended Reaction Parameters for DBCO-NHS Ester Coupling to Proteins
| Parameter | Recommended Value | Reference(s) |
| Molar Excess of DBCO-NHS Ester | 10 to 40-fold over protein | [15] |
| 20 to 30-fold for antibodies | [11][16] | |
| Protein Concentration | 0.5 to 5 mg/mL | [15] |
| ~1 mg/mL for antibodies | [11][16] | |
| Solvent (for DBCO-NHS ester stock) | Anhydrous DMSO or DMF | [11][15] |
| Final Organic Solvent Concentration | < 20% (v/v) | [14][15][16] |
| Reaction pH | 7.2 - 8.5 | [17] |
| Reaction Temperature | Room Temperature | [11][16] |
| Incubation Time | 60 minutes | [11][15][16] |
| Quenching Agent | Tris buffer | [11][16] |
Table 2: Recommended Reaction Parameters for DBCO-Azide SPAAC Reaction
| Parameter | Recommended Value | Reference(s) |
| Molar Excess of Azide-Molecule | 2 to 4-fold over DBCO-protein | [11][14][15] |
| Reaction Temperature | 4°C to Room Temperature | [11][16][18] |
| Incubation Time | 2 to 12 hours at Room Temperature | [15] |
| Overnight at 4°C | [11][15][16] | |
| Reaction Buffer | Amine-free buffers (e.g., PBS) | [15][18] |
Table 3: Stability and Storage of DBCO Compounds
| Compound/Conjugate | Storage Condition | Stability | Reference(s) |
| This compound (Solid) | -20°C | Generally stable | [1] |
| DBCO-NHS Ester (Solid) | -20°C | Stable for ≥ 1 year | [11] |
| DBCO-NHS Ester in DMSO | -20°C | Stable for 2-3 months | [11] |
| DBCO-Functionalized Antibody | -20°C | Up to 1 month (reactivity may decrease) | [11][16] |
| DBCO-Azide (Triazole) Linkage | 4°C | Very stable | [5][11] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in a typical bioconjugation workflow using this compound, focusing on the creation of an antibody conjugate.
Protocol 1: Activation of this compound to DBCO-NHS Ester
This protocol describes the in situ activation of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.
-
Materials:
-
Procedure:
-
Dissolve this compound and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.[2]
-
Add DCC or EDC to the solution at a molar ratio of 1:1.1 relative to the this compound.[2]
-
Stir the reaction mixture at room temperature for several hours or overnight under a dry atmosphere.[18]
-
The resulting DBCO-NHS ester solution is typically used immediately without purification.[18]
-
Protocol 2: Conjugation of DBCO-NHS Ester to an Antibody
This protocol details the labeling of a primary amine-containing protein, such as an antibody, with the activated DBCO-NHS ester.
-
Materials:
-
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA.[11] Adjust the antibody concentration to 1-10 mg/mL in PBS or a similar buffer at pH ~7.4.[14]
-
Reaction Setup: Add a 20- to 30-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the antibody solution.[11][16] The final concentration of DMSO or DMF should be kept below 20% to avoid denaturation of the antibody.[14][15][16]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[11][15][16]
-
Quenching (Optional but Recommended): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[16][19] This will react with any unreacted DBCO-NHS ester.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a spin desalting column, dialysis, or size-exclusion chromatography.[15][16]
-
Characterization (Optional): The degree of labeling (DOL), or the average number of DBCO molecules per antibody, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm and ~310 nm (the characteristic absorbance of DBCO).[14][16]
-
Protocol 3: Copper-Free Click Reaction of DBCO-Antibody with an Azide-Modified Molecule
This protocol describes the final step of conjugating an azide-functionalized molecule (e.g., a drug, a fluorescent dye, or an oligonucleotide) to the DBCO-functionalized antibody.
-
Materials:
-
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized antibody with a 2- to 4-fold molar excess of the azide-modified molecule in the reaction buffer.[11][14][15]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[11][15][16] Longer incubation times can improve reaction efficiency.[18]
-
Purification: Remove the excess, unreacted azide-modified molecule using an appropriate purification method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or ion-exchange HPLC, depending on the properties of the final conjugate.[11][16]
-
Validation: The final conjugate can be validated using techniques such as SDS-PAGE (which should show a shift in molecular weight), mass spectrometry, or HPLC.[14][16]
-
Visualizing Workflows and Applications
The versatility of this compound as a heterobifunctional linker lends itself to a variety of applications in research and drug development. The following diagrams illustrate some of these experimental workflows.
Diagram of Antibody-Drug Conjugate (ADC) Synthesis
Caption: Synthesis of an ADC using a this compound derived linker.
Diagram of a PROTAC Synthesis Workflow
Caption: Two-step synthesis of a PROTAC using a this compound linker.
Conclusion
This compound has firmly established itself as an indispensable tool in the field of bioconjugation. Its ability to act as a heterobifunctional linker, combined with the biocompatibility and efficiency of the copper-free click reaction, provides researchers with a robust and versatile method for creating complex and stable bioconjugates. From the development of next-generation antibody-drug conjugates to the synthesis of novel PROTACs and the labeling of biomolecules in living systems, the applications of this compound continue to expand. By understanding the principles of its reactivity and following optimized protocols, scientists and drug development professionals can effectively harness the power of this "tag-and-modify" approach to drive innovation and discovery.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. chempep.com [chempep.com]
- 8. This compound, 1353016-70-2 | BroadPharm [broadpharm.com]
- 9. This compound DBCO reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. This compound | 1353016-70-2 | DEC01670 | Biosynth [biosynth.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
An In-depth Technical Guide to DBCO Linkers for Biomolecule Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the pursuit of highly efficient, specific, and biocompatible modification strategies is paramount. The advent of "click chemistry," and specifically the copper-free variant known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has revolutionized the field. At the heart of this powerful technology are dibenzocyclooctyne (DBCO) linkers. This technical guide provides a comprehensive overview of DBCO linkers, their mechanism of action, key advantages, and detailed protocols for their application in modifying biomolecules for research, diagnostics, and therapeutic development.[1][2]
DBCO linkers are instrumental in SPAAC, a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][3] Their utility is rooted in a unique combination of reactivity and stability, making them ideal for a wide array of applications, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).[1][4]
Core Principles and Advantages of DBCO Linkers
The primary advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity and does not interfere with native biochemical processes within living systems.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC circumvents the need for a cytotoxic copper(I) catalyst, which can be detrimental to living cells.[1][3] This makes DBCO linkers exceptionally well-suited for in vivo applications.
Key advantages of DBCO-mediated bioconjugation include:
-
Biocompatibility : The absence of a copper catalyst makes this chemistry suitable for live cell and in vivo applications.[1][5][6]
-
Rapid Reaction Kinetics : The inherent ring strain in the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with azides, leading to fast reaction kinetics even at low concentrations.[1][7] Reactions can often proceed to completion in under an hour.[8]
-
High Specificity and Bioorthogonality : DBCO and azide (B81097) groups react exclusively with each other, ignoring other functional groups present in biological systems.[5][9]
-
Stability : Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[1][7] The resulting triazole linkage is highly stable under physiological conditions.[1][8]
-
Mild Reaction Conditions : The conjugation reaction proceeds efficiently under physiological conditions, such as neutral pH and ambient temperature, in aqueous environments.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation, providing a comparative reference for experimental design.
Table 1: Reaction Conditions for DBCO-NHS Ester Activation of Antibodies
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [1] |
| Antibody Concentration | 1-10 mg/mL | Amine-free buffer (e.g., PBS) | [5][8] |
| Organic Solvent (e.g., DMSO, DMF) | < 20% (v/v) | To maintain antibody integrity | [3][5] |
| Incubation Time | 60 minutes | Room Temperature | [6][8] |
| Quenching Reagent | 50-100 mM Tris-HCl, pH 8.0 | To stop the reaction | [4][8] |
Table 2: Reaction Conditions for DBCO-Azide (SPAAC) Conjugation
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-5 fold | 4°C to 37°C, 2-24 hours | [3][10] |
| Reaction Time | < 5 min to overnight | Dependent on concentration and reactants | [1] |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [1][7] |
| Incubation Temperature | 4°C to 37°C | Room temperature is common; 4°C for sensitive antibodies | [7][10] |
Table 3: Stability and Reactivity of DBCO Linkers
| Parameter | Typical Value/Range | Conditions | Source(s) |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [1][7] |
| DBCO-NHS ester in DMSO | Stable for 2-3 months | -20°C | [8] |
| Second-Order Rate Constants (SPAAC) | 0.27 - 1.22 M⁻¹s⁻¹ | Varies with buffer and azide structure | [11] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key steps in biomolecule modification using DBCO linkers.
Caption: General workflow for two-step bioconjugation using a DBCO linker.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Detailed Experimental Protocols
The following are generalized protocols for the modification of antibodies with DBCO linkers and subsequent conjugation.
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Antibody Preparation : Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[5][8] If the buffer contains primary amines (e.g., Tris), exchange it with PBS.[7]
-
DBCO-NHS Ester Preparation : Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[8]
-
Reaction Setup : Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[8] The final concentration of the organic solvent should not exceed 20% (v/v) to maintain antibody integrity.[5][8]
-
Incubation : Incubate the reaction at room temperature for 60 minutes.[6][8]
-
Quenching : Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.[4][8] Incubate for 15 minutes at room temperature.[6][8]
-
Purification : Remove the unreacted DBCO-NHS ester and quenching reagent using a spin desalting column, exchanging the buffer to PBS or another suitable storage buffer.[6][8]
-
Quantification (Optional) : The degree of DBCO incorporation can be determined by measuring the absorbance of the purified conjugate at 280 nm and ~310 nm.[5]
Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Activated Antibody
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.
Materials:
-
DBCO-activated antibody (from Protocol 1)
-
Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug)
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[1][8]
Procedure:
-
Reaction Setup : Mix the DBCO-activated antibody with a 1.5 to 5-fold molar excess of the azide-functionalized molecule in the reaction buffer.[3][10]
-
Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[10] For sensitive biomolecules, incubation at 4°C is recommended.[8][10]
-
Purification : Purify the final conjugate to remove the unreacted azide-modified molecule. The purification method will depend on the properties of the conjugate and the excess reactant (e.g., size exclusion chromatography, HPLC).[5][8]
-
Validation : The formation of the conjugate can be validated by methods such as SDS-PAGE, which should show a higher molecular weight band for the conjugated antibody compared to the unconjugated antibody.[5][8]
Applications in Research and Drug Development
DBCO linkers have become indispensable tools in various areas of biological research and therapeutic development.
-
Antibody-Drug Conjugates (ADCs) : DBCO linkers are widely used to attach potent cytotoxic drugs to antibodies, creating ADCs that can selectively target and kill cancer cells.[3][] The stability of the triazole linkage ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity.[1]
-
Live Cell Imaging : The biocompatibility of SPAAC makes it ideal for labeling biomolecules in living cells.[4] For example, cells can be metabolically labeled with an azide-containing sugar, and then a DBCO-functionalized fluorescent probe can be used to visualize glycans on the cell surface.[4][13]
-
PROTACs : In the development of proteolysis-targeting chimeras (PROTACs), DBCO linkers can be used to connect the two ligands of the PROTAC molecule.[14]
-
Biomolecule Immobilization : DBCO linkers are used to immobilize proteins, nucleic acids, and other biomolecules onto surfaces for applications such as microarrays and biosensors.[15]
Conclusion
DBCO linkers, through their central role in Strain-Promoted Alkyne-Azide Cycloaddition, offer a robust, versatile, and biocompatible platform for the modification of biomolecules. The fast reaction kinetics, high specificity, and stability of the resulting conjugates have established DBCO-mediated "click chemistry" as a cornerstone of modern bioconjugation techniques. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this powerful technology to advance scientific discovery and develop next-generation diagnostics and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. medium.com [medium.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to the pH Stability of DBCO-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Dibenzocyclooctyne-acid (DBCO-acid) in various pH environments. Understanding the stability profile of this compound is critical for its effective use in bioconjugation, drug delivery, and other applications in biomedical research and development. This document summarizes available quantitative data, details experimental protocols for stability assessment, and visualizes key chemical pathways and workflows.
pH-Dependent Stability of this compound
The stability of the dibenzocyclooctyne (DBCO) group is significantly influenced by pH. While the core DBCO structure is relatively stable around neutral pH, it is susceptible to degradation under acidic conditions.
Quantitative Stability Data (for a related DBCO derivative)
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Remaining Intact Compound (%) | Remarks |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow, acid-mediated degradation of the DBCO moiety.[1] |
| 7.4 | 4 | 48 | >95% | Optimal short-term storage condition for aqueous working solutions.[1] |
| 7.4 | 25 | 24 | 90 - 95% | Good stability at room temperature for typical reaction times.[1] |
| 7.4 | 37 | 24 | 80 - 85% | Increased temperature can accelerate the degradation process.[1] |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable; the DBCO core is relatively insensitive to moderately basic conditions.[1] |
Degradation Pathways
The primary degradation pathway for the DBCO moiety, particularly under acidic conditions, is a structural rearrangement.
Acid-Catalyzed Degradation
Under acidic conditions (pH < 5), the DBCO ring is known to undergo an inactivating rearrangement.[2][3] This is believed to occur via an acid-catalyzed 5-endo-dig cycloisomerization, which results in a non-reactive species, thus inhibiting its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Alkaline Conditions
The DBCO group is generally stable in aqueous buffers with a pH range of 6 to 9.[1] It is considered relatively insensitive to bases. However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity, potentially through oxidation or the addition of water to the strained triple bond.[1]
Experimental Protocols
Protocol for Aqueous Stability Assessment by HPLC
This protocol provides a method to quantify the stability of this compound in a specific aqueous buffer over time.
Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4; citrate (B86180) buffer, pH 5.0)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
UV Detector (set to monitor DBCO absorbance, ~309 nm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Thermostated incubator or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC system. This will serve as the baseline measurement.
-
Incubation: Place the microcentrifuge tube containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.
-
HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any potential degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram based on its retention time.
-
Integrate the area of the intact this compound peak at each timepoint.
-
Calculate the percentage of remaining intact this compound at each timepoint relative to the peak area at T=0.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
References
An In-depth Technical Guide on the Role of the Carboxylic Acid Group in DBCO-Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dibenzocyclooctyne-acid (DBCO-acid) is a cornerstone reagent in bioorthogonal chemistry, enabling the precise covalent modification of biomolecules. This technical guide provides a comprehensive examination of the distinct roles of its constituent functional groups. While the dibenzocyclooctyne (DBCO) core facilitates the rapid and specific copper-free click reaction with azides, the terminal carboxylic acid (-COOH) group serves as a versatile and crucial handle for initial conjugation. This document details the activation and application of the carboxylic acid for forming stable amide bonds, presents quantitative data for reaction optimization, outlines detailed experimental protocols, and illustrates the reaction workflows through diagrams.
Introduction: The Bifunctional Nature of this compound
This compound, also known as DBCO-COOH, is a heterobifunctional linker molecule comprised of two key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive engine for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This reaction is a cornerstone of "copper-free click chemistry" because the inherent ring strain allows it to react spontaneously and specifically with azide (B81097) groups without the need for a cytotoxic copper(I) catalyst.[2][] This bioorthogonal nature makes it ideal for use in complex biological systems, including live cells.[2][4]
-
Carboxylic Acid (-COOH): A terminal functional group that provides the primary point of attachment to other molecules.[5] Its principal role is to serve as a reactive handle that, upon activation, can covalently link the entire DBCO moiety to a biomolecule of interest.[2][6]
The synergy between these two groups makes this compound an indispensable tool for the two-step labeling and conjugation of biomolecules in fields like antibody-drug conjugate (ADC) development, proteomics, and cellular imaging.[5][6]
The Pivotal Role of the Carboxylic Acid Group
The carboxylic acid in this compound is not a passive component; it is a versatile chemical anchor that enables the stable attachment of the DBCO "click" handle to a target molecule. Its functionality can be broken down into several key roles:
-
Amine-Reactive Conjugation Handle: The most common and critical function of the carboxylic acid is its ability to form highly stable amide bonds with primary amines (e.g., the ε-amine of lysine (B10760008) residues on proteins or amine-modified oligonucleotides).[6][7] This reaction is not spontaneous and requires chemical activation.
-
Activation for Covalent Bonding: The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[7] NHS is used to stabilize this intermediate by converting it into a semi-stable NHS ester, which is less susceptible to hydrolysis in aqueous buffers and reacts efficiently with primary amines to form a robust amide linkage.[7][8]
-
Versatility in Downstream Modification: The carboxylic acid provides a versatile platform for diverse modifications, allowing for amide coupling with amines or esterification with alcohols.[1] This flexibility makes this compound a broadly applicable building block in complex molecular assemblies.[6]
-
Influence on Physicochemical Properties: Although the DBCO core is hydrophobic, the carboxylic acid group imparts a degree of polarity.[1] However, this compound remains sparingly soluble in water and is typically dissolved in organic solvents like DMSO or DMF for preparing stock solutions.[1][9] For applications requiring higher aqueous solubility, linkers incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), are often used (e.g., DBCO-PEG4-acid).[5][10]
Quantitative Data for Experimental Design
Optimizing conjugation reactions requires precise control over reaction parameters. The following tables summarize key quantitative data for working with this compound and related compounds.
Table 1: Physicochemical and Reactivity Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₉H₁₅NO₃ | [1][11] |
| Molecular Weight | 305.3 g/mol | [1][11] |
| Purity | Typically >95% (HPLC) | [5][11] |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water | [1][9][12] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][11] |
| DBCO Molar Extinction Coefficient | ~12,000 M⁻¹cm⁻¹ (at 309 nm) | [13] |
| SPAAC 2nd Order Rate Constant | 0.24 - 0.34 M⁻¹s⁻¹ (with benzyl (B1604629) azide or azidolysine) |[14][15] |
Table 2: Recommended Molar Ratios for Conjugation Protocols
| Reaction Step | Reagents | Recommended Molar Excess (Reagent:Substrate) | Source(s) |
|---|---|---|---|
| Carboxylic Acid Activation | This compound : EDC : NHS | 1 : 1.2-5 : 1.2-2 | [5][7][13] |
| Amine Conjugation | Activated DBCO-linker : Protein | 10- to 20-fold (initial optimization) | [5][10] |
| SPAAC Reaction | DBCO-Molecule : Azide-Molecule | 1.5- to 3-fold |[13][16] |
Experimental Protocols
The use of this compound typically follows a two-stage process: (1) conjugation of this compound to an amine-bearing molecule via its carboxylic acid, and (2) reaction of the newly formed DBCO-conjugate with an azide-bearing molecule.
This protocol details the covalent attachment of this compound to a primary amine-containing protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-free buffer for activation (e.g., 0.1 M MES, pH 5.5-6.0)[7][17]
-
Amine-free buffer for conjugation (e.g., PBS, pH 7.2-7.5)[7][17]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[13]
-
Protein or other amine-containing molecule
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening. Prepare fresh solutions immediately before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[7]
-
Prepare a solution of the protein (e.g., 1-5 mg/mL) in conjugation buffer (e.g., PBS, pH 7.4).[7]
-
-
Activation of this compound:
-
Conjugation to Protein:
-
Quenching and Purification:
-
Quench any unreacted DBCO-NHS ester by adding quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubating for 15 minutes.[13][18]
-
Remove excess, unreacted DBCO reagent and byproducts using a desalting column equilibrated with a suitable storage buffer.[18]
-
The resulting DBCO-labeled protein is now ready for the SPAAC reaction.
-
This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule (e.g., peptide, drug, or probe)
-
Reaction buffer (e.g., PBS, pH 7.4). Crucially, avoid any buffers containing sodium azide (NaN₃). [13]
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Ensure the DBCO-labeled protein is in an azide-free buffer.
-
-
Click Reaction:
-
Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 1.5- to 3-fold molar excess of one component is recommended to drive the reaction to completion.[13][16]
-
Incubate the reaction. Typical incubation times are 2-4 hours at room temperature or overnight (4-12 hours) at 4°C.[16][19] Reactions are often efficient even at low concentrations.[13]
-
-
Purification and Analysis:
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.
Caption: General workflow for two-stage bioconjugation using this compound.
Caption: Mechanism of carboxylic acid activation and amide bond formation.
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Conclusion
In the architecture of this compound, the carboxylic acid group is the essential foundation for conjugation. It provides a reliable and versatile point of attachment, enabling the covalent linkage of the DBCO moiety to amine-containing biomolecules through well-established and efficient EDC/NHS chemistry. This critical function allows researchers to first install the bioorthogonal "click" handle onto a target of their choice. Subsequently, the DBCO's strained alkyne can undergo a highly specific and biocompatible SPAAC reaction with an azide-modified partner. Understanding the role and proper utilization of the carboxylic acid group is therefore fundamental to the successful design and execution of advanced bioconjugation strategies in drug development and life sciences research.
References
- 1. chempep.com [chempep.com]
- 2. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1353016-70-2 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
- 15. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DBCO-Amine, Bifunctional DBCO-containing Reagents - Jena Bioscience [jenabioscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
Fundamentals of using DBCO reagents for bioorthogonal labeling.
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the intricate landscape of biological research and therapeutic development, the ability to specifically tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors. Among the most prominent bioorthogonal reactions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free variant of "click chemistry." Dibenzocyclooctyne (DBCO) reagents are at the forefront of this technology, offering rapid, specific, and biocompatible labeling of azide-modified molecules.[][2] This guide provides an in-depth overview of the fundamental principles, quantitative data, and detailed protocols for utilizing DBCO reagents in bioorthogonal labeling.
Core Principles: The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The driving force behind the SPAAC reaction is the significant ring strain inherent in the eight-membered ring of cyclooctynes like DBCO.[3][] This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), allowing it to proceed rapidly and efficiently at physiological temperatures and pH.[3] Crucially, this reaction does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[2][3][5]
The reaction is a type of Huisgen 1,3-dipolar cycloaddition where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile).[3] The result is a stable, covalent triazole linkage, formed with high specificity as both the DBCO and azide functional groups are bioorthogonal, meaning they do not react with other native functional groups found in biological systems.[3][6]
Quantitative Data Summary
The efficiency of SPAAC reactions is influenced by factors such as reagent structure, concentration, buffer composition, pH, and temperature.[7][8] The following tables summarize key quantitative data to guide experimental design and optimization.
Table 1: SPAAC Reaction Kinetics and Conditions
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Second-Order Rate Constant (k₂) | |||
| DBCO with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [9] |
| DBCO with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [9] |
| Sulfo DBCO-amine in HEPES (pH 7) | 0.55–1.22 M⁻¹s⁻¹ | 25-37°C | [8] |
| Sulfo DBCO-amine in PBS (pH 7) | 0.32–0.85 M⁻¹s⁻¹ | 25-37°C | [8] |
| Reaction Time | 2 - 12 hours | Room temperature | [9] |
| 4 - 17 hours | Room temperature for oligo conjugation | [9] | |
| Overnight (10-12 hours) | 4°C for antibody-oligonucleotide conjugation | [9][10] | |
| Molar Excess of DBCO Reagent | 20-30 fold | For antibody activation with DBCO-NHS ester | [9][10][11] |
| Molar Excess of Azide Reagent | 2-4 fold | For reaction with DBCO-functionalized antibody | [9][10][11] |
| Reaction Yield | >90% | DBCO-Cy5.5 in DPBS buffer for 2 hours | [9][12] |
| UV-Vis Absorbance Maximum for DBCO | ~309-310 nm | Useful for reaction monitoring |[7][9][13] |
Table 2: DBCO Reagent Solubility and Stability
| Reagent | Solvent | Solubility | Stability Notes | Source(s) |
|---|---|---|---|---|
| DBCO-NHS Ester | Anhydrous DMSO or DMF | Freshly prepare 10 mM solution | Solid form stable at -20°C for >1 year. In DMSO, stable for 2-3 months at -20°C. Moisture sensitive. | [11][14] |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 1.5 mM | Hydrolyzes in aqueous solution; prepare fresh. | [14][15] |
| DMSO, DMF | Soluble | Stock solutions in anhydrous solvents can be stored for several days at -20°C. | [14] | |
| DBCO-NHCO-PEG4-acid | DMSO, DMF | Soluble (e.g., ≥100 mg/mL in DMSO) | Long-term storage at -20°C is recommended. Sensitive to acidic conditions (pH < 5). | [15] |
| DBCO-functionalized Antibody | Aqueous Buffer (e.g., PBS) | N/A | Can be stored at -20°C for up to a month, but reactivity may decrease over time due to oxidation. |[11][16] |
Key Applications
DBCO-mediated SPAAC is a versatile tool with broad applications in research and drug development:
-
Bioconjugation: Covalently linking molecules such as proteins, peptides, nucleic acids, and small molecules.[2][17]
-
Molecular Imaging: Attaching fluorescent dyes or imaging agents to biomolecules for visualization in live cells or in vivo.[17][18][19]
-
Drug Delivery: Constructing targeted drug delivery systems, such as antibody-drug conjugates (ADCs), by linking therapeutic agents to targeting moieties.[17][20][21]
-
Materials Science: Functionalizing surfaces, polymers, and nanoparticles for various biomedical applications.[17][22]
Experimental Protocols
This section provides detailed methodologies for common experiments involving DBCO reagents.
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a DBCO-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[9] Avoid buffers like Tris.[9][14]
-
DBCO-NHS ester.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[11]
-
Quenching solution (e.g., 100 mM Tris or Glycine, pH 8.0).[11][13]
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing additives and preservatives like sodium azide.[11] The concentration should be approximately 1-10 mg/mL.[13]
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[11][14]
-
Activation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[11][13] Ensure the final concentration of the organic solvent (DMSO/DMF) is below 20%.[11][13]
-
Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.[10][11]
-
Quenching: Stop the reaction by adding the quenching solution to consume unreacted NHS esters.[11][13] Incubate for 15 minutes at room temperature.[11][13]
-
Purification: Remove excess DBCO-NHS ester and quenching agent using a desalting column or spin filtration, exchanging the buffer to a suitable storage buffer (e.g., PBS).[9][11]
-
Confirmation (Optional): The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group at ~310 nm.[16]
References
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. medium.com [medium.com]
- 7. benchchem.com [benchchem.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. creativepegworks.com [creativepegworks.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hiyka.com [hiyka.com]
- 21. hiyka.com [hiyka.com]
- 22. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
The Advent of DBCO-acid: A Technical Guide to Copper-Free Click Chemistry in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of Dibenzocyclooctyne-acid (DBCO-acid) and its derivatives have revolutionized the field of chemical biology, providing a powerful tool for bioorthogonal chemistry. This in-depth technical guide explores the core principles of this compound, its applications, and detailed methodologies for its use in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.
Introduction to this compound and Copper-Free Click Chemistry
Dibenzocyclooctyne (DBCO) is a strained cyclic alkyne that exhibits high reactivity towards azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[][2][3] This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become indispensable for studying biomolecules in their native environments.[4][5] this compound, a derivative featuring a carboxylic acid handle, allows for the covalent attachment of the DBCO moiety to a wide range of biomolecules, particularly those containing primary amines.[6][7]
The key advantages of DBCO-based copper-free click chemistry include:
-
Biocompatibility: The absence of a toxic copper catalyst makes it ideal for use in living cells and organisms.[][5]
-
High Specificity: The reaction is highly selective between the DBCO and azide (B81097) groups, minimizing off-target reactions.[]
-
Fast Reaction Kinetics: The inherent strain of the DBCO ring allows for rapid reactions even at low concentrations.[]
-
Stability: DBCO and azide-modified biomolecules are generally stable under physiological conditions.[2][8]
A common and versatile form of this compound is DBCO-NHCO-PEG4-acid, which incorporates a polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance.[4][6]
Physicochemical and Technical Data
The following tables summarize key quantitative data for this compound and a common derivative, DBCO-NHCO-PEG4-acid.
| Property | Value | Reference(s) |
| This compound | ||
| Molecular Formula | C₂₀H₁₇NO₃ | [9] |
| Molecular Weight | 319.35 g/mol | [9] |
| Purity | Typically >98% | [9] |
| Solubility | Soluble in DMSO, DMF, DMAC | [9][10] |
| DBCO-NHCO-PEG4-acid | ||
| Molecular Formula | C₃₀H₃₆N₂O₈ | [6] |
| Molecular Weight | 552.6 g/mol | [6] |
| Purity | Typically >95% (determined by HPLC) | [6] |
Key Applications in Chemical Biology and Drug Development
The versatility of this compound has led to its widespread adoption in various research and development areas:
-
Bioconjugation and Labeling: this compound is extensively used to label proteins, nucleic acids, lipids, and carbohydrates for visualization and tracking in live cells.[4][7][11]
-
Antibody-Drug Conjugates (ADCs): It serves as a linker to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[6][12][13]
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be a component of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.[6]
-
Live Cell Imaging: The bioorthogonal nature of the DBCO-azide reaction allows for real-time imaging of dynamic cellular processes.[4]
-
Surface and Hydrogel Modification: It is used to immobilize biomolecules onto surfaces for applications like biosensors and microarrays, or to functionalize hydrogels for tissue engineering.[6][7]
-
Nanoparticle Functionalization: this compound enables the precise attachment of biomolecules to nanoparticles for targeted drug delivery and imaging.[3][7]
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound and its derivatives.
Activation of this compound to an NHS Ester
This protocol describes the conversion of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound or DBCO-NHCO-PEG4-acid
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.[6]
-
Dissolve NHS/sulfo-NHS and EDC in anhydrous DMF or DMSO to a stock concentration of 100 mM.[6]
-
In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.[4][6]
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.[6] For some protocols, incubation can be extended to 1-2 hours.[4]
Conjugation of DBCO-NHS Ester to an Amine-Containing Biomolecule (e.g., Antibody)
Materials:
-
Activated DBCO-NHS ester solution (from section 4.1)
-
Amine-containing biomolecule (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[6][14]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[4]
-
Desalting column or dialysis equipment.
Procedure:
-
Add the freshly prepared DBCO-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the DBCO reagent is a common starting point.[4][6]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[6]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[4]
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[4][6]
-
Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[6]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the general steps for the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule (from section 4.2)
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.[6]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[6] Reaction times may need to be optimized depending on the specific reactants.
-
If necessary, purify the final conjugate to remove excess azide-containing molecules using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.[6]
Mandatory Visualizations
The following diagrams illustrate the chemical structure of a this compound derivative, a typical experimental workflow, and a conceptual diagram of an application in drug delivery.
References
- 2. interchim.fr [interchim.fr]
- 3. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for Protein Labeling with DBCO-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modification of proteins is a critical technique in modern biological research and the development of therapeutics. The introduction of bioorthogonal functional groups, such as dibenzocyclooctyne (DBCO), allows for highly specific "click" chemistry reactions. This enables the attachment of a wide array of molecules, including fluorophores, imaging agents, and drugs, to proteins.[1] This document provides a detailed protocol for labeling proteins with DBCO-acid. Unlike pre-activated DBCO-NHS esters, this compound requires an in situ activation step using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to react with primary amines on the protein, such as the side chain of lysine (B10760008) residues and the N-terminus.[1][2] This method offers flexibility and is a fundamental technique in bioconjugation.
Principle of the Method
The labeling process is a two-stage procedure. First, the carboxylic acid group of the this compound is activated in situ with EDC and NHS. This reaction forms a semi-stable NHS ester. Second, this activated DBCO-NHS ester is immediately introduced to the protein solution. The NHS ester reacts with primary amine groups on the protein to form a stable amide bond, covalently attaching the DBCO moiety to the protein. The resulting DBCO-labeled protein can then be used in copper-free click chemistry reactions with azide-containing molecules.[1][2]
Caption: Overall workflow for protein labeling with this compound.
Experimental Protocols
This section provides a detailed methodology for the labeling of proteins with this compound.
Materials and Reagents
-
Protein of interest
-
This compound (e.g., DBCO-PEG4-acid)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[1]
-
Conjugation Buffer (amine-free, e.g., PBS, pH 7.2-8.0)[1]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)[1]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting spin columns or dialysis equipment for purification[1]
-
UV-Vis Spectrophotometer
Step 1: Reagent Preparation
-
Protein Solution: Prepare the protein to be labeled in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[3] The recommended protein concentration is between 1-5 mg/mL.[3] If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange.[2][4]
-
This compound Solution: Dissolve the this compound in the Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0).[1]
-
EDC/NHS Solution: Prepare stock solutions of EDC and NHS in the Activation Buffer or dry methylene (B1212753) chloride.[1][2] These solutions should be prepared immediately before use as EDC is moisture-sensitive.
Step 2: In-situ Activation of this compound
-
Combine the this compound solution with a 1.1 to 1.2-fold molar excess of both EDC and NHS.[2]
-
Incubate the mixture for several hours or overnight at room temperature with stirring to form the DBCO-NHS ester.[2]
-
For use in aqueous conjugation reactions, this activated solution can be added directly to the protein. Alternatively, the solvent can be evaporated, and the resulting DBCO-NHS ester can be redissolved in an appropriate solvent like DMSO.[2]
Caption: In-situ activation and protein conjugation chemistry.
Step 3: Protein Conjugation
-
Immediately add the freshly prepared activated DBCO-NHS ester solution to the protein solution.[1] The optimal molar excess of the DBCO reagent depends on the protein and the desired degree of labeling and may require empirical optimization.[3]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient conjugation to primary amines.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
Step 4: Quenching the Reaction
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0) or hydroxylamine, to a final concentration of 50-100 mM.[1][3]
-
Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.[1][3]
Step 5: Purification of the Labeled Protein
-
Remove excess, unreacted DBCO reagent and byproducts using a desalting spin column or through dialysis according to the manufacturer's protocol.[1]
-
Protein recovery from this step is typically high, often greater than 85%.[3][5] The purified DBCO-labeled protein is now ready for downstream applications or characterization.
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-5 mg/mL[3] | Higher concentrations can improve reaction efficiency. |
| Conjugation Buffer | Amine-free buffer, pH 7.2-8.0 (e.g., PBS)[1] | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the NHS ester.[2][4] |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0[1] | Optimal pH for carbodiimide (B86325) chemistry. |
| Molar Excess (DBCO:Protein) | 10-40 fold[5][6] | This should be optimized empirically for each specific protein and desired Degree of Labeling (DOL).[3] |
| Reaction Time | 1-2 hours at Room Temperature or Overnight at 4°C[1] | Longer incubation times can improve efficiency.[4] |
| Quenching Agent | 50-100 mM Tris-HCl or Hydroxylamine[1][3] | Quenches unreacted NHS esters to prevent side reactions. |
Characterization and Quality Control
The degree of labeling (DOL), which is the average number of DBCO molecules conjugated per protein molecule, is a critical quality control parameter.
Protocol: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
-
Measurement: Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A280) and 309 nm (A309). DBCO has a characteristic absorbance maximum around 309 nm.[3][7]
-
Calculation: The DOL can be calculated using the following formula:[3]
DOL = (A309 * ε_protein) / ((A280 - CF * A309) * ε_DBCO)
-
A280 and A309: Absorbance values at 280 nm and 309 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).[7]
-
CF (Correction Factor): The ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm. This corrects for the DBCO group's contribution to the A280 reading.[3][7]
-
Alternative Characterization Methods
-
Reverse-Phase HPLC (RP-HPLC): Successful labeling can be confirmed by a shift in retention time compared to the unlabeled protein, due to the increased hydrophobicity from the DBCO group.[8]
-
SDS-PAGE: A shift in the molecular weight of the labeled protein compared to the unlabeled protein can sometimes be observed, although this is more apparent with larger tags.[9]
-
Mass Spectrometry: Provides the most accurate determination of the DOL and can identify the specific sites of modification.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Conjugation of DBCO-Acid to Primary Amines on Antibodies for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of functional molecules to antibodies is a cornerstone of modern biotherapeutics and diagnostics. One powerful strategy for achieving this is through the use of dibenzocyclooctyne (DBCO) moieties, which are key players in copper-free click chemistry. This application note provides a detailed protocol for the conjugation of DBCO-acid to primary amines (primarily the ε-amino groups of lysine (B10760008) residues) on antibodies.
The conjugation process is not a direct reaction between the carboxylic acid of this compound and the amine on the antibody. Instead, it is a two-step process:
-
Activation of this compound: The carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a more stable and amine-reactive DBCO-NHS ester intermediate.[1][2][3][4]
-
Conjugation to Antibody: The DBCO-NHS ester readily reacts with primary amines on the antibody surface under mild conditions to form a stable amide bond, resulting in a DBCO-functionalized antibody.[5][6] This DBCO-labeled antibody is then ready for subsequent copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule of interest.[5][7][8][9]
This method offers a robust and versatile approach for creating antibody conjugates for various applications, including antibody-drug conjugates (ADCs), imaging agents, and diagnostic tools.[5][6][7][]
Quantitative Data Summary
The efficiency of the conjugation is dependent on several factors, including the molar ratios of the reagents, pH, and reaction time. The following tables provide a summary of recommended starting conditions and typical data.
Table 1: Recommended Molar Ratios for this compound Activation and Antibody Conjugation
| Parameter | Recommended Molar Ratio Range | Typical Molar Ratio | Reference |
| EDC : this compound | 1.2:1 to 10:1 | 2:1 | [11] |
| NHS : this compound | 1:1 to 5:1 | 1.2:1 | [5][11] |
| DBCO-NHS Ester : Antibody | 5:1 to 20:1 | 10:1 to 20:1 | [5][12][13] |
| Azide-Payload : DBCO-Antibody | 1.5:1 to 5:1 | 2:1 to 4:1 | [5][8] |
Note: These ratios are starting points and should be optimized for each specific antibody and application to achieve the desired degree of labeling (DOL) and to minimize aggregation.[6][12]
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Condition | Reference |
| Activation Step | ||
| Solvent | Anhydrous DMF or DMSO | [5] |
| Temperature | Room Temperature | [5] |
| Incubation Time | 15-60 minutes or 4-6 hours | [1][5][11] |
| Conjugation Step | ||
| Antibody Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.5 | [5][6][] |
| Organic Solvent Conc. | Should not exceed 10-20% (v/v) | [5][8] |
| Temperature | Room Temperature or 4°C | [6][8] |
| Incubation Time | 30-60 minutes at RT or 2 hours to overnight at 4°C | [6][8][11] |
| Storage of DBCO-Antibody | Up to one month at -20°C, but immediate use is recommended as DBCO reactivity can decrease over time. | [8][12] |
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to an antibody.
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (or a PEGylated version like DBCO-PEG4-acid for increased solubility)[5]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[1]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)[1][6]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or other purification systems (SEC, Dialysis)[6][12]
-
Reaction tubes and standard laboratory equipment
Protocol 1: Activation of this compound to DBCO-NHS Ester
This protocol describes the activation of the carboxylic acid group of the DBCO linker to an amine-reactive NHS ester.[5]
-
Reagent Preparation:
-
Activation Reaction:
Protocol 2: Conjugation of Activated DBCO-NHS Ester to Antibody
This protocol details the conjugation of the activated DBCO linker to the primary amines of the antibody.[5]
-
Antibody Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the freshly prepared DBCO-NHS ester solution to the antibody solution.[5]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10-20% (v/v) to maintain antibody integrity.[5][8]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C with gentle mixing.[6][8][11]
-
-
Quenching the Reaction:
Protocol 3: Purification of the DBCO-Antibody Conjugate
Purification is critical to remove unreacted DBCO-NHS ester and other byproducts.[6][14]
-
Purification Method Selection:
-
Size-Exclusion Chromatography (SEC): An effective method to separate the larger antibody conjugate from smaller, unreacted molecules.[12]
-
Spin Desalting Columns: Useful for rapid removal of small molecule impurities.[6][12]
-
Dialysis: A simple and effective method for removing small, unreacted molecules.[12]
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.[12]
-
-
General Purification Procedure (using a desalting column):
-
Equilibrate the desalting column with the desired storage buffer for the antibody conjugate according to the manufacturer's protocol.
-
Apply the quenched reaction mixture to the column.
-
Collect the eluate containing the purified DBCO-antibody conjugate. Protein recovery is typically greater than 85%.[6]
-
Protocol 4: Characterization of the DBCO-Antibody Conjugate
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of DBCO molecules conjugated per antibody, can be determined using UV-Vis spectrophotometry.[13][15]
-
Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (for protein concentration) and at approximately 309 nm (the absorbance maximum for DBCO).[15][16]
-
The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the antibody and DBCO.
-
-
Purity Analysis:
-
Analyze the purity of the conjugate by SDS-PAGE. The DBCO-antibody conjugate should show a slight increase in molecular weight compared to the unconjugated antibody.[12]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugating this compound to antibodies.
Chemical Reaction Pathway
Caption: Chemical pathway for EDC/NHS mediated this compound conjugation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. dynamic-biosensors.com [dynamic-biosensors.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
Application Notes and Protocols for the EDC/NHS Activation of DBCO-Acid for Stable Amide Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent conjugation of functional molecules to biomolecules is a fundamental technique in modern biotechnology and pharmaceutical development.[1] Among the various bioconjugation strategies, the formation of a stable amide bond between a carboxylic acid and a primary amine is a widely used and robust method. This document provides a detailed overview and protocol for the activation of a Dibenzocyclooctyne-acid (DBCO-acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
The DBCO group is a cornerstone of copper-free click chemistry, a type of bioorthogonal reaction that enables the specific and efficient ligation of molecules in complex biological environments.[1][] By functionalizing a molecule with DBCO, it can be readily clicked to an azide-modified counterpart. The this compound linker, often incorporating a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, allows for the initial conjugation to a primary amine on a target biomolecule, such as a protein, antibody, or peptide, through a stable amide bond.[1]
This two-step, one-pot reaction is extensively employed in various applications, including the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, the creation of PROteolysis TArgeting Chimeras (PROTACs), and advanced cellular imaging.[1][3]
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two primary steps to form a stable amide bond between the carboxylic acid of this compound and a primary amine of a target molecule.[1]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive and unstable O-acylisourea intermediate.[1][4][5]
-
Formation of the NHS Ester and Subsequent Amide Bond: To improve the efficiency and stability of the reaction in aqueous solutions, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1][5] This semi-stable NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1]
The addition of NHS or its water-soluble analog, Sulfo-NHS, is crucial for improving the efficiency of the coupling reaction and allows for the creation of a more stable, amine-reactive intermediate.[5]
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, temperature, and reaction time.[1] The following table summarizes typical reaction parameters.
| Parameter | Recommended Range/Value | Notes |
| Molar Ratios | ||
| This compound : EDC : NHS | 1 : (1.5 - 5) : (1.2 - 2) | A molar excess of EDC and NHS is used to drive the reaction towards the formation of the NHS ester.[1][6] |
| Activated Linker : Protein | (1.5 - 20)-fold molar excess | The optimal ratio depends on the biomolecule and the desired degree of labeling and should be optimized experimentally.[1][6] |
| Reaction Conditions | ||
| Activation pH | 5.5 - 6.0 | MES buffer is commonly used for the activation step.[1][7] |
| Coupling pH | 7.2 - 8.5 | PBS or a similar buffer is used for the reaction with the amine-containing molecule.[1][7] |
| Activation Time | 15 - 30 minutes | Incubation at room temperature is typical for the formation of the NHS ester.[1][3][6] |
| Coupling Time | 2 hours to overnight | Reaction can be performed at room temperature or at 4°C.[1][6] |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to minimize degradation of sensitive biomolecules.[1][6] |
Detailed Experimental Protocols
This protocol provides a general guideline for the conjugation of this compound to an amine-containing protein. Optimization may be required for specific applications.[7]
Reagent Preparation
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5.[1]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4.[1]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution in anhydrous DMF or DMSO.[1][3]
-
EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS for improved water solubility) in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[1][7]
-
Amine-Containing Protein Solution: Prepare a 1-5 mg/mL solution of the protein in the Coupling Buffer.[1]
Experimental Workflow
Step-by-Step Protocol
a. Activation of this compound
-
In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.[1]
-
Immediately before activation, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[1]
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature.[1][3]
b. Conjugation to the Amine-Containing Protein
-
Add the activated DBCO-NHS ester solution to the protein solution in the Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point, but this should be optimized.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][6]
c. Quenching the Reaction
-
To stop the reaction, add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[1] This will consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.[1]
d. Purification of the Conjugate
-
Remove excess, unreacted DBCO-linker and byproducts using a suitable purification method such as size exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the properties of the conjugate.[6]
e. Characterization of the Conjugate
-
Analyze the purified conjugate to confirm successful conjugation and to determine the degree of labeling.[1]
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry: To determine the precise mass of the conjugate and calculate the degree of labeling.
Applications in Research and Drug Development
The this compound linker, once conjugated to a biomolecule via EDC/NHS chemistry, provides a powerful tool for subsequent copper-free click chemistry reactions.
-
Antibody-Drug Conjugates (ADCs): An antibody specific to a tumor-associated antigen can be functionalized with a DBCO-linker. Subsequently, an azide-modified cytotoxic drug can be attached to the antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][3][8] This targeted delivery approach minimizes off-target toxicity.[3]
-
PROTACs: this compound can be used as a component in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[3]
-
Cellular Imaging and Labeling: Biomolecules on the surface of or within living cells can be labeled with DBCO for subsequent fluorescent tagging with an azide-modified probe, enabling visualization and tracking without disrupting cellular processes.[8]
-
Surface Modification: Surfaces of materials like nanoparticles, biosensors, and microfluidic devices can be functionalized with DBCO groups to allow for the specific immobilization of azide-tagged biomolecules.[8]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC or NHS due to hydrolysis.- Incorrect pH of buffers.- Insufficient molar excess of reagents.- Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | - Prepare fresh EDC and NHS solutions immediately before use.[7]- Verify the pH of the Activation and Coupling Buffers.- Optimize the molar ratios of this compound, EDC, NHS, and the protein.- Ensure the protein is in an amine-free buffer like PBS or MES. |
| Protein Aggregation/Precipitation | - High degree of labeling leading to changes in protein solubility.- Hydrophobicity of the DBCO moiety. | - Reduce the molar excess of the activated DBCO-linker.- Perform the conjugation at a lower temperature (4°C).- Include additives like PEG to enhance solubility. |
| Non-Specific Binding | - Presence of unreacted NHS esters. | - Ensure thorough quenching of the reaction with Tris or glycine.- Optimize the purification method to effectively remove all unreacted components. |
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. chempep.com [chempep.com]
Application Notes and Protocols for DBCO-Acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-acid (Dibenzocyclooctyne-acid) in the synthesis of antibody-drug conjugates (ADCs). The protocols detailed below leverage the principles of strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," to achieve efficient and stable conjugation of payloads to antibodies.[1][2] This copper-free method is highly biocompatible, proceeding under mild, aqueous conditions, making it ideal for working with sensitive biological molecules like antibodies.[1][3]
Introduction
Antibody-drug conjugates are a powerful class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug. A critical component of an ADC is the linker that connects the antibody and the payload. This compound is a versatile reagent used to create a bioorthogonal handle on the antibody. The carboxylic acid moiety of this compound can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues on the antibody surface, forming a stable amide bond.[1] The incorporated DBCO group then serves as a reactive partner for an azide-functionalized payload in a highly specific and efficient SPAAC reaction.[2][4] This approach allows for the modular and reliable construction of ADCs.
Principle of the Method
The synthesis of an ADC using this compound involves a two-stage process:
-
Antibody Modification: The carboxylic acid group of this compound is first activated, typically to an N-hydroxysuccinimide (NHS) ester. This activated DBCO-linker then reacts with lysine residues on the antibody, resulting in a DBCO-functionalized antibody.[1]
-
Payload Conjugation: The DBCO-modified antibody is subsequently reacted with a payload (e.g., a cytotoxic drug) that has been functionalized with an azide (B81097) group. The strain-promoted cycloaddition between the DBCO and azide moieties forms a stable triazole linkage, yielding the final ADC.[2]
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound or DBCO-PEG4-acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Azide-functionalized payload
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Protein A, Size-Exclusion Chromatography (SEC))
-
Amicon Ultra Centrifugal Filter Units
Experimental Protocols
Protocol 1: Activation of this compound to DBCO-NHS Ester
This protocol describes the activation of the carboxylic acid group of the DBCO-linker to an amine-reactive NHS ester.
-
Dissolve this compound and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.[1]
-
Add DCC to the solution at a molar ratio of 1:1.1 relative to the this compound.[1]
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.[1]
-
The resulting DBCO-NHS ester solution can be used directly in the next step or stored at -20°C for up to 3 months when dissolved in anhydrous DMSO.[5]
Table 1: Reagent Molar Ratios for this compound Activation
| Reagent | Molar Ratio (relative to this compound) |
| This compound | 1 |
| NHS | 1.2 |
| DCC | 1.1 |
Protocol 2: Antibody Functionalization with DBCO-NHS Ester
This protocol details the conjugation of the activated DBCO-linker to the antibody.
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of approximately 1 mg/mL.[3] Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[5]
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution in DMSO or DMF to the antibody solution.[1] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[1]
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.[3][5]
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[6] Incubate for 15 minutes at room temperature.[3]
-
Remove unreacted DBCO-NHS ester and purify the DBCO-functionalized antibody using a desalting column or dialysis against PBS.
Table 2: Reaction Conditions for Antibody Functionalization
| Parameter | Value |
| Antibody Concentration | ~1 mg/mL |
| Molar Excess of DBCO-NHS Ester | 10-20 fold |
| Reaction Temperature | Room Temperature |
| Reaction Time | 60 minutes |
| Quenching Agent | Tris-HCl |
| Quenching Time | 15 minutes |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-functionalized payload to the DBCO-modified antibody.
-
Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).
-
Add a 2-4 fold molar excess of the azide-payload to the purified DBCO-functionalized antibody solution.[5]
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.[5] For some systems, incubation for 4-8 hours at room temperature may be sufficient.[7]
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or Protein A chromatography to remove unreacted payload and other impurities.[5][7]
Table 3: Reaction Conditions for SPAAC
| Parameter | Value |
| Molar Excess of Azide-Payload | 2-4 fold |
| Reaction Temperature | 4°C or Room Temperature |
| Reaction Time | Overnight (4°C) or 4-8 hours (RT) |
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[8][9]
5.1.1. UV-Vis Spectroscopy
A simple and rapid method to estimate the average DAR is through UV-Vis spectrophotometry.[] This method requires measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (λ_max).
The DAR can be calculated using the Beer-Lambert law and the following formula:
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient
5.1.2. Mass Spectrometry (MS)
Mass spectrometry provides a more accurate determination of the DAR and can also reveal the distribution of different drug-loaded species.[9][11] Intact mass analysis of the ADC allows for the identification of antibody species with varying numbers of conjugated drugs. The weighted average DAR is calculated based on the relative abundance of each species.[]
5.1.3. Hydrophobic Interaction Chromatography (HIC)
HIC is a chromatographic technique that separates ADC species based on the number of conjugated drug molecules, as the payload often increases the hydrophobicity of the antibody.[12] The peak areas corresponding to different drug-loaded species can be used to calculate the average DAR.[][12]
Table 4: Comparison of DAR Measurement Techniques
| Technique | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Average DAR | Simple, rapid, widely available[] | Indirect measurement, potential for interference[] |
| Mass Spectrometry (MS) | Average DAR, drug load distribution, precise mass | High accuracy, detailed information[11] | Requires specialized equipment, potential for denaturation[][11] |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, drug load distribution | Rapid analysis, non-denaturing conditions[] | May not resolve all species, requires method development |
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: The SPAAC "click" reaction.
Caption: Logic flow for DAR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 11. sciex.com [sciex.com]
- 12. waters.com [waters.com]
Application Notes and Protocols for Labeling Live Cell Surfaces with DBCO Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Live cell surface labeling is a critical technique for studying cellular processes, tracking cell populations, and developing targeted therapeutics. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry," has emerged as a powerful tool for this purpose due to its high specificity and biocompatibility.[1][2] This application note provides detailed protocols for labeling live cell surfaces using dibenzocyclooctyne (DBCO) reagents, which react specifically with azide-functionalized biomolecules.[1][2]
The general strategy involves a two-step process. First, cells are metabolically labeled with an azide-modified sugar, which is incorporated into cell surface glycans. Second, a DBCO-functionalized molecule of interest (e.g., a fluorescent dye or an antibody) is introduced and covalently attaches to the azide (B81097) groups on the cell surface. This method is highly efficient and does not require a cytotoxic copper catalyst, making it ideal for live-cell applications.[2][3]
Quantitative Data Summary
The efficiency of DBCO-based live cell labeling can be influenced by several factors, including reagent concentrations, incubation times, and cell type. The following table summarizes key quantitative parameters to guide experimental design.
| Parameter | Typical Value | Notes | Reference(s) |
| Metabolic Labeling (Ac4ManNAz) | |||
| Concentration | 25-50 µM | Optimal concentration may vary between cell lines and should be determined empirically. | [1] |
| Incubation Time | 24-48 hours | Allows for sufficient incorporation of the azide sugar into cell surface glycans. | [1] |
| DBCO-Fluorophore Labeling | |||
| Concentration | 1-15 µM | Higher concentrations can lead to non-specific binding and background. Titration is recommended. | [4][5] |
| Incubation Time | 30-60 minutes | Reaction is typically rapid at room temperature or 37°C. | [4][5] |
| DBCO-Functionalized Antibody Labeling | |||
| Concentration | 1-10 µg/mL | The optimal concentration depends on the antibody and target antigen expression. | [1] |
| Incubation Time | 1-2 hours | Incubation is typically performed at 37°C. | [1] |
| DBCO-Azide Reaction Kinetics | |||
| Half-life in live cells | ~15 minutes | DBCO is generally faster and more efficient than BCN for SPAAC reactions. | [6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the introduction of azide groups onto the cell surface glycans through metabolic incorporation of an azide-modified sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz).
Materials:
-
Live cells in culture
-
Cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.[1]
-
Incubation: Incubate the cells for 24-48 hours under normal cell culture conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[1]
Protocol 2: Labeling of Azide-Modified Live Cells with a DBCO-Fluorophore
This protocol details the labeling of azide-modified live cells with a DBCO-conjugated fluorescent dye for visualization by fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., AF488-DBCO, Cy5-DBCO)
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer or PBS to remove any residual culture medium.[1][5]
-
Prepare DBCO-Fluorophore Solution: Prepare a working solution of the DBCO-fluorophore in the live cell imaging buffer or PBS. The optimal concentration should be determined experimentally but typically ranges from 1-10 µM.[4]
-
Labeling: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[4][5]
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer or PBS to remove any unbound DBCO-fluorophore.[1][4]
-
Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope using the appropriate filter sets for the chosen fluorophore.[1]
Protocol 3: Labeling of Live Cells with a DBCO-Functionalized Antibody
This protocol is for targeting a specific cell surface protein on azide-modified cells using an antibody that has been conjugated to a DBCO moiety.
Part A: Conjugation of Antibody with DBCO-NHS Ester
This sub-protocol describes how to attach a DBCO group to an antibody using an N-hydroxysuccinimide (NHS) ester functionalized DBCO reagent.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[2] If necessary, perform a buffer exchange.
-
Prepare DBCO-NHS Ester Solution: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[7]
-
Antibody Conjugation: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[1]
-
Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.[1]
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.[1][2]
Part B: Labeling Azide-Modified Cells with the DBCO-Antibody
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-functionalized antibody (from Part A)
-
Live cell imaging buffer
Procedure:
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.[1]
-
Labeling: Dilute the DBCO-functionalized antibody in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[1] Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[1]
-
Washing: Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.[1]
-
Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging. If the DBCO-antibody is not fluorescent, a secondary fluorescently labeled anti-species antibody can be used for detection, though this will add extra steps to the protocol.
Visualizations
Caption: Workflow for live cell surface labeling using DBCO reagents.
Caption: Workflow for conjugating an antibody with a DBCO-NHS ester.
References
Application Notes and Protocols: DBCO-acid in Targeted Drug Delivery Systems
Introduction
Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioconjugation, particularly in the development of targeted drug delivery systems. DBCO-acid is a heterobifunctional linker that embodies the principles of copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][] This bioorthogonal reaction allows for the efficient and specific covalent bonding of a DBCO-modified molecule to an azide-modified molecule under physiological conditions, eliminating the need for a cytotoxic copper catalyst.[][3][4]
The structure of a typical this compound linker, such as DBCO-NHCO-PEG4-acid, includes three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts rapidly and specifically with azides.[1]
-
Carboxylic Acid (-COOH): A functional group that can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1]
-
Polyethylene Glycol (PEG) Spacer: A hydrophilic chain that enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1][5]
This unique combination makes this compound a versatile tool for constructing sophisticated drug delivery vehicles like Antibody-Drug Conjugates (ADCs) and targeted nanoparticles, aiming to increase therapeutic efficacy while minimizing off-target toxicity.[1][6]
Data Presentation
The following tables summarize key quantitative parameters for the use of DBCO-based reagents in the synthesis of targeted drug delivery systems.
Table 1: Physicochemical and Technical Data for DBCO-NHCO-PEG4-acid
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃₀H₃₆N₂O₈ | [1] |
| Molecular Weight | 552.6 g/mol | [1] |
| Purity | Typically >95% (as determined by HPLC) | [1] |
| DBCO Absorbance λmax | ~310 nm | [7][8] |
| DBCO Molar Extinction Coefficient | ~12,000 M⁻¹cm⁻¹ |[9] |
Table 2: Recommended Reaction Parameters for DBCO-Based Bioconjugation
| Parameter | Recommendation | Application | Reference(s) |
|---|---|---|---|
| Antibody Modification | |||
| Molar Excess of DBCO-NHS Ester | 10 to 20-fold | Antibody Conjugation | [1][3][10] |
| Incubation Time | 30-60 minutes at RT or 2-4 hours at 4°C | Antibody Conjugation | [3][7] |
| Final Organic Solvent Conc. | Should not exceed 10-20% (v/v) | Antibody Conjugation | [8][10] |
| SPAAC Click Reaction | |||
| Molar Excess of Azide-Payload | 1.5 to 5-fold | ADC Synthesis | [1][10] |
| Molar Excess of Azide-Ligand | 1.5 to 4-fold | General Conjugation | [7] |
| Incubation Time | 1-12 hours at RT or 4-12 hours at 4°C | General Conjugation | [1][4] |
| Nanoparticle Functionalization | |||
| Molar Ratio (DBCO/NH₂) | 3:1 | Liposome Modification | [11] |
| Incubation Time | 12-24 hours at RT | Gold Nanoparticle Conjugation |[12] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in the application of this compound for targeted drug delivery.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Caption: Workflow for targeted nanoparticle functionalization via this compound chemistry.
Caption: Cellular uptake and mechanism of action for a targeted drug delivery system.
Experimental Protocols
Protocol 1: Activation of this compound to DBCO-NHS Ester
This protocol describes the conversion of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][10]
Materials:
-
This compound (e.g., DBCO-NHCO-PEG4-acid)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions: Dissolve this compound, NHS/Sulfo-NHS, and EDC in anhydrous DMF or DMSO. A typical stock concentration for this compound is 10-50 mM, and for NHS and EDC is 100 mM.[1]
-
Reaction Setup: In a microcentrifuge tube, combine this compound, NHS/Sulfo-NHS, and EDC. A molar ratio of 1:1.2:1.2 is commonly used.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes to form the DBCO-NHS ester.[1] The activated ester is sensitive to hydrolysis and should be used immediately.
Protocol 2: Conjugation of DBCO-NHS Ester to an Antibody
This protocol details the covalent attachment of the activated DBCO linker to primary amines on an antibody.[3][10]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL
-
Freshly prepared DBCO-NHS ester solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[3][10] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10-20% (v/v) to maintain antibody integrity.[7][10]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[1][3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.[1][3]
-
Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[1][7]
-
Characterization (Optional): Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[7] The DBCO-functionalized antibody can be stored at -20°C.[7]
Protocol 3: SPAAC (Copper-Free Click Chemistry) Conjugation
This protocol describes the final step of conjugating an azide-modified payload (e.g., a cytotoxic drug) to the DBCO-functionalized antibody.[1][10]
Materials:
-
Purified DBCO-functionalized antibody (from Protocol 2)
-
Azide-containing molecule (e.g., drug, fluorescent probe) dissolved in a compatible solvent
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Add the azide-containing molecule to the purified DBCO-antibody solution. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.[1][10]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[1] Reaction times may require optimization depending on the specific reactants.[4]
-
Purification: If necessary, purify the final conjugate to remove any unreacted azide-payload. This can be achieved using methods appropriate for the scale and nature of the conjugate, such as size exclusion chromatography (SEC), dialysis, or affinity chromatography.[1]
-
Validation: The final conjugate can be validated using methods like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight, and HPLC analysis.[13][14]
Protocol 4: Functionalization of Amine-Modified Nanoparticles
This protocol provides a general method for attaching this compound to nanoparticles that have primary amines on their surface, such as liposomes containing amine-functionalized lipids.[5]
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes) in a suitable buffer
-
Activated DBCO-PEG4-NHS ester (from Protocol 1)
-
Purification equipment (e.g., centrifugation, SEC, or dialysis)
Procedure:
-
Buffer Adjustment: Adjust the pH of the nanoparticle solution to 8.0-8.5 to facilitate the amine-NHS ester reaction.[5]
-
Conjugation: Add the activated DBCO-NHS ester solution to the nanoparticle suspension. A molar ratio of DBCO to surface amine groups of 3:1 has been shown to be efficient for liposomes.[11]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.[5]
-
Purification: Purify the DBCO-functionalized nanoparticles to remove unreacted reagents. For liposomes or larger nanoparticles, this can be done by repeated centrifugation and washing, SEC, or dialysis against PBS (pH 7.4).[5]
-
Characterization: Characterize the DBCO-functionalized nanoparticles using techniques like Dynamic Light Scattering (DLS) to assess any changes in size and polydispersity index (PDI).[5] The DBCO-nanoparticles are now ready for a subsequent SPAAC reaction with an azide-modified targeting ligand as described in Protocol 3.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. hiyka.com [hiyka.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
Application Notes: DBCO-Acid for Covalent Labeling of Peptides with Fluorescent Dyes
Introduction
Dibenzocyclooctyne-acid (DBCO-acid) is a heterobifunctional linker instrumental in bioconjugation, particularly for the fluorescent labeling of peptides and other biomolecules.[1] It features a carboxylic acid group for amine-reactive conjugation and a strained alkyne (DBCO) moiety for copper-free click chemistry.[2] This system enables a highly efficient, two-stage labeling strategy. First, the this compound is covalently attached to a primary amine on a peptide (e.g., the N-terminus or a lysine (B10760008) side chain) via a stable amide bond. This is typically achieved by activating the carboxylic acid with EDC and NHS.[3] Second, an azide-functionalized fluorescent dye is "clicked" onto the DBCO-modified peptide through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]
The primary advantage of this methodology lies in its bioorthogonality; the DBCO group reacts specifically and efficiently with azides even in complex biological mixtures without interfering with native biochemical processes.[1][4] The reaction is performed under mild, physiological conditions (pH and temperature) and, crucially, avoids the use of cytotoxic copper(I) catalysts, making it ideal for applications involving sensitive biomolecules or live cells.[1][5] This method results in a stable triazole linkage, ensuring the integrity of the final fluorescently labeled peptide conjugate.[6]
Key Features and Advantages:
-
High Biocompatibility: The copper-free SPAAC reaction preserves the structure and function of sensitive peptides by proceeding at physiological pH and temperature.[1][5]
-
Excellent Chemoselectivity: The DBCO group's exclusive reactivity with azides ensures precise, targeted conjugation with minimal off-target side reactions.[1][4]
-
Stable Linkage: The process forms two robust covalent bonds: an amide bond connecting the linker to the peptide and a triazole linkage attaching the dye, ensuring high stability of the final conjugate.[4][7]
-
Versatility: This method is applicable to a wide range of peptides and is compatible with a vast selection of azide-modified fluorescent dyes covering the full UV-Vis spectrum.[8]
Applications:
The unique properties of DBCO-based labeling make it suitable for a broad array of research and drug development applications:
-
Molecular Imaging and Diagnostics: Labeled peptides can be used as probes for tracking and diagnostic purposes in various imaging modalities.[4]
-
Antibody-Drug Conjugates (ADCs): Peptides functionalized with DBCO can be conjugated to azide-modified antibodies to create targeted therapeutic agents.[1]
-
PROTAC Synthesis: The linker technology is valuable in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[1]
-
Drug Delivery and Targeting: DBCO-labeled peptides can be attached to azide-modified drug delivery systems, such as nanoparticles or liposomes, to improve targeting and efficacy.[1]
Quantitative Data Summary
The efficiency of peptide labeling depends on several factors, including the concentration, pH, and molar ratio of reactants. The following tables summarize typical reaction parameters, stability data, and a selection of compatible fluorescent dyes.
Table 1: Recommended Reaction Parameters for this compound Conjugation to Peptides
| Parameter | Stage 1: EDC/NHS Activation & Amine Coupling | Stage 2: SPAAC (Click Reaction) | Reference |
|---|---|---|---|
| Molar Ratio (Linker:Peptide) | 10- to 20-fold excess of activated DBCO-linker | 1.5- to 3-fold excess of Azide-Dye | [1][6] |
| Molar Ratio (EDC:this compound) | 1.2:1 to 10:1 | N/A | [1][3] |
| Molar Ratio (NHS:this compound) | 1.2:1 to 5:1 | N/A | [1][3] |
| Recommended pH | 7.2 - 8.0 (for amine coupling) | 7.0 - 8.5 | [1][9] |
| Reaction Temperature | Room Temperature (or 4°C overnight) | 4°C - 37°C | [1][6] |
| Typical Reaction Time | 2 hours (or overnight at 4°C) | 4 - 12 hours | [1][6] |
| Reported Yield (%) | 70-90% (for NHS ester formation) | Nearly quantitative |[3][6] |
Table 2: Stability of DBCO Moiety
| Condition | Time | Stability (% Remaining) | Notes | Reference |
|---|---|---|---|---|
| Aqueous Buffer (PBS, pH 7.4) | 24 hours at 25°C | 90 - 95% | Good stability for typical reaction times. | [10] |
| Aqueous Buffer (PBS, pH 7.4) | 24 hours at 37°C | 80 - 85% | Increased temperature accelerates degradation. | [10] |
| Aqueous Buffer (pH 5.0) | 24 hours at 25°C | 85 - 90% | Avoid strong acidic conditions (pH < 5). | [10][11] |
| Storage (Aqueous, 4°C) | 4 weeks | ~95 - 97% | DBCO-modified IgG lost 3-5% reactivity. | [6][10] |
| Storage (Solid, -20°C) | Long-term | Highly Stable | Must be protected from light and moisture. | [10] |
| Storage (DMSO Stock, -20°C) | Several days to months | Stable | Avoid repeated freeze-thaw cycles. |[10] |
Table 3: Selection of Commercially Available Azide-Modified Fluorescent Dyes
| Dye Name | Excitation (nm) | Emission (nm) | Key Characteristics | Reference |
|---|---|---|---|---|
| SeTau-405-Azide | 405 | 518 | Large Stokes' shift (>110 nm), long lifetime (~8 ns). | [5] |
| FAM Azide | 490 | 513 | Widely used, bright green fluorescence. | [7][12] |
| Cy3 Azide | 550 | 570 | Bright, water-soluble, pH insensitive orange fluorescence. | [4][7] |
| TAMRA Azide | 546 | 565 | Common orange-red fluorophore. | [7][12] |
| AF594 Azide | 590 | 617 | Bright red fluorescent dye. | [13] |
| SeTau-647-Azide | 649 | 690 | Extremely bright, hydrophilic, far-red dye. | [5] |
| Cy5 Azide | 649 | 670 | Popular far-red dye, can replace Alexa Fluor™ 647. |[5][7] |
Experimental Protocols & Visualizations
The overall process involves two main stages: (1) conjugation of the this compound linker to the peptide and (2) the subsequent click reaction with an azide-functionalized fluorescent dye.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. setabiomedicals.com [setabiomedicals.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lifetein.com [lifetein.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immobilizing Azide-Modified Biomolecules with DBCO-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biomolecules onto solid supports is fundamental for a wide range of applications, including the development of biosensors, microarrays, and targeted drug delivery systems.[1][2] A robust and highly specific method for achieving this is through the use of "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][5][] This copper-free approach is particularly advantageous for biological applications as it preserves the integrity and functionality of sensitive biomolecules.[3][7]
DBCO-acid is a versatile reagent that allows for the functionalization of amine-containing surfaces. The carboxylic acid moiety can be activated to form a stable amide bond with primary amines on a surface. Subsequently, the DBCO group is available to covalently bind azide-modified biomolecules.[2][8] This two-step strategy provides a controlled and oriented immobilization of proteins, peptides, nucleic acids, and other biomolecules.[2] The inclusion of a PEG spacer in many DBCO reagents can further enhance water solubility and reduce non-specific binding.[2][3]
These application notes provide detailed protocols for the functionalization of surfaces with this compound and the subsequent immobilization of azide-modified biomolecules.
Chemical Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core of this immobilization technique is the SPAAC reaction. The high ring strain of the cyclooctyne (B158145) in the DBCO molecule significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly and efficiently at room temperature under physiological conditions.[3][9] This reaction is highly specific, as neither the DBCO nor the azide group cross-reacts with other functional groups typically found in biological systems.[]
References
- 1. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-Acid Functionalization of Nanoparticles for Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of nanoparticles with Dibenzocyclooctyne-acid (DBCO-acid) and their subsequent application in bioimaging. This powerful technique utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," to covalently conjugate imaging moieties or targeting ligands to nanoparticles with high efficiency and specificity under biocompatible conditions.[1][2]
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems and advanced imaging agents.[3] this compound is a heterobifunctional linker that plays a pivotal role in this process. It contains a strained alkyne (DBCO) group for copper-free click chemistry and a carboxylic acid group for covalent attachment to nanoparticles.[1] The use of a polyethylene (B3416737) glycol (PEG) spacer in many commercially available this compound linkers enhances water solubility and can reduce non-specific protein adsorption, potentially increasing the in vivo circulation time of the nanoparticles.[1]
The primary advantage of this methodology lies in its bioorthogonality; the DBCO group reacts specifically with azide (B81097) groups, which are absent in most biological systems. This allows for the precise attachment of azide-modified molecules, such as fluorescent dyes, MRI contrast agents, or targeting ligands (e.g., antibodies, peptides), to the nanoparticle surface without interfering with biological processes.[4][5]
Key Applications
-
Targeted Drug Delivery: Nanoparticles loaded with therapeutic agents can be functionalized with targeting ligands to enhance their accumulation at disease sites, thereby increasing therapeutic efficacy and reducing systemic side effects.[5]
-
Advanced In Vivo Imaging: The conjugation of imaging agents to nanoparticles allows for enhanced diagnostics and real-time tracking of biological processes and disease progression.[1][5]
-
High-Sensitivity Biosensing: Immobilization of azide-modified biomolecules onto DBCO-functionalized nanoparticles can be used to develop sensitive and specific diagnostic tools.[5]
-
Cell Surface Engineering: Nanoparticles can be conjugated to the surface of living cells that have been metabolically labeled with azides, enabling cell tracking and targeted therapies.[6][7]
Experimental Protocols
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface, such as amine-functionalized gold or magnetic nanoparticles. The carboxylic acid of the DBCO linker is activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with the surface amines to form stable amide bonds.
Materials:
-
Amine-functionalized nanoparticles
-
DBCO-NHCO-PEG4-acid (or similar this compound linker)[1]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Centrifuge
Procedure:
-
Activation of this compound:
-
Conjugation to Nanoparticles:
-
Quenching and Purification:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Imaging Probe Conjugation
This protocol details the "click" reaction between the DBCO-functionalized nanoparticles and an azide-modified imaging probe (e.g., a fluorescent dye or a targeting ligand conjugated to a dye).
Materials:
-
Purified DBCO-functionalized nanoparticles
-
Azide-modified imaging probe
-
PBS (pH 7.4)
-
Centrifuge or size-exclusion chromatography (SEC) column
Procedure:
-
Click Chemistry Reaction:
-
Resuspend the purified DBCO-functionalized nanoparticles in PBS (pH 7.4).[1]
-
Add the azide-modified imaging probe to the nanoparticle suspension. A molar ratio of 10:1 to 100:1 (probe to nanoparticle) can be a starting point, but should be optimized.[8]
-
Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C.[1]
-
-
Purification:
-
Purify the final conjugated nanoparticles by centrifugation or SEC to remove the excess, unreacted imaging probe.[1]
-
-
Characterization:
-
Characterize the final product using techniques such as Dynamic Light Scattering (DLS) to assess size and polydispersity, and UV-Vis spectroscopy or fluorescence spectroscopy to confirm conjugation.[9]
-
Data Presentation
Table 1: Representative Reaction Conditions for this compound Functionalization
| Parameter | Amine-Functionalized Nanoparticles | Carboxyl-Terminated Nanoparticles | Liposomes |
| Activation Reagents | EDC, NHS | EDC, NHS | EDC, NHS |
| Activation Time | 1 hour | 1 hour | 1 hour |
| Conjugation Buffer | 0.1 M MES (pH 6.0) | MES buffer (pH 6.0) | PBS (pH 8.0-8.5) |
| Conjugation Time | 2-4 hours | 2-4 hours | 2-4 hours |
| Quenching Agent | Tris or Glycine | Hydroxylamine | Tris or Glycine |
| Purification Method | Centrifugation | Centrifugation, Dialysis | Size-Exclusion Chromatography |
Table 2: Typical Parameters for SPAAC "Click" Reaction
| Parameter | Gold Nanoparticles | Magnetic Nanoparticles | Polymeric Nanoparticles |
| Reaction Buffer | PBS (pH 7.4) | PBS (pH 7.0-7.4) | HEPES buffer (pH 7.4) |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C | Room Temperature |
| Reaction Time | 4-24 hours[1][8] | 12-24 hours[8] | 4-12 hours |
| Molar Ratio (Probe:NP) | 10:1 to 100:1[8] | To be optimized | To be optimized |
| Purification Method | Centrifugation, SEC | Magnetic Separation, SEC | Centrifugation, Dialysis |
Table 3: Characterization Techniques for Functionalized Nanoparticles
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Hydrodynamic size, polydispersity index (PDI), and zeta potential.[1] |
| UV-Vis Spectroscopy | Confirmation and quantification of DBCO conjugation by observing the decrease in absorbance around 309 nm after the click reaction.[9] |
| Fluorescence Spectroscopy | Quantification of DBCO groups by reacting with a fluorescent azide probe.[9] |
| Transmission Electron Microscopy (TEM) | Nanoparticle size, morphology, and dispersity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of amide bond formation and presence of specific functional groups. |
Visualizations
Caption: Workflow for this compound functionalization and imaging probe conjugation.
Caption: Logical relationship of components in the final nanoparticle construct.
References
- 1. benchchem.com [benchchem.com]
- 2. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 3. Applications of Nanoparticles in Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hiyka.com [hiyka.com]
- 6. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Cell Tracking and Imaging with DBCO-Cy5
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of cellular biology and preclinical research, the ability to track cells in vivo is paramount for understanding disease progression, evaluating therapeutic efficacy, and studying cellular fate. This document provides a detailed overview and protocols for a powerful cell tracking methodology utilizing the bioorthogonal reaction between Dibenzocyclooctyne (DBCO) and an azide (B81097) moiety, visualized through the cyanine (B1664457) 5 (Cy5) fluorophore.
This technique, based on copper-free click chemistry, offers a robust and specific method for labeling and tracking cells within a living organism.[1][2] The process typically involves two key steps: first, the metabolic incorporation of an azide-functionalized sugar, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the glycans on the cell surface.[1][3] Second, the systemic administration of DBCO-Cy5, which specifically reacts with the azide groups via a strain-promoted alkyne-azide cycloaddition (SPAAC).[2][4] This covalent bond formation allows for highly sensitive and specific fluorescent labeling of the target cells in vivo.[1]
Key Advantages:
-
High Specificity: The bioorthogonal nature of the click chemistry reaction ensures that labeling is highly specific to the azide-modified cells, minimizing off-target signals.[2]
-
Reduced Phagocytic Distortion: Unlike methods that rely on the uptake of fluorescent nanoparticles, this covalent cell surface labeling approach can reduce false signals arising from phagocytosis by macrophages.[1][3]
-
Biocompatibility: The copper-free click reaction is well-tolerated in living systems, showing no apparent cytotoxicity or adverse effects on cellular functions.[5]
-
Versatility: This method can be adapted for various cell types and is applicable in diverse research areas, including oncology, immunology, and regenerative medicine.[6][7]
Principle of the Technology
The core of this cell tracking method lies in a two-step bioorthogonal labeling strategy.
-
Metabolic Glycoengineering: Cells are first incubated with a peracetylated azido-sugar, such as Ac4ManNAz. This unnatural sugar is taken up by the cells and processed through the sialic acid biosynthetic pathway. The resulting azide-modified sialic acids are then incorporated into sialoglycans on the cell surface, effectively displaying azide groups.[1][3]
-
In Vivo Click Chemistry: Following the introduction of azide-labeled cells into the animal model, DBCO-Cy5 is administered, typically via intravenous injection.[1][6] The strained cyclooctyne (B158145) group of DBCO reacts specifically and covalently with the azide groups on the target cells in a copper-free click reaction.[8] The attached Cy5 fluorophore then allows for visualization and tracking of the labeled cells using near-infrared (NIR) fluorescence imaging systems.[5]
Below is a diagram illustrating the overall workflow.
Caption: Experimental workflow for in vivo cell tracking using DBCO-Cy5.
Quantitative Data Summary
The following tables summarize key quantitative parameters gathered from various studies utilizing DBCO-Cy5 for in vivo cell tracking.
Table 1: Reagent Concentrations and Incubation Times
| Parameter | Value | Cell Type / Model | Reference |
| Ac4ManNAz Concentration (in vitro) | 50 µM | LS174T colon cancer cells | [6] |
| Ac4ManDBCO Concentration (in vitro) | 20 µM | LS174T cells | [9][10] |
| DBCO-Cy5 Staining (in vitro) | 20 µM | Azide-labeled cells | [5] |
| DBCO-Cy5 Incubation Time (in vitro) | 30 min - 1 hour | Various cell lines | [5][6][10] |
| DBCO-Cy5 Injection Dose (in vivo) | 5 mg/kg | Mice | [6] |
| DBCO-Cy5 Injection Dose (in vivo) | 0.14 nmol/g | Mice | [11] |
Table 2: In Vivo Imaging and Biodistribution Data
| Parameter | Observation | Animal Model | Reference |
| Time to Image Post DBCO-Cy5 Injection | 4 hours | Mice (liver tracking) | [1] |
| Time to Image Post DBCO-Cy5 Injection | 3 hours | Mice (brain imaging) | [11] |
| Peak Tumor Accumulation of DBCO-Cy5 | 48 hours post-injection | LS174T tumor-bearing mice | [6] |
| Tumor-to-Control Fluorescence Ratio | ~5-fold increase in Ac4ManAz-treated vs. control | LS174T tumors | [6] |
| Tumor-to-Control Fluorescence Ratio | 1.52-fold increase in DCL-AAM group vs. PBS | LS174T tumors | [6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cells with Azido-Sugars
This protocol describes the metabolic incorporation of azide groups onto the cell surface using Ac4ManNAz.
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Seed target cells in a culture vessel and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Metabolic Labeling:
-
Dilute the Ac4ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and proliferation rate.
-
-
Cell Harvesting:
-
After incubation, gently wash the cells twice with sterile PBS to remove any unincorporated Ac4ManNAz.
-
Harvest the azide-labeled cells using standard methods (e.g., trypsinization).
-
The cells are now ready for in vivo transplantation or further analysis.
-
Protocol 2: In Vivo Cell Tracking and Imaging
This protocol details the procedure for injecting azide-labeled cells into an animal model, followed by DBCO-Cy5 administration and fluorescence imaging.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Animal model (e.g., immunodeficient mice)
-
Sterile PBS or appropriate vehicle for cell injection
-
DBCO-Cy5
-
Vehicle for DBCO-Cy5 injection (e.g., sterile saline or PBS)
-
In vivo fluorescence imaging system (e.g., IVIS)
Procedure:
-
Preparation of Labeled Cells for Injection:
-
Resuspend the harvested azide-labeled cells in a sterile, physiologically compatible buffer (e.g., PBS) at the desired concentration for injection. Keep the cells on ice.
-
-
Transplantation of Labeled Cells:
-
Administer the azide-labeled cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or direct injection into an organ).[1]
-
Allow sufficient time for the cells to engraft or home to the target tissue (this can range from hours to days depending on the experimental goals). For example, a 3-day waiting period has been used after liver transplantation.[1][3]
-
-
Preparation and Administration of DBCO-Cy5:
-
In Vivo Fluorescence Imaging:
-
At a predetermined time point after DBCO-Cy5 injection (e.g., 3-4 hours), anesthetize the animal.[1][11]
-
Place the animal in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for Cy5 (typically around 630 nm excitation and 700 nm emission).[12]
-
Monitor the biodistribution and localization of the fluorescent signal over time as required by the experimental design.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging session, euthanize the animal and harvest organs of interest (e.g., tumor, liver, spleen).[6]
-
Image the excised organs to confirm the localization of the fluorescent signal.
-
Tissues can be further processed for histological analysis (e.g., cryosectioning followed by fluorescence microscopy) to visualize the labeled cells at a microscopic level.
-
Signaling Pathways and Logical Relationships
The underlying chemical reaction enabling this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC). The diagram below illustrates this bioorthogonal reaction.
Caption: Bioorthogonal click chemistry reaction between an azide and DBCO.
Conclusion
The use of DBCO-Cy5 in conjunction with metabolic glycoengineering provides a highly effective and specific method for in vivo cell tracking. This approach overcomes some of the limitations of traditional labeling techniques and offers a valuable tool for researchers in various fields of biomedical science. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this technology.
References
- 1. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thno.org [thno.org]
- 4. abpbio.com [abpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates [thno.org]
- 11. pnas.org [pnas.org]
- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
Application Notes and Protocols for DBCO-Acid in Nucleic Acid and Oligonucleotide Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the modification of nucleic acids and oligonucleotides using DBCO-acid (Dibenzocyclooctyne-acid). The methodologies described herein leverage the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, to achieve efficient and specific bioconjugation. These protocols are designed for researchers in chemical biology, drug development, and diagnostics who require robust methods for labeling and modifying nucleic acids for a variety of downstream applications.
Introduction
The precise modification of nucleic acids and oligonucleotides is fundamental to advancements in therapeutics, diagnostics, and molecular biology research. One of the most powerful strategies for achieving this is through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][4]
This compound is a versatile reagent that, once activated, can be covalently attached to amine-modified nucleic acids. The resulting DBCO-labeled oligonucleotide can then be efficiently and specifically conjugated to any molecule containing an azide group.[1] This two-step process allows for the modular construction of complex bioconjugates. The inclusion of spacers, such as polyethylene (B3416737) glycol (PEG), can enhance solubility and reduce steric hindrance.[1]
This application note details the protocols for:
-
Activation of this compound and conjugation to amine-modified oligonucleotides.
-
Purification of DBCO-modified oligonucleotides.
-
Strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules.
-
Characterization of the final conjugate.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound based nucleic acid modification.
Caption: Experimental workflow from conjugation to characterization.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Amine-Modified Oligonucleotides
This protocol describes the conversion of this compound to a more reactive DBCO-NHS ester and its subsequent conjugation to an oligonucleotide bearing a primary amine.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-modified oligonucleotide
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Preparation of DBCO-NHS Ester:
-
Note: This step can be skipped if using pre-activated DBCO-NHS ester.
-
Dissolve this compound, NHS (1.1 equivalents), and EDC (1.1 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the NHS ester can be monitored by TLC or LC-MS.
-
-
Preparation of Oligonucleotide:
-
Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[1]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the oligonucleotide solution.[3] The final concentration of the organic solvent should be kept below 20% to avoid precipitation of the oligonucleotide.[5][6]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[7][8]
-
-
Quenching Reaction:
-
Purification of DBCO-Oligonucleotide:
-
Remove unreacted DBCO reagent and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by ethanol (B145695) precipitation.[8]
-
For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated amino-modified oligonucleotide due to the hydrophobicity of the DBCO group.[1]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the purified DBCO-modified oligonucleotide and an azide-containing molecule.
Materials:
-
Purified DBCO-modified oligonucleotide
-
Azide-modified molecule of interest (e.g., protein, peptide, fluorescent dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable amine-free buffer.
Procedure:
-
Reaction Setup:
-
Dissolve the purified DBCO-modified oligonucleotide and the azide-modified molecule in the reaction buffer.
-
Add the azide-modified molecule in a 2- to 4-fold molar excess relative to the DBCO-oligonucleotide.[5][8]
-
The reaction can be performed at a wide range of concentrations, but higher concentrations will lead to faster reaction rates.
-
-
Incubation:
-
Purification of the Final Conjugate:
-
Purify the final oligonucleotide conjugate to remove unreacted starting materials. The choice of purification method will depend on the properties of the conjugate.
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography are often suitable methods.
-
Protocol 3: Characterization of the Conjugate
1. UV-Vis Spectroscopy:
-
Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm.[1]
-
The incorporation of DBCO can be confirmed by its characteristic absorbance peak at approximately 309 nm.[9]
-
The ratio of DBCO to oligonucleotide can be estimated using the Beer-Lambert law and the respective extinction coefficients.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final conjugate, thereby verifying successful conjugation.[1]
3. Gel Electrophoresis:
-
Denaturing polyacrylamide gel electrophoresis (PAGE) can be used to visualize the shift in molecular weight upon conjugation. The final conjugate will migrate slower than the starting oligonucleotide. Staining for both the nucleic acid (e.g., SYBR Gold) and the conjugated molecule (e.g., Coomassie blue for proteins) can confirm the presence of both components in the final product.[8]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| DBCO-NHS Ester to Oligonucleotide Molar Ratio | 10- to 30-fold molar excess | [3][5] |
| Conjugation Reaction pH | 7.0 - 9.0 | [1][10] |
| Conjugation Reaction Time (Room Temp) | 2 - 4 hours | [7][8] |
| Conjugation Reaction Time (4°C) | Overnight (approx. 12 hours) | [5][8] |
| Azide to DBCO-Oligonucleotide Molar Ratio (SPAAC) | 2- to 4-fold molar excess | [5][8] |
| SPAAC Reaction Time | 4 - 17 hours at room temperature | [7] |
| DBCO Absorbance Maximum | ~309 nm | [9] |
| DBCO Molar Extinction Coefficient at 309 nm | ~12,000 M⁻¹cm⁻¹ | [9] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive DBCO-NHS ester (hydrolyzed) - Suboptimal pH - Insufficient molar excess of DBCO-NHS ester | - Prepare fresh DBCO-NHS ester solution.[1] - Ensure conjugation buffer pH is between 7-9. - Increase the molar excess of the DBCO-NHS ester. |
| Precipitation of Reagents | - High concentration of organic solvent - Low solubility of the oligonucleotide or DBCO reagent | - Keep the final DMSO/DMF concentration below 20%.[5][6] - Use a DBCO reagent with a PEG spacer to improve water solubility.[1] |
| Difficulty in Purification | - Co-elution of conjugated and unconjugated species | - Optimize the HPLC gradient to improve separation.[1] - For cartridge purification, ensure proper loading and washing conditions.[1] |
Conclusion
The use of this compound for the modification of nucleic acids and oligonucleotides via copper-free click chemistry provides a highly efficient, specific, and bioorthogonal method for creating complex bioconjugates. The protocols and data presented in this application note offer a comprehensive guide for researchers to successfully implement these techniques in their own laboratories for a wide range of applications in drug development, diagnostics, and fundamental research.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Application Notes and Protocols for Creating Hydrogels with DBCO-Acid for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of hydrogels using dibenzocyclooctyne (DBCO)-functionalized polymers for tissue engineering applications. The primary crosslinking chemistry described is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry known for its high biocompatibility, rapid reaction kinetics, and specificity, making it ideal for encapsulating cells and therapeutic molecules.[1][2]
Introduction to DBCO-Based Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth, differentiation, and tissue formation.[3][4] In tissue engineering, creating hydrogels in situ is highly desirable as it allows for the minimally invasive delivery of cells and biomolecules.[5]
The use of DBCO-functionalized polymers, often derived from DBCO-acid, in combination with azide-functionalized polymers, allows for the formation of stable, covalently crosslinked hydrogels under physiological conditions without the need for cytotoxic catalysts like copper.[1] This bio-orthogonal reaction is highly efficient and does not interfere with biological processes, ensuring high cell viability during encapsulation.[6] Common polymer backbones for this system include poly(ethylene glycol) (PEG) and hyaluronic acid (HA), which can be modified to include bioactive motifs.[5][7]
Key Advantages of DBCO-Azide Click Chemistry:
-
Biocompatibility: The reaction is non-toxic to cells, making it suitable for cell encapsulation.[1]
-
Rapid Gelation: Hydrogel formation typically occurs within minutes, which is crucial for preventing cell sedimentation and creating homogenous cell-laden constructs.[5][8]
-
High Specificity: The DBCO group selectively reacts with azides, avoiding side reactions with biological molecules.[6]
-
Tunability: The mechanical and biochemical properties of the hydrogel can be tailored by adjusting polymer concentration, crosslinker density, and incorporating bioactive peptides.[2][9]
Quantitative Data Summary
The physicochemical properties of DBCO-based hydrogels can be precisely controlled. The following tables summarize key quantitative data from representative studies.
Table 1: Gelation Time of DBCO-Based Hydrogels
| Polymer System | Crosslinking Chemistry | Polymer Concentration | Gelation Time | Reference(s) |
| star-PEG-DBCO + star-PEG-N₃ | SPAAC | 20 mg/mL | Minutes | [5][8] |
| DBCO-HA + 4-arm PEG-Azide | SPAAC | 20 mg/mL | Not specified, but forms a defined gel at 37°C | [1] |
| PEG-DBCO + PEG-N₃ | SPAAC | 4% (w:v) PEG-DBCO, 12.5% (w:v) PEG-N₃ | < 90 seconds | [9] |
Table 2: Mechanical Properties of DBCO-Based Hydrogels
| Polymer System | Parameter Varied | Result on Storage Modulus (G') | Reference(s) |
| DBCO-HA + 4-arm PEG-Azide | Crosslinker concentration (0.25 to 0.5 x 10⁻³ M) | G' increases with crosslinker concentration | [1] |
| PEG-DBCO + PEG-N₃ | PEG-DBCO concentration (3.13% to 12.5% w:v) | Allows for tailoring of mechanical properties | [9] |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and characterization of DBCO-based hydrogels.
Protocol 1: Synthesis of DBCO-Functionalized Hyaluronic Acid (DBCO-HA)
This protocol describes the modification of hyaluronic acid with a DBCO group using a DBCO-PEG-amine linker and EDC/NHS chemistry.[1]
Materials:
-
Sodium Hyaluronate (HA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
DBCO-PEG₄-amine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis tubing (MWCO 12 kDa)
-
Lyophilizer
Procedure:
-
Dissolve 1 g of sodium HA in 200 mL of a 1:1 (v/v) DMSO/deionized water solution.
-
Slowly add 14.1 mg of NHS and 23.4 mg of EDC to the HA solution to activate the carboxylic acid groups. Stir for 30 minutes at room temperature.
-
In a separate vial, dissolve 43 mg of DBCO-PEG₄-amine in 1 mL of DMSO.
-
Slowly add the DBCO-PEG₄-amine solution to the activated HA solution.
-
Stir the reaction mixture vigorously overnight at room temperature.
-
Purify the resulting DBCO-HA solution by dialysis against methanol (B129727) and then deionized water for 3 days.
-
Lyophilize the purified solution to obtain a white powder.
-
Confirm the modification using ¹H NMR spectroscopy by identifying the characteristic peaks for DBCO protons between 7.3-7.8 ppm.[1]
Protocol 2: Formation of Cell-Laden Hydrogel via SPAAC
This protocol details the encapsulation of cells within a DBCO-HA hydrogel by crosslinking with a 4-arm PEG-azide.[1][7]
Materials:
-
Lyophilized DBCO-HA
-
4-arm PEG-azide
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Cells for encapsulation (e.g., mesenchymal stem cells)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Under sterile conditions, dissolve the lyophilized DBCO-HA in cell culture medium to the desired concentration (e.g., 20 mg/mL).[1]
-
Prepare a stock solution of 4-arm PEG-azide in PBS.
-
Harvest and resuspend cells in a small volume of the DBCO-HA solution at the desired cell density (e.g., 1 x 10⁷ cells/mL).[1] Gently mix to ensure a homogenous suspension.
-
Add the 4-arm PEG-azide crosslinker to the cell/DBCO-HA suspension. The final concentration of the crosslinker will determine the mechanical properties of the gel.[1]
-
Mix the components thoroughly by gentle pipetting or brief vortexing.[1]
-
Immediately cast the solution into the desired mold or well plate.
-
Incubate at 37°C to allow for gelation. Gel formation should occur within minutes.[5]
-
After gelation, add cell culture medium to the hydrogels to prevent dehydration.
Protocol 3: Characterization of Hydrogel Properties
A. Rheological Characterization [10]
-
Time Sweep: Monitor the storage (G') and loss (G'') moduli over time immediately after mixing the DBCO-polymer and azide-crosslinker. The gelation point is defined as the time when G' > G''.
-
Strain Sweep: Determine the linear viscoelastic region (LVER) by measuring G' and G'' over a range of strain amplitudes at a constant frequency.
-
Frequency Sweep: Within the LVER, measure G' and G'' over a range of frequencies to determine the equilibrium modulus.
B. Scanning Electron Microscopy (SEM) [5]
-
Prepare hydrogel samples as described in Protocol 2 (without cells).
-
Freeze the samples in liquid nitrogen and fracture them to expose the internal structure.
-
Sublimate the water from the frozen samples (lyophilize).
-
Coat the dried samples with a thin layer of gold-palladium.
-
Image the internal porous morphology using an SEM.
C. Cell Viability Assay [1]
-
Encapsulate cells as described in Protocol 2.
-
Culture the cell-laden hydrogels for the desired period (e.g., 1, 3, 5 days).
-
Stain the constructs with a live/dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1).
-
Image using fluorescence microscopy to visualize live (green) and dead (red) cells.
-
Quantify cell viability using image analysis software.
Bioactive Modifications and Signaling Pathways
To enhance the biological functionality of synthetic hydrogels, bioactive motifs can be incorporated into the polymer backbone.
Cell Adhesion via RGD Peptides
Synthetic polymers like PEG lack native cell-binding sites.[3] To promote cell adhesion, peptides containing the Arg-Gly-Asp (RGD) sequence can be conjugated to the polymer.[5] The RGD motif is recognized by cell surface integrin receptors, which triggers downstream signaling cascades that regulate cell adhesion, proliferation, and differentiation.[3]
Cell-Mediated Degradation
For tissues to remodel and grow, the hydrogel scaffold must be degradable. This can be achieved by incorporating peptide sequences that are substrates for matrix metalloproteinases (MMPs), enzymes secreted by cells.[5] As cells migrate and remodel their environment, they cleave these peptide links, creating space for new tissue deposition.
Experimental Workflow
The overall process for creating and evaluating DBCO-based hydrogels for tissue engineering follows a logical progression from synthesis to biological assessment.
References
- 1. Development of Biocompatible HA Hydrogels Embedded with a New Synthetic Peptide Promoting Cellular Migration for Advanced Wound Care Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural-Based Hydrogels for Tissue Engineering Applications | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal Strategies for Engineering Extracellular Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ cross-linkable hyaluronic acid hydrogels using copper free click chemistry for cartilage tissue engineering - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Rapidly Polymerizing Injectable Click Hydrogel Therapy to Delay Bone Growth in a Murine Re-synostosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for rheological characterization of hydrogels for tissue engineering strategies [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-Acid Bioconjugation in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly sensitive and specific biosensors is a cornerstone of modern diagnostics, drug discovery, and life science research. A critical aspect of biosensor fabrication is the stable and specific immobilization of biorecognition elements, such as antibodies, enzymes, or nucleic acids, onto the sensor surface. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][] This copper-free reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group proceeds rapidly under mild, physiological conditions, making it ideal for use with sensitive biological molecules.[][4][5]
DBCO-acid is a versatile reagent that allows for the introduction of the DBCO moiety onto biomolecules containing primary amines (e.g., lysine (B10760008) residues in proteins). The carboxylic acid group of this compound can be activated to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form a stable amide bond.[6][7] This two-step process, or the use of a pre-activated DBCO-NHS ester, provides a robust method for functionalizing proteins and other amine-containing molecules for subsequent immobilization on azide-modified biosensor surfaces.[8][9]
These application notes provide detailed protocols for the use of this compound in bioconjugation for biosensor development, along with quantitative data to guide experimental design and troubleshooting advice to ensure successful outcomes.
Data Presentation: Quantitative Parameters for this compound Bioconjugation
The following tables summarize key quantitative parameters for successful bioconjugation using this compound and subsequent SPAAC reactions.
| Parameter | Typical Value/Range | Conditions | Source(s) |
| DBCO-NHS Ester Activation | |||
| Molar Excess (EDC:NHS:this compound) | 1.2 : 1.2 : 1 | Anhydrous DMF or DMSO | [9] |
| Activation Time | 15 - 30 minutes | Room Temperature | [9] |
| Protein Labeling with DBCO-NHS Ester | |||
| Molar Excess (DBCO-NHS ester to Protein) | 5 - 50 fold | pH 7.2 - 8.0 | [6][7][8] |
| Protein Concentration | 1 - 10 mg/mL | Amine-free buffer (e.g., PBS) | [5][9] |
| Reaction Time | 30 - 120 minutes | Room Temperature or 4°C | [6][8] |
| SPAAC Reaction (DBCO-Protein with Azide-Surface) | |||
| Molar Ratio (DBCO : Azide) | 1.5:1 to 10:1 | Aqueous buffer (e.g., PBS) | |
| Reaction Time | < 5 minutes to overnight | 4°C to 37°C | [10] |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer | [11] |
| Stability | |||
| DBCO Stability on IgG | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [11] |
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Source(s) |
| DIBAC/DBCO | ~0.1 - 1.0 | Commonly used for intracellular experiments | [11] |
| BCN | ~0.01 - 0.1 | Also used intracellularly | [11] |
| BARAC | > 1.0 | Higher kinetics but can be unstable | [11] |
| TMTH | > 1.0 | Higher kinetics but can be unstable | [11] |
Experimental Protocols
Protocol 1: Activation of this compound to DBCO-NHS Ester
This protocol describes the in-situ activation of the carboxylic acid group of this compound to form a reactive NHS ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.[9]
-
Prepare EDC/NHS Solutions: Dissolve NHS/sulfo-NHS and EDC in anhydrous DMF or DMSO to a stock concentration of 100 mM.[9]
-
Activation Reaction: In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes to form the DBCO-NHS ester.[9] The activated DBCO-NHS ester is now ready for conjugation to amine-containing biomolecules. It is recommended to use the activated ester immediately.[8]
Protocol 2: Labeling of Proteins/Antibodies with DBCO-NHS Ester
This protocol details the conjugation of the activated DBCO-NHS ester to primary amines on a protein or antibody.
Materials:
-
Activated DBCO-NHS ester solution (from Protocol 1) or commercial DBCO-NHS ester
-
Protein or antibody solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification equipment (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0 for efficient conjugation.[6] If the buffer contains primary amines (e.g., Tris), it must be exchanged.
-
Conjugation Reaction: Add the freshly prepared DBCO-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the DBCO reagent is a common starting point, but the optimal ratio may require optimization.[7][8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6][9]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[6][9]
-
Purification: Purify the DBCO-labeled protein from excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer.[6][9]
Protocol 3: Surface Functionalization of a Biosensor with Azide Groups
This protocol provides a general workflow for modifying a biosensor surface with azide functionalities, ready for reaction with a DBCO-labeled biomolecule. The specific chemistry will depend on the surface material (e.g., gold, silica (B1680970), polymer). A common method for silica-based surfaces is silanization.
Materials:
-
Biosensor substrate (e.g., glass slide, silicon wafer)
-
Piranha solution (use with extreme caution) or other cleaning agent
-
(3-Azidopropyl)triethoxysilane (APTES) or similar azide-containing silane
-
Anhydrous toluene (B28343) or ethanol
Procedure:
-
Surface Cleaning: Thoroughly clean the biosensor substrate. For silica surfaces, this can be achieved by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
Silanization: Immerse the cleaned and dried substrate in a 1-5% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene or ethanol.
-
Incubation: Let the reaction proceed for 2-4 hours at room temperature or 30 minutes at 60°C.
-
Washing: Rinse the substrate sequentially with toluene (or ethanol) and then deionized water to remove excess silane.
-
Curing: Cure the silanized surface by baking at 110°C for 30-60 minutes. The azide-functionalized surface is now ready for the click reaction.
Protocol 4: Immobilization of DBCO-Labeled Protein onto an Azide-Functionalized Biosensor Surface
This protocol describes the final step of immobilizing the DBCO-labeled biorecognition element onto the prepared biosensor surface via SPAAC.
Materials:
-
DBCO-labeled protein (from Protocol 2)
-
Azide-functionalized biosensor surface (from Protocol 3)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
Procedure:
-
Reaction Setup: Prepare a solution of the DBCO-labeled protein in the reaction buffer. The optimal concentration will depend on the protein and the desired surface density.
-
Immobilization: Apply the DBCO-protein solution to the azide-functionalized biosensor surface.
-
Incubation: Incubate for 2-12 hours at room temperature or 4°C.[8] The reaction is often efficient and can proceed to completion in a shorter time depending on the reactants and their concentrations.[11]
-
Washing: After incubation, thoroughly wash the biosensor surface with the reaction buffer to remove any non-covalently bound protein.
-
Blocking: To prevent non-specific binding in subsequent assays, block any remaining active sites on the surface by incubating with a blocking buffer for 1 hour at room temperature.[12]
-
Final Wash: Perform a final wash with the reaction buffer. The biosensor is now functionalized and ready for use.
Visualizations
Caption: Experimental workflow for biosensor development using this compound bioconjugation.
Caption: Logical relationship of this compound bioconjugation for biosensor signal generation.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for DBCO-Azide Ligation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing DBCO-azide ligation reactions, a cornerstone of modern bioconjugation. This copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enables the efficient and specific covalent labeling of biomolecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2][3] Its biocompatibility and bioorthogonality make it an invaluable tool for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[3]
The reaction involves the specific and rapid formation of a stable triazole linkage between a dibenzocyclooctyne (DBCO)-functionalized molecule and an azide-functionalized molecule.[2][4] This process is characterized by high efficiency, often proceeding to quantitative yields under mild, aqueous conditions.[5]
Experimental Workflow Overview
The general workflow for a DBCO-azide ligation reaction consists of three main stages:
-
Activation of Biomolecule A with an Azide (B81097) Moiety: Introduction of an azide group onto the first biomolecule of interest.
-
Activation of Biomolecule B with a DBCO Moiety: Covalent attachment of a DBCO group to the second biomolecule.
-
Copper-Free Click Reaction and Purification: Mixing of the two activated biomolecules to initiate the ligation, followed by purification of the resulting conjugate.[5]
References
Troubleshooting & Optimization
How to improve low yield in DBCO-azide conjugation reactions.
Technical Support Center: DBCO-Azide Conjugation
Welcome to the technical support center for DBCO-azide conjugation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of their Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conjugation Product
Q1: I am observing very low or no yield in my DBCO-azide conjugation. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield is a frequent issue in bioconjugation. Several factors, ranging from reagent quality to reaction conditions, can be responsible. A systematic troubleshooting approach is crucial to identify and resolve the underlying problem.
Initial Checks & Solutions:
-
Reagent Integrity: Confirm that both the DBCO and azide-functionalized molecules were successfully prepared and are active. DBCO reagents, especially NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1][2] Use fresh reagents and ensure moisture-sensitive compounds are brought to room temperature before opening to prevent condensation.[3]
-
Suboptimal Molar Ratio: An incorrect stoichiometric ratio between the DBCO and azide (B81097) reactants can limit the reaction.[1] It is recommended to use a molar excess of one component, typically the less critical or more abundant one. A starting point of 1.5 to 3 equivalents of the DBCO-containing molecule to 1 equivalent of the azide-containing molecule is common.[2][3] For challenging conjugations, this can be increased up to 10-fold.[3][4]
-
Incompatible Buffer System: The composition of your reaction buffer is critical. Avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for the DBCO reagent.[3][5][6] Also, avoid primary amines like Tris or glycine (B1666218) if you are performing an NHS-ester labeling step to introduce the DBCO group, as they will react with the NHS ester.[1][5]
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm as it is consumed.[3][7]
Below is a troubleshooting workflow to systematically address low yield issues.
Issue 2: Optimizing Reaction Conditions
Q2: What are the optimal reaction conditions (molar ratio, temperature, time, solvent) for DBCO-azide conjugation?
A2: DBCO-azide reactions are generally robust and proceed under mild conditions. However, optimizing these parameters for your specific molecules is key to achieving high yields.
| Parameter | Recommended Range | Notes | Citations |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less precious component should be in excess. A 1.5-3x excess is a good starting point. | [3] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate. For sensitive biomolecules, perform the reaction at 4°C overnight. | [3][5] |
| Reaction Time | 4 to 24 hours | Typical reactions are complete within 4-12 hours at room temperature. Lower temperatures or concentrations may require longer incubation times (up to 48 hours). | [3][5][8] |
| pH | 7.0 - 9.0 | PBS at pH 7.4 is commonly used. Other non-amine, non-azide buffers like HEPES or Borate are also suitable. | [5][9] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecules, aqueous buffers are preferred. If solubility is an issue, a water-miscible organic solvent (e.g., DMSO, DMF) can be used, keeping the final concentration below 20% to prevent protein precipitation. | [3][7] |
Issue 3: Steric Hindrance
Q3: My molecules are large and complex. Could steric hindrance be causing the low yield, and how can I overcome it?
A3: Yes, steric hindrance is a significant factor, especially when conjugating large biomolecules like antibodies or proteins.[1] The bulkiness of the molecules can physically prevent the DBCO and azide groups from approaching each other to react.
Strategies to Minimize Steric Hindrance:
-
Incorporate Spacer Arms: The most common strategy is to use reagents that feature a long, flexible linker, such as polyethylene (B3416737) glycol (PEG), between the reactive moiety (DBCO/azide) and the molecule of interest.[1] These spacers increase the distance between the conjugated molecules, allowing the reactive groups to interact more freely.
-
Optimize Conjugation Site: The location of the DBCO or azide group on the biomolecule can impact reactivity. If possible, choose a conjugation site that is more exposed and accessible.
-
Adjust Reactant Concentrations: While it may seem counterintuitive, sometimes lowering the concentration can reduce aggregation, which can exacerbate steric hindrance issues.
Issue 4: Poor Reagent Solubility
Q4: My DBCO-labeled molecule has poor aqueous solubility. How can I improve it to ensure the reaction proceeds efficiently?
A4: The DBCO group is inherently hydrophobic, and attaching it to molecules, especially peptides with many hydrophobic residues, can significantly decrease aqueous solubility.[10] This can cause the reactant to precipitate out of the reaction buffer, halting the conjugation.
Solubilization Strategies:
-
Use Organic Co-solvents: Dissolve the poorly soluble DBCO reagent in a water-miscible organic solvent like DMSO or DMF first, and then add it to the aqueous reaction buffer containing the azide-labeled molecule.[1][3] It is critical to keep the final organic solvent concentration low (typically <20%) to prevent precipitation of biomolecules like proteins.[3]
-
Incorporate PEG Linkers: Using DBCO reagents with built-in hydrophilic PEG linkers is a highly effective way to improve the overall solubility of the labeled molecule.[1][7]
-
Modify pH: For peptides, solubility is lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase the net charge of the peptide and improve its solubility.[10]
-
Gentle Warming and Sonication: Cautiously warming the solution (<40°C) or using brief bursts of sonication can help dissolve recalcitrant peptides, but care must be taken to avoid degradation.[10]
Experimental Protocols
Protocol 1: General DBCO-Azide Conjugation
This protocol provides a general workflow for conjugating a DBCO-labeled molecule to an azide-labeled molecule. Optimization is often required.
Materials:
-
DBCO-functionalized molecule (Molecule A)
-
Azide-functionalized molecule (Molecule B)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)
-
Organic Solvent (optional): Anhydrous DMSO or DMF
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-functionalized Molecule B in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).[7]
-
If Molecule A (DBCO-labeled) is not readily soluble in the aqueous buffer, first dissolve it in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1]
-
-
Set up Reaction:
-
Add the DBCO-labeled Molecule A to the solution of azide-labeled Molecule B. A molar excess of 1.5 to 10 equivalents of one reactant is recommended to drive the reaction.[3][4]
-
If an organic solvent was used, ensure the final concentration in the reaction mixture is below 20% to avoid protein denaturation.[3]
-
-
Incubation:
-
Purification:
-
Remove the unreacted excess reagents from the final conjugate. The method of purification will depend on the properties of the molecules involved. Common methods include:
-
Size Exclusion Chromatography (SEC)
-
Dialysis
-
Spin filtration[11]
-
-
Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy
The consumption of the DBCO reagent can be monitored to track the progress of the conjugation reaction.
Procedure:
-
At the start of the reaction (t=0), take an aliquot of the reaction mixture and measure its absorbance spectrum, paying close attention to the peak at ~309 nm, which is characteristic of the DBCO group.[3][4]
-
At various time points during the incubation (e.g., 1h, 4h, 12h, 24h), take identical aliquots and measure the absorbance again.
-
A successful reaction will show a decrease in the absorbance at ~309 nm over time as the DBCO is consumed to form the triazole product.[3] This provides a qualitative or semi-quantitative measure of reaction completion.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting DBCO-acid solubility issues in aqueous buffers.
Welcome to the technical support center for DBCO-acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound in aqueous buffers during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (Dibenzocyclooctyne-acid) is a key reagent used in copper-free click chemistry, a type of bioorthogonal reaction.[1] It contains a strained alkyne (DBCO) group that reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage.[1][2] The carboxylic acid (-COOH) group allows for its conjugation to primary amines on biomolecules, such as proteins and peptides, after activation.[1][3] This process is essential for labeling and modifying biological molecules for various applications in research and drug development.[4][5]
Q2: I'm having trouble dissolving this compound in my aqueous reaction buffer. Why is this happening?
A2: this compound is inherently hydrophobic due to its dibenzocyclooctyne core and is generally insoluble or only sparingly soluble in water and aqueous buffers.[1][6][7] Direct dissolution in aqueous solutions is often unsuccessful and can lead to precipitation or aggregation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: It is highly recommended to first dissolve this compound in a water-miscible, anhydrous organic solvent to create a concentrated stock solution.[8] The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][6][7][9]
Q4: How should I store my this compound, both as a solid and as a stock solution?
A4: For long-term storage, this compound should be kept as a solid at -20°C, protected from light and moisture.[1][8] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several days to a few months; however, it is best to prepare fresh solutions for optimal reactivity.[6][8] To avoid degradation from repeated freeze-thaw cycles and moisture absorption, it is advisable to aliquot the stock solution into single-use volumes.[8]
Q5: What is the optimal pH for reactions involving this compound?
A5: The copper-free click reaction (SPAAC) between DBCO and an azide (B81097) is efficient over a pH range of 5-10.[9] However, when conjugating this compound to a primary amine via its carboxylic acid, the activation and conjugation steps are typically favored at a near-neutral to slightly basic pH (pH 7-9).[4] It is crucial to avoid acidic conditions (pH < 5) as this can lead to the degradation of the DBCO group.[6][7]
Troubleshooting Guides
Issue: Precipitate forms when adding this compound stock solution to the aqueous buffer.
This is a common issue arising from the low aqueous solubility of this compound. Here’s a step-by-step guide to address this:
Troubleshooting Workflow:
References
- 1. chempep.com [chempep.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound | TargetMol [targetmol.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SPAAC Reactions with DBCO-Acid
Welcome to the Technical Support Center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving DBCO-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a SPAAC reaction with a DBCO-activated molecule?
A1: SPAAC reactions with DBCO are typically performed between 4°C and 37°C.[1][2] The optimal temperature depends on the stability of the biomolecules involved and the desired reaction rate. Room temperature (approximately 25°C) is a common starting point and offers a good balance between reaction speed and protein stability.[3] For sensitive biomolecules, performing the reaction at 4°C for a longer duration is recommended to minimize degradation.[3][4] Increasing the temperature to 37°C can accelerate the reaction, but the thermal stability of the proteins must be considered to avoid precipitation.
Q2: How long should I let my SPAAC reaction proceed?
A2: The reaction time for SPAAC with DBCO-activated molecules can range from 1 to 24 hours.[1][5] At room temperature (25°C), a reaction time of 4-12 hours is generally sufficient for good conjugation efficiency.[5] If the reaction is performed at 4°C, a longer incubation time of 12-24 hours or overnight is recommended.[5][6] For complete reactions, especially with challenging substrates, extending the incubation period up to 48 hours may be beneficial. The progress of the reaction can be monitored using techniques like SDS-PAGE or mass spectrometry.[5]
Q3: What are the best buffer conditions for a SPAAC reaction with this compound?
A3: The choice of buffer can significantly impact SPAAC reaction rates. While Phosphate-Buffered Saline (PBS) at pH 7.4 is commonly used, studies have shown that HEPES buffer at pH 7 can result in higher reaction rate constants.[2][7] Generally, a pH range of 7-9 is employed for the conjugation step.[8] It is crucial to use amine-free buffers, such as PBS or HEPES, during the EDC/NHS activation of this compound to prevent unwanted side reactions.[9] Most importantly, ensure all buffers are free of sodium azide (B81097), as it will compete with the azide-functionalized molecule for the DBCO reagent.[7]
Q4: I am observing low or no conjugation. What are the potential causes and how can I troubleshoot this?
A4: Low or no conjugation in a SPAAC reaction can be attributed to several factors:
-
Inactive DBCO Reagent: DBCO-NHS esters are moisture-sensitive and can hydrolyze if not handled under anhydrous conditions.[1] It is best to prepare stock solutions of this compound and the activation reagents (EDC/NHS) in anhydrous DMF or DMSO immediately before use.[4]
-
Steric Hindrance: The accessibility of the DBCO and azide groups can be limited by the surrounding molecular structure, especially when working with large biomolecules.[1] Using a this compound with a PEG spacer can help to overcome steric hindrance by increasing the distance between the reactive moiety and the biomolecule.[2][10]
-
Suboptimal Reactant Concentrations: The law of mass action applies to SPAAC reactions; therefore, increasing the concentration of the reactants can lead to a faster reaction and higher yield.[7] A 1.5 to 5-fold molar excess of the azide-containing molecule over the DBCO-functionalized molecule is a typical starting point.[4]
-
Presence of Competing Azides: Buffers containing sodium azide will significantly reduce the efficiency of the desired reaction.[7] Always use azide-free buffers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low temperature | Increase the reaction temperature to 25°C or 37°C, provided the biomolecules are stable at these temperatures. |
| Low reactant concentration | Increase the concentration of one or both reactants. If solubility is an issue, consider using a this compound with a hydrophilic PEG linker.[2][10] | |
| Suboptimal buffer | Switch to HEPES buffer (pH 7) which has been shown to have higher rate constants compared to PBS.[2][7] | |
| Steric hindrance | Use a this compound with a longer PEG spacer to improve the accessibility of the reactive groups.[2][10] | |
| No Reaction | Inactive this compound | Ensure the this compound and activation reagents (EDC/NHS) are fresh and have been stored properly under anhydrous conditions. Prepare solutions immediately before use.[1][4] |
| Presence of sodium azide in buffer | Use fresh, azide-free buffers for all steps of the experiment.[7] | |
| Non-specific Labeling | Reaction of DBCO with cysteine residues | If your protein has surface-exposed cysteines, consider blocking them with a thiol-reactive reagent like N-ethylmaleimide (NEM) before the SPAAC reaction. |
| Protein Precipitation | Hydrophobicity of DBCO | Use a this compound reagent with an integrated PEG linker to increase the hydrophilicity of the conjugate. |
Data Presentation
Table 1: Effect of Temperature and Time on SPAAC Reaction Yield (Illustrative Example)
Note: The following data is illustrative and serves as a guideline for optimization. Actual yields will vary depending on the specific reactants and experimental conditions.
| Reaction Time (hours) | Estimated Yield at 4°C | Estimated Yield at 25°C |
| 2 | 20-30% | 40-60% |
| 4 | 40-50% | 70-85% |
| 8 | 60-75% | >90% |
| 12 | 75-90% | >95% |
| 24 | >90% | >95% |
Table 2: Influence of Buffer on SPAAC Second-Order Rate Constants
| Buffer (at pH 7) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 0.32–0.85 | [2] |
| HEPES | 0.55–1.22 | [2] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).[4]
-
In a microcentrifuge tube, combine this compound, NHS (or sulfo-NHS), and EDC in a 1:1.2:1.2 molar ratio in Activation Buffer.[4]
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the DBCO-NHS ester.[4]
-
Immediately proceed to the conjugation step (Protocol 2).
Protocol 2: SPAAC Reaction of Activated this compound with an Azide-functionalized Molecule
This protocol outlines the copper-free click chemistry reaction between the DBCO-NHS ester and an azide-containing molecule.
Materials:
-
Activated DBCO-NHS ester solution (from Protocol 1)
-
Azide-functionalized molecule in an azide-free buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Add the freshly prepared DBCO-NHS ester solution to the solution containing the azide-functionalized molecule. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.[4]
-
Incubate the reaction mixture. For optimal results, consider the following conditions:
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4]
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.[4]
Visualizations
Caption: Experimental workflow for this compound activation and SPAAC conjugation.
Caption: Troubleshooting decision tree for low or no SPAAC conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
Strategies to prevent non-specific binding of DBCO-labeled proteins.
Welcome to the technical support center for DBCO-labeled protein applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to non-specific binding and achieve reliable, high-quality results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of DBCO-labeled proteins?
Non-specific binding of DBCO-labeled proteins can arise from several factors:
-
Hydrophobic Interactions: The DBCO group is inherently hydrophobic, which can lead to non-specific interactions with hydrophobic regions of other proteins and cellular components.[1]
-
Ionic Interactions: Electrostatic forces, such as van der Waals and dipole-dipole interactions, can cause DBCO-labeled proteins to bind to charged molecules on cell surfaces or other proteins.[2][3]
-
Reagent Aggregation: High concentrations of DBCO-labeled proteins or the labeling reagent itself can lead to aggregation, and these aggregates can become entrapped within cells or tissues, causing background signal.[1][4]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on cells or tissues can leave them open to interaction with the DBCO-labeled protein.[4][5]
-
Inadequate Washing: Insufficient or improper washing steps after incubation with the DBCO-labeled protein can result in the retention of unbound molecules, leading to high background.[4][6]
Q2: What are the most effective blocking agents to prevent non-specific binding?
Several blocking agents can be used to minimize non-specific binding. The choice of blocking agent may depend on the specific application and sample type.
-
Bovine Serum Albumin (BSA): BSA is a commonly used protein-blocking reagent that binds to non-specific sites, preventing the DBCO-labeled protein from attaching.[2][5] A typical concentration is 0.1 to 1% in the buffer solution.[7][8]
-
Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable in your experimental setup) is a highly effective blocking method.[5][7] The serum contains antibodies that will occupy non-specific binding sites.[5]
-
Non-fat Dry Milk: A cost-effective alternative, non-fat dry milk can be used as a blocking agent. However, it should be avoided in biotin-based detection systems as it contains biotin.[9][10]
-
Commercial Blocking Buffers: A variety of pre-formulated blocking buffers are available that are optimized for performance and stability.[7]
Q3: How can I optimize my washing steps to reduce background?
Thorough washing is critical for removing unbound DBCO-labeled proteins and reducing background signal.[4][6]
-
Increase the number and duration of washes: Perform at least 3-5 washes after incubating with the fluorescent probe.[6]
-
Use an appropriate wash buffer: Phosphate-buffered saline (PBS) is a common choice. The addition of a mild detergent, such as 0.05% to 0.5% Tween-20, can help to disrupt weak, non-specific interactions.[2][10]
-
Ensure adequate volume and agitation: Use a sufficient volume of wash buffer to completely cover the sample and provide gentle agitation to ensure efficient removal of unbound reagents.
Troubleshooting Guides
Guide 1: High Background Fluorescence
Problem: You are observing high background fluorescence across your sample, obscuring the specific signal.
| Possible Cause | Recommended Solution | Citation |
| Insufficient Blocking | Implement a dedicated blocking step before adding the DBCO-labeled protein. Use a suitable blocking agent such as 1% BSA or normal serum. | [4][5] |
| Inadequate Washing | Increase the number of washing steps to 3-5 and extend the duration of each wash. Add a non-ionic detergent like 0.05% Tween-20 to your wash buffer. | [4][6][10] |
| DBCO Reagent Aggregation | Decrease the concentration of the DBCO-labeled protein. Consider using a DBCO reagent with a hydrophilic PEG linker to improve solubility. | [1][6] |
| High Molar Excess of DBCO Reagent | Optimize the molar excess of the DBCO-NHS ester during the labeling reaction. A 5-20 fold molar excess is a good starting point for most proteins. | [1][11] |
| Suboptimal Buffer Conditions | Ensure your buffer pH is appropriate for your protein (typically pH 7.2-8.0 for NHS ester reactions). Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling step. | [12][13] |
Guide 2: Weak or No Specific Signal
Problem: You are observing a very weak or no fluorescent signal at the expected location of your target.
| Possible Cause | Recommended Solution | Citation |
| Inefficient DBCO Labeling | Confirm successful labeling of your protein with DBCO using techniques like HPLC or UV-Vis spectroscopy. Optimize the labeling reaction by adjusting the molar excess of the DBCO-NHS ester and incubation time. | [12] |
| Degradation of DBCO Reagent | Store DBCO reagents, especially DBCO-NHS esters, properly at -20°C, protected from light and moisture. Prepare stock solutions fresh in anhydrous DMSO or DMF. | [4][12] |
| Steric Hindrance | If the DBCO and azide (B81097) moieties are attached to large molecules, their size can prevent them from reacting. Consider using a DBCO reagent with a longer, flexible PEG linker to overcome steric hindrance. | [14] |
| Incorrect Buffer Composition | Avoid using buffers containing sodium azide, as it will compete with your azide-labeled target for reaction with the DBCO group. | [15][16] |
| Low Concentration of Reactants | Increase the concentration of the DBCO-labeled protein and/or the azide-labeled target to improve reaction efficiency. | [4][15] |
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol provides a general guideline for labeling proteins with a DBCO-NHS ester. Optimization may be required for your specific protein.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)[1][12]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS)
-
Anhydrous DMSO or DMF[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]
-
Desalting columns or dialysis equipment for purification[12]
Procedure:
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[12]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester to the protein solution.[1] The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[16]
-
Purification: Remove the unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[12]
-
Confirmation of Labeling (Optional but Recommended): Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[12]
Protocol 2: Cell Labeling and Detection of Azide-Modified Biomolecules
This protocol describes the labeling of azide-modified biomolecules on or within cells using a DBCO-conjugated fluorescent probe.
Materials:
-
Cells with azide-modified biomolecules
-
Fluorescently-labeled DBCO probe (e.g., AF488-DBCO)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if applicable
Procedure:
-
Cell Preparation: Prepare your cells for labeling. This may involve fixation and permeabilization if you are targeting intracellular molecules.[4]
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific binding.[4]
-
DBCO Probe Incubation: Prepare a working solution of the fluorescently-labeled DBCO probe in PBS or an appropriate buffer (e.g., 1-10 µM). The optimal concentration should be determined experimentally. Incubate the cells with the DBCO probe solution for 30-60 minutes at room temperature, protected from light.[4]
-
Washing: Wash the cells three to five times with Wash Buffer for 5 minutes each to remove unbound probe.[4][6]
-
Imaging: Proceed with imaging your labeled cells using an appropriate fluorescence microscope.
Visualizations
Caption: Experimental workflow for DBCO-protein labeling and subsequent application.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. IHC Blocking | Proteintech Group [ptglab.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Blocking in IHC | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Quenching Unreacted DBCO-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively quenching unreacted DBCO-NHS ester after conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the unreacted DBCO-NHS ester?
Quenching is a critical step to stop the conjugation reaction and prevent any unintended reactions of the still-active DBCO-NHS ester with other primary amines in your sample or in downstream applications. This ensures the homogeneity and specificity of your final conjugate.
Q2: What are the most common quenching reagents for DBCO-NHS esters?
The most commonly used quenching reagents are primary amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[1][2][3][4][5][6][7][8] These reagents contain a primary amine that reacts with the NHS ester, effectively capping it.
Q3: Can I use other primary amines for quenching?
Yes, other primary amines like ethanolamine (B43304) or lysine (B10760008) can also be used.[9] However, Tris and glycine are widely used due to their effectiveness and compatibility with many biomolecules.
Q4: Is it possible to quench the reaction without adding a chemical reagent?
Yes, hydrolysis can also be used to deactivate the NHS ester. The rate of hydrolysis is highly dependent on pH, increasing significantly at a more alkaline pH.[8][10] Raising the pH of the reaction mixture can be an effective way to quench the reaction, though it may be less controlled than using a quenching reagent.
Q5: How do I know if the quenching reaction is complete?
For most applications, following established protocols with recommended concentrations and incubation times for quenching reagents is sufficient to ensure the reaction is complete. Direct measurement of quenching completion can be complex, but successful removal of excess DBCO-NHS ester and the quenching reagent in the subsequent purification step is a good indicator of a successful overall process.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conjugation efficiency after quenching and purification | Premature quenching of the reaction. | Ensure the primary conjugation reaction has proceeded for the recommended time before adding the quenching reagent. |
| Inactive quenching reagent. | Prepare fresh quenching solutions. Ensure the pH of the quenching buffer is appropriate (typically around 8.0 for Tris-HCl).[1] | |
| Precipitation observed after adding quenching reagent | High concentration of the quenching reagent or a significant change in buffer composition. | Use the recommended concentration of the quenching reagent. Ensure the quenching buffer is compatible with your biomolecule. |
| Interference in downstream applications | Incomplete removal of the quenching reagent. | Use an appropriate purification method (e.g., size-exclusion chromatography, dialysis) to effectively remove the small molecule quenching reagent from your conjugated biomolecule.[1][2][3] |
| Inconsistent results between experiments | Variability in quenching time or temperature. | Standardize the quenching protocol by using a consistent incubation time and temperature for all experiments. |
Experimental Protocols
Protocol 1: Quenching with Tris-HCl
This protocol describes the use of Tris-HCl to quench unreacted DBCO-NHS ester.
Materials:
-
1 M Tris-HCl, pH 8.0 stock solution
-
Your conjugation reaction mixture
Procedure:
-
Add the 1 M Tris-HCl, pH 8.0 stock solution to your conjugation reaction mixture to a final concentration of 50-100 mM.[1][5][6]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3][5][6]
-
Proceed immediately to the purification step to remove the quenched DBCO-NHS ester and excess Tris-HCl.[1][2][3]
Protocol 2: Quenching with Glycine
This protocol outlines the use of glycine to quench unreacted DBCO-NHS ester.
Materials:
-
1 M Glycine stock solution
-
Your conjugation reaction mixture
Procedure:
-
Add the 1 M glycine stock solution to your conjugation reaction mixture to a final concentration of 100 mM.
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
Proceed to the purification step to remove the quenched DBCO-NHS ester and excess glycine.
Quantitative Data
Table 1: Recommended Quenching Conditions for Primary Amine Reagents
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature |
| Tris-HCl | 50 - 100 mM[1][5][6] | 5 - 30 minutes[1][2][5][6] | Room Temperature[1][2][5][6] |
| Glycine | 100 mM | 15 minutes | Room Temperature |
| Hydroxylamine (B1172632) | Not commonly cited for DBCO-NHS, but used for other NHS esters | - | - |
| Methylamine | More efficient than hydroxylamine for TMT NHS esters[9] | - | - |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Half-life at 4°C | Half-life at Room Temperature |
| 7.0 | 4-5 hours[8] | - |
| 8.0 | - | - |
| 8.6 | 10 minutes[8] | - |
Visualizations
Caption: Workflow for DBCO-NHS ester conjugation, quenching, and purification.
Caption: Decision-making process for quenching unreacted DBCO-NHS ester.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. interchim.fr [interchim.fr]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Purification of DBCO-Protein Conjugates
This technical support center is a resource for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of DBCO-protein conjugates.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your DBCO-protein conjugate.
Problem 1: Low Recovery of a Conjugated Protein
-
Possible Causes:
-
Aggregation: The hydrophobic nature of the DBCO molecule can lead to protein aggregation and subsequent loss during purification.[1][2]
-
Non-specific Binding: The conjugated protein may be binding to the purification column or membrane.[1]
-
Precipitation: High concentrations of the protein or the DBCO reagent can cause precipitation.[1][2]
-
Inefficient Purification Method: The chosen purification method may not be optimal for the specific protein conjugate.[1]
-
-
Solutions & Optimization:
-
Optimize Molar Ratio: Use a lower molar excess of the DBCO-NHS ester during the conjugation reaction to minimize hydrophobicity-induced aggregation. A molar excess of 5 to 20-fold is a common starting point.[1][3]
-
Use PEGylated DBCO Reagents: Incorporating a polyethylene (B3416737) glycol (PEG) linker between the DBCO and the NHS ester can increase the hydrophilicity of the reagent and reduce aggregation of the conjugated protein.[1][2]
-
Screen Purification Resins and Membranes: Test different size-exclusion chromatography (SEC) resins or tangential flow filtration (TFF) membranes to identify one with minimal non-specific binding.[1]
-
Adjust Buffer Conditions: Ensure the pH and ionic strength of the purification buffers are optimal for the stability of your protein.[1]
-
Problem 2: Presence of Excess Unreacted DBCO Reagent in the Final Product
-
Possible Causes:
-
Inefficient Removal by Purification Method: The chosen method, such as a spin desalting column with an inappropriate molecular weight cutoff, may not effectively separate the small molecule DBCO reagent from the larger protein conjugate.[1]
-
Suboptimal Buffer Conditions: The buffer composition might interfere with the separation process.
-
-
Solutions & Optimization:
-
Size-Exclusion Chromatography (SEC): This is an excellent method for removing small molecules and aggregates.[1]
-
Tangential Flow Filtration (TFF): Highly efficient for buffer exchange and removing small molecule impurities, and it is scalable for larger production volumes.[1]
-
Dialysis: A simple and effective method for removing small molecules, particularly for smaller-scale preparations.[1]
-
Spin Desalting Columns: Useful for quick removal of unreacted DBCO-NHS ester; ensure the molecular weight cutoff is appropriate.[1][4]
-
Problem 3: High Levels of Protein Aggregation
-
Possible Causes:
-
Hydrophobicity of DBCO: The DBCO moiety is hydrophobic and can promote protein aggregation, especially with a high degree of labeling.[1][2]
-
High Molar Excess of Reagent: Using a large molar excess of DBCO-NHS ester can lead to precipitation of the reagent or extensive, uncontrolled protein modification, resulting in aggregation.[2]
-
Suboptimal Buffer Conditions: Inappropriate pH, ionic strength, or the absence of stabilizing agents can lead to aggregation.[2]
-
-
Solutions & Optimization:
-
Use Hydrophilic Linkers: Employ DBCO reagents with hydrophilic linkers, such as PEG, to mitigate the hydrophobicity of the DBCO group.[1][2]
-
Optimize Formulation: Screen different buffer formulations with varying pH and excipients to find conditions that minimize aggregation.[1]
-
Gentle Handling: Avoid vigorous mixing and minimize freeze-thaw cycles.[1]
-
Site-Specific Labeling: If possible, consider engineering a specific site for controlled conjugation to avoid heterogeneous products that are more prone to aggregation.[2]
-
Frequently Asked Questions (FAQs)
Q1: How can I determine the number of DBCO molecules conjugated to my protein (degree of labeling - DOL)?
The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance at approximately 309 nm.[1][3] By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for DBCO), you can calculate the DOL.
The formula for calculating DOL is: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)[3]
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO reagent at 309 nm.
-
CF is a correction factor for the DBCO absorbance at 280 nm.[5]
Q2: What is the recommended molar excess of DBCO-NHS ester to use for conjugation?
A 5- to 30-fold molar excess of DBCO-NHS ester over the protein is a common starting point.[3] However, the optimal ratio depends on the specific protein and the number of available primary amines. It is highly recommended to perform a titration to determine the ideal conditions for your experiment to achieve the desired degree of labeling without causing precipitation.[1]
Q3: Which purification method is best for my DBCO-conjugated protein?
The best purification method depends on several factors, including the scale of your experiment, the specific impurities you need to remove, and the desired final purity of your conjugate.[1]
-
Size-Exclusion Chromatography (SEC): Excellent for removing aggregates and unreacted small molecules.[1]
-
Tangential Flow Filtration (TFF): Highly efficient for buffer exchange and removing small molecule impurities, and it is scalable for larger production volumes.[1]
-
Dialysis: A simple and effective method for removing small molecules, particularly for smaller-scale preparations.[1]
-
Affinity Chromatography (e.g., Protein A or Protein G for antibodies): Can be used to purify the protein conjugate from a more complex mixture.[1]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) offer high-resolution purification.[3]
Q4: Can I store my DBCO-functionalized protein?
DBCO-functionalized proteins can be stored at -20°C for up to a month.[1] However, the reactivity of the DBCO group can decrease over time. For long-term stability, it is best to use the DBCO-labeled protein for the subsequent click reaction as soon as possible.[1]
Q5: What are some critical pre-conjugation considerations?
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[6] Also, avoid buffers containing sodium azide, as it will react with the DBCO group.[1][7]
-
Removal of Additives: For commercial protein preparations, it is important to remove stabilizing proteins like BSA or gelatin.[8]
Data Presentation
Table 1: Typical DBCO Conjugation Reaction Parameters
| Parameter | Recommended Value | Reference(s) |
| Protein Concentration | 1 - 10 mg/mL | [3][5] |
| Molar Excess of DBCO-NHS | 5x - 30x | [3][4] |
| Reaction Buffer | Amine-free (e.g., PBS) | [3] |
| pH | 7.2 - 8.4 | [3] |
| Incubation Time | 30 - 60 min (Room Temp) or 2 hours (on ice) | [3][7] |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 (final conc. 50-100 mM) | [3][4] |
Table 2: Comparison of Common Purification Methods for DBCO-Protein Conjugates
| Purification Method | Primary Use | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Removal of excess DBCO reagent and aggregates | High resolution, gentle conditions | Can be time-consuming, potential for sample dilution |
| Tangential Flow Filtration (TFF) | Buffer exchange, removal of small molecules | Scalable, fast, efficient for large volumes | Requires specialized equipment, potential for membrane fouling |
| Dialysis | Removal of small molecules | Simple, inexpensive, gentle | Slow, not suitable for large volumes, potential for sample loss |
| Spin Desalting Columns | Rapid removal of small molecules | Fast, convenient for small samples | Can have lower recovery, risk of protein aggregation |
| HPLC (IEX, HIC, RP-HPLC) | High-resolution purification | Excellent separation of different labeled species | Can be denaturing (RP-HPLC), requires specialized equipment |
Experimental Protocols
Protocol 1: General Procedure for DBCO-NHS Ester Conjugation to a Protein
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).[3] The final concentration of DMSO in the reaction mixture should ideally be below 20%.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
-
Quenching:
-
Purification:
-
Proceed immediately to purification to remove the unreacted DBCO-NHS ester and quenching agent.[2] Choose a suitable method from Table 2 based on your experimental needs.
-
Mandatory Visualization
References
Technical Support Center: DBCO-Acid Stability in Acidic Solutions
Welcome to the technical support center for DBCO-acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in acidic environments.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound under acidic conditions (pH < 5) is failing or giving low yields. What could be the problem?
A1: this compound is known to be sensitive to acidic conditions. At a pH below 5, it can undergo an acid-catalyzed rearrangement, rendering it inactive for the intended copper-free click chemistry reaction (strain-promoted alkyne-azide cycloaddition, SPAAC).[1][2] This degradation is a common reason for reaction failure or reduced efficiency in acidic media.
Q2: What is the chemical nature of this compound degradation in an acidic solution?
A2: In the presence of strong acids, such as trifluoroacetic acid (TFA) often used in peptide synthesis, DBCO undergoes an inactivating rearrangement known as a 5-endo-dig cycloisomerization.[3][4] This process effectively alters the structure of the cyclooctyne (B158145) ring, which is critical for its reactivity with azides.
Q3: How can I prevent the degradation of this compound when acidic conditions are necessary for my experimental protocol (e.g., peptide cleavage from a resin)?
A3: A protective strategy involving copper(I) ions can be employed to shield the DBCO moiety from acid-mediated degradation. By forming a transient complex with the DBCO group, the copper(I) ion protects it from the acidic environment. A common reagent used for this purpose is tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430), (MeCN)₄CuBF₄.[3]
Q4: Are there any alternative reagents to this compound that are more stable in acidic conditions?
A4: Yes, for applications requiring acidic conditions where DBCO stability is a concern, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a highly effective and stable alternative.[5][6][7] This bioorthogonal reaction pair exhibits excellent stability in aqueous solutions and across a range of pH values.
Troubleshooting Guides
Problem: Low Yield or No Product in a SPAAC Reaction Performed in an Acidic Buffer
Possible Cause: Degradation of this compound due to low pH.
Solutions:
-
pH Adjustment: If possible, adjust the pH of your reaction mixture to be at or above pH 5. For many applications, performing the SPAAC reaction at a pH between 6 and 9 is optimal for both the stability of DBCO and the efficiency of the click reaction.[8]
-
Use a Protective Agent: If acidic conditions are unavoidable (e.g., during peptide cleavage with TFA), implement the copper(I) protection protocol detailed below.
-
Consider an Alternative Chemistry: Switch to an acid-stable bioorthogonal reaction pair, such as tetrazine and trans-cyclooctene.
Problem: Inconsistent Results with DBCO-Conjugated Molecules Post-Purification with Acidic Mobile Phases (e.g., HPLC with TFA)
Possible Cause: On-column degradation of the DBCO moiety due to prolonged exposure to the acidic mobile phase.
Solutions:
-
Minimize Exposure Time: Reduce the time the DBCO-containing molecule is exposed to the acidic mobile phase by optimizing the HPLC gradient and run time.
-
Alternative Mobile Phase Additives: If possible, explore the use of alternative, less harsh acidic modifiers in your mobile phase, such as formic acid at a low concentration, and assess the stability of your compound.
-
Post-Purification pH Neutralization: Immediately neutralize the fractions containing your purified product with a suitable buffer to raise the pH and prevent further degradation.
Quantitative Data on DBCO Stability
While specific kinetic data for the degradation of this compound at various acidic pH values is not extensively published, the available literature consistently indicates its instability below pH 5. The following table provides a qualitative summary of DBCO stability under different conditions.
| Condition | DBCO Stability | Key Observations | Reference(s) |
| Acidic Conditions (pH < 5) | Prone to rearrangement | Undergoes an inactivating 5-endo-dig cycloisomerization, especially in the presence of strong acids like TFA. | [1][2][3][4] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Generally stable | Can lose reactivity over extended periods (weeks). | [2] |
| Presence of Glutathione (GSH) | Less stable (half-life ~71 min) | BCN is significantly more stable in the presence of this common intracellular antioxidant. | [9] |
| Presence of Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | BCN is a more suitable choice when reducing conditions are required. |
Experimental Protocols
Protocol 1: Copper(I) Protection of DBCO During Acidic Cleavage in Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from methodologies developed for the protection of DBCO-containing peptides during cleavage from the resin using strong acids like TFA.
Materials:
-
DBCO-functionalized peptide on resin
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate ((MeCN)₄CuBF₄)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Pre-treatment with Copper(I):
-
To the resin-bound DBCO-peptide, add approximately 3 equivalents of (MeCN)₄CuBF₄ dissolved in DMF.
-
Gently agitate the mixture for 1 hour at room temperature.
-
-
Washing:
-
Drain the DMF solution.
-
Wash the resin thoroughly with DMF.
-
Wash the resin thoroughly with DCM.
-
-
Acidic Cleavage:
-
Add the standard TFA cleavage cocktail to the resin.
-
Incubate at room temperature for the desired time (typically 2-3 hours).
-
-
Peptide Precipitation and Copper Removal:
-
Collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual acid.
-
Air-dry the crude peptide. The copper is typically removed during the ether precipitation and subsequent purification steps.
-
-
Purification:
-
Purify the crude peptide using standard methods such as reverse-phase HPLC. It is advisable to use a mobile phase with a less harsh acid if possible, or to minimize the duration of exposure.
-
Protocol 2: General Assessment of this compound Stability in an Acidic Buffer
This protocol provides a framework for evaluating the stability of this compound at a specific acidic pH.
Materials:
-
This compound
-
Aqueous buffer of the desired acidic pH (e.g., citrate (B86180) buffer for pH 3, 4, 5)
-
Organic solvent for stock solution (e.g., DMSO or DMF)
-
Azide-containing fluorescent probe (e.g., Azide-PEG4-Fluorophore)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Incubation:
-
Dilute the this compound stock solution into the acidic buffer to a final concentration suitable for your analytical method.
-
Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
-
Quenching and Reaction:
-
Immediately neutralize the aliquot with a basic buffer to stop further degradation.
-
Add an excess of the azide-containing fluorescent probe to the neutralized aliquot to react with any remaining active this compound.
-
Allow the click reaction to proceed to completion.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS.
-
Quantify the peak corresponding to the fluorescently labeled DBCO product.
-
The decrease in the amount of the fluorescent product over time will indicate the rate of degradation of the this compound in the acidic buffer.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. interchim.fr [interchim.fr]
- 3. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Degree of Labeling (DOL) with DBCO-acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you increase the Degree of Labeling (DOL) with DBCO-acid and other DBCO reagents in your experiments.
Troubleshooting Guide: Low Degree of Labeling (DOL)
Encountering a low DOL can be a significant setback in bioconjugation experiments. This guide will walk you through the most common causes and their solutions to enhance your labeling efficiency.
Question: Why is my Degree of Labeling (DOL) consistently low?
Answer: Several factors can contribute to a low DOL. The following table outlines potential causes and recommended solutions to troubleshoot this issue.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Reagent Issues | Hydrolysis of activated this compound: The activated ester (e.g., NHS-ester) of this compound is susceptible to hydrolysis, especially in aqueous buffers. | Prepare the activated this compound solution immediately before use. Minimize the time the activated reagent is in an aqueous environment before adding it to the protein solution.[1][2] |
| Degradation of DBCO reagent: Strained alkynes like DBCO can degrade with improper storage or exposure to certain conditions. | Aliquot and store DBCO reagents at -20°C or -80°C, protected from light and moisture.[3][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][5] | |
| Low solubility of this compound: this compound is not readily soluble in aqueous buffers.[6][7] | Dissolve this compound in an anhydrous organic solvent like DMSO or DMF before adding it to the reaction mixture.[5][8][9] Ensure the final concentration of the organic solvent is compatible with your biomolecule's stability (typically <20%).[10] | |
| Protocol & Reaction Condition Issues | Suboptimal Molar Ratio: The molar excess of the DBCO reagent over the biomolecule may be insufficient. | Empirically determine the optimal molar excess for your specific protein.[1] A common starting point is a 10- to 20-fold molar excess.[8][10] For lower protein concentrations (< 5 mg/ml), a 20- to 50-fold molar excess may be necessary.[2][9] |
| Incorrect Reaction Buffer: The presence of primary amines (e.g., Tris, glycine) or azides in the buffer will compete with the intended reaction.[1][9] | Use an amine-free and azide-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[11][12] Other suitable buffers include HEPES, carbonate, or borate.[9][12] | |
| Suboptimal pH: The reaction between an activated carboxylic acid (like an NHS-ester) and a primary amine is pH-dependent. | Maintain a reaction pH between 7.2 and 8.0 for efficient conjugation to primary amines.[11] Note that DBCO itself is sensitive to acidic conditions and should not be subjected to a pH below 5.[6][7] | |
| Insufficient Incubation Time: The reaction may not have had enough time to proceed to completion. | Increase the incubation time. Typical reactions are run for 1-2 hours at room temperature or overnight at 4°C.[8][9] Longer incubation times can improve efficiency.[2][9] | |
| Low Biomolecule Concentration: Low concentrations of reactants can slow down the reaction kinetics. | If possible, increase the concentration of your protein or biomolecule in the reaction mixture.[1][13] | |
| Purification & Analysis Issues | Loss of Conjugate During Purification: The purification method may not be optimal, leading to the loss of the labeled product. | Use appropriate purification methods such as desalting spin columns, size-exclusion chromatography (SEC), or dialysis to remove excess, unreacted DBCO reagent.[11][14] Ensure the chosen method is suitable for the size of your biomolecule. |
| Inaccurate DOL Calculation: The method used to determine the DOL may be inaccurate. | Use UV-Vis spectrophotometry to measure the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group) to calculate the DOL.[1][10][15] |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions regarding the optimization of DBCO labeling.
Q1: How do I activate this compound for conjugation to my protein?
This compound has a terminal carboxylic acid that needs to be activated to react with primary amines on a protein (like lysine (B10760008) residues). This is typically a two-step process:
-
Activation: The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) or sulfo-NHS in the presence of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form a reactive NHS-ester.[8][9]
-
Conjugation: The freshly activated DBCO-NHS ester is then added to the protein solution to form a stable amide bond.[8]
Q2: What is the optimal temperature for the labeling reaction?
Labeling reactions with DBCO reagents are efficient across a range of temperatures, from 4°C to 37°C.[12]
-
Room temperature (~25°C): Sufficient for most applications, with reaction times typically between 1 to 12 hours.[8][12]
-
37°C: Can be used to increase the reaction rate, but ensure your biomolecule is stable at this temperature.[1][13]
-
4°C: A good option for sensitive biomolecules or to minimize degradation during long incubation periods (overnight).[8][12]
Q3: Can I use a pre-activated DBCO reagent instead of this compound?
Yes, using a pre-activated reagent like a DBCO-NHS ester or DBCO-TFP ester simplifies the protocol by eliminating the initial activation step.[1] These reagents can be directly added to your amine-containing biomolecule.
Q4: My antibody is aggregating after labeling with DBCO. What can I do?
The DBCO group is hydrophobic and can lead to protein aggregation, especially at a high DOL.[14]
-
Control the Molar Ratio: Carefully titrate the molar ratio of the DBCO reagent to your antibody to avoid excessive labeling.[14]
-
Use a Hydrophilic Linker: Employ DBCO reagents that incorporate a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to counteract the hydrophobicity of the DBCO moiety and improve the solubility of the conjugate.[8][14][16]
-
Optimize Buffer Conditions: Screen different buffer formulations (pH, excipients) to find conditions that enhance the stability of your conjugated antibody.[14]
Q5: How do I accurately determine the Degree of Labeling (DOL)?
The DOL can be determined using UV-Vis spectrophotometry.[10][15] This involves measuring the absorbance of the purified conjugate at two wavelengths:
-
~280 nm: To determine the protein concentration.
-
~309 nm: The characteristic absorbance maximum of the DBCO group.[10][15]
The following formulas are used for the calculation:
Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein [15]
-
Where CF is the correction factor for the absorbance of the DBCO group at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.
DBCO Concentration (M) = A₃₀₉ / ε_DBCO [15]
-
Where ε_DBCO is the molar extinction coefficient of the DBCO group, which is approximately 12,000 M⁻¹cm⁻¹.[1][15]
Degree of Labeling (DOL) = DBCO Concentration (M) / Protein Concentration (M) [1][15]
Experimental Protocols & Data
General Protocol for Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Labeling Reaction:
-
Quenching:
-
Purification:
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several parameters. The following table provides a summary of recommended starting conditions.
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of DBCO Reagent | 10-50x over protein[2][9] | Needs to be optimized for each specific protein and desired DOL. |
| Protein Concentration | 1-5 mg/mL[11] | Higher concentrations can improve reaction efficiency.[1] |
| Reaction Buffer | Amine-free buffer (e.g., PBS)[11] | Avoid buffers containing Tris or glycine.[1] |
| pH | 7.2 - 8.0[11] | Optimal for the reaction with primary amines. |
| Temperature | 4°C to 37°C[12] | Room temperature is generally sufficient. |
| Incubation Time | 1-12 hours[2][9] | Longer times may be needed for reactions at 4°C. |
Visualized Workflows and Pathways
Experimental Workflow for this compound Labeling
Caption: Workflow for labeling proteins with this compound.
Troubleshooting Logic for Low DOL
Caption: Troubleshooting logic for low Degree of Labeling (DOL).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
DBCO-Acid Technical Support Center: Managing Hydrophobicity in Biological Applications
Welcome to the technical support center for DBCO-acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of this compound hydrophobicity in biological experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is inherently hydrophobic and has limited solubility in aqueous solutions.[1] It is typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2] For use in biological applications, it's common to first dissolve the this compound in a minimal amount of an anhydrous organic solvent before adding it to your aqueous reaction buffer.[3] Be aware that high concentrations of organic solvents like DMSO or DMF (often above 10-15%) can cause precipitation of proteins.[4]
Q2: What are the best practices for storing this compound?
A2: To maintain its reactivity, solid this compound should be stored at -20°C, protected from light and moisture.[2][5] For solutions, it is recommended to prepare fresh stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[3][5] While these stock solutions can be stored at -20°C for short periods, repeated freeze-thaw cycles should be avoided as DBCO reagents can be sensitive to moisture.[5][6]
Q3: Can the hydrophobicity of this compound lead to aggregation of my biomolecule?
A3: Yes, the hydrophobic nature of the DBCO group can sometimes induce aggregation of labeled biomolecules, such as proteins or antibodies, especially when conjugated to nanoparticle surfaces.[7] This is a critical consideration as protein aggregation can affect biological activity and immunogenicity.[7] Using DBCO reagents that incorporate hydrophilic polyethylene (B3416737) glycol (PEG) linkers can help mitigate this issue.[4]
Q4: How can I improve the water solubility of my DBCO-conjugated molecule?
A4: The most common and effective strategy is to use a DBCO derivative that includes a hydrophilic PEG spacer.[4][][9] These spacers significantly enhance the aqueous solubility of the DBCO moiety and the resulting conjugate, reducing the risk of aggregation.[4] Several DBCO-PEG-acid derivatives with varying PEG lengths are commercially available. Alternatively, if you are working with peptides, incorporating solubilizing residues like Lysine and Arginine can help counteract the hydrophobicity of the DBCO group.[10]
Troubleshooting Guides
Problem 1: Precipitation observed upon adding this compound solution to aqueous buffer.
| Possible Cause | Suggested Solution |
| Low aqueous solubility of this compound. | Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF. Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[3] |
| Organic solvent concentration is too high. | Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) in the aqueous reaction mixture as low as possible, ideally below 10-15%, to avoid precipitating your biomolecule.[4] |
| The pH of the solution is at the isoelectric point (pI) of the peptide or protein. | Peptides and proteins are least soluble at their pI.[11] Adjust the pH of the buffer to be at least one unit away from the pI of your biomolecule. |
| Aggregation of the biomolecule induced by the hydrophobic DBCO group. | Consider using a DBCO-reagent with a hydrophilic PEG linker (e.g., DBCO-PEG4-acid) to increase the overall hydrophilicity of the conjugate.[4] |
Problem 2: Low efficiency in my DBCO-azide conjugation reaction.
| Possible Cause | Suggested Solution |
| Degradation of the DBCO reagent. | Ensure proper storage of the this compound (solid at -20°C, protected from light and moisture).[2][5] Prepare stock solutions fresh before use.[3] Avoid acidic conditions (pH < 5) as they can cause rearrangement and inactivation of the DBCO group.[2][12] |
| Suboptimal reaction conditions. | Reactions are generally more efficient at higher concentrations and temperatures (e.g., 4-37°C). Increasing the incubation time can also improve yield.[3] |
| Presence of interfering substances in the buffer. | Do not use buffers containing azides, as they will compete with your azide-labeled molecule for reaction with the DBCO group.[3][4] Also, avoid sulfhydryl-containing reagents like DTT or TCEP, which can reduce the azide (B81097) group. |
| Steric hindrance. | If the DBCO or azide group is sterically hindered, consider using a DBCO reagent with a longer PEG spacer to increase the distance between the reactive moiety and the biomolecule.[4][6] |
Quantitative Data Summary
The inclusion of a PEG spacer significantly improves the aqueous solubility of DBCO reagents. Below is a comparison of the reported aqueous solubility for different DBCO derivatives.
| DBCO Derivative | Reported Aqueous Solubility |
| This compound | Insoluble in water.[2] |
| DBCO-PEG4-NHS ester | Up to 5.5 mM.[4] |
| DBCO-PEG4-Maleimide | Up to 6.6 mM.[4] |
Experimental Protocols
Protocol: Activation of this compound with NHS/EDC for Amine Coupling
This protocol describes the in situ activation of the carboxylic acid group of this compound to form an NHS ester, which can then react with primary amines on a biomolecule.
-
Dissolve this compound: Dissolve the this compound in anhydrous DMF or DMSO.[4]
-
Add Activating Reagents: Add a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the this compound solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature to form the DBCO-NHS ester.
-
Conjugation: Add the activated DBCO-NHS ester solution directly to the amine-containing biomolecule in a suitable buffer (e.g., PBS pH 7.4). The pH should be between 7 and 9 for efficient amine coupling.[4]
-
Reaction Time: Incubate the conjugation reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted DBCO reagent using desalting columns or dialysis.[3]
Visualizations
A troubleshooting workflow for addressing this compound solubility issues.
References
- 1. chempep.com [chempep.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 10. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their SPAAC experiments and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a SPAAC reaction?
Several factors can contribute to low product yields in SPAAC reactions. These include:
-
Reagent Instability: Strained cyclooctynes, particularly compounds like DBCO and BCN, can degrade during long-term storage or under acidic conditions.[1] Some may also be unstable in intracellular environments.[1]
-
Steric Hindrance: Bulky functional groups near the azide (B81097) or cyclooctyne (B158145) can physically obstruct the reactive sites, impeding the reaction.[1][2]
-
Suboptimal Reaction Conditions: The choice of buffer, pH, and temperature can significantly impact reaction kinetics.[3][4]
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and consequently, reduced reaction rates.[1]
-
Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can result in a low yield of the desired conjugate.[1]
Q2: I'm observing non-specific labeling in my experiments. What is the likely cause and how can I prevent it?
A primary cause of non-specific labeling in SPAAC, especially when working with proteins, is the reaction of strained cyclooctynes with free thiol groups on cysteine residues.[5][6] This is a known side reaction referred to as thiol-yne addition.[5][6] More reactive cyclooctynes like BCN and DIBAC are more prone to this off-target reaction.[5][6]
To prevent this, you can block the free thiols prior to the SPAAC reaction by alkylating them with reagents like iodoacetamide (B48618) (IAM).[5][6] IAM is compatible with SPAAC and will not interfere with the azide-alkyne ligation.[5][6]
Q3: Can the choice of cyclooctyne affect the reaction rate and specificity?
Absolutely. The structure of the cyclooctyne is a critical determinant of both the reaction rate and the potential for side reactions.
-
Reactivity: More strained cyclooctynes generally exhibit faster reaction kinetics. For instance, BCN derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[7] The choice of cyclooctyne can lead to significant differences in reaction times.[7]
-
Specificity: Highly reactive cyclooctynes can be more prone to side reactions. For example, BCN and DIBAC show more significant azide-independent labeling of proteins compared to DIBO, due to their higher reactivity with thiols.[5][6]
Q4: How do reaction parameters like buffer, pH, and temperature influence SPAAC reactions?
The reaction environment plays a crucial role in the efficiency of SPAAC reactions.
-
Buffer: Different buffer systems can affect reaction rates. For example, reactions in HEPES buffer have been shown to be faster than in PBS at the same pH.[3] Cell culture media like DMEM can also support different reaction rates compared to RPMI.[3]
-
pH: Generally, SPAAC reactions are performed at or near physiological pH (pH 7-8).[7] Higher pH values can increase reaction rates, though this effect can be buffer-dependent.[3] A pH range of 7-9 is commonly employed.[8]
-
Temperature: Increasing the reaction temperature, for instance from 25°C to 37°C, can accelerate the reaction.[2][7] However, the thermal stability of the biomolecules involved must be taken into consideration.[2]
Q5: Can I use organic co-solvents in my SPAAC reaction?
Yes, organic co-solvents like DMSO, methanol, or acetonitrile (B52724) can be used to improve the solubility of hydrophobic reactants.[7] However, the proportion of the co-solvent can impact the reaction rate, and high concentrations of solvents like DMSO can lead to the precipitation of proteins.[2] Interestingly, a higher mole fraction of water in the solvent system has been observed to increase the rate of 1,3-dipolar cycloaddition reactions.[4]
Q6: My azide-containing compound seems to be degrading. What could be the cause?
If your experimental setup involves phosphine (B1218219) reagents, for example, in upstream steps or as part of a dual-labeling strategy, be aware that phosphines can reduce azides via the Staudinger reaction.[9] This will consume your azide and prevent it from participating in the SPAAC reaction. This reaction can occur with both aryl and alkyl azides in both wet and anhydrous solvents.[9]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Degraded Cyclooctyne Reagent | Use fresh DBCO/cyclooctyne reagent. DBCO can lose reactivity over time due to oxidation.[10] Ensure proper storage conditions as recommended by the manufacturer. |
| Slow Reaction Kinetics | Increase the concentration of the limiting reagent.[7] If solubility is an issue, explore different solvent systems.[7] Consider increasing the temperature (e.g., from room temperature to 37°C).[7] |
| Suboptimal Cyclooctyne Choice | If using a less reactive cyclooctyne like some DBCO derivatives, consider switching to a more reactive one, such as a BCN derivative.[7] |
| Steric Hindrance | If possible, redesign your reagents to minimize steric bulk around the azide and alkyne. Consider incorporating a PEG spacer to extend the reactive group away from the surface of a large biomolecule.[2] The inclusion of a PEG linker has been shown to enhance reaction rates.[2][3] |
| Incorrect Buffer/pH | Screen a range of pH values (e.g., 6.5-8.5) and consider trying different buffer systems (e.g., PBS vs. HEPES).[3][7] |
Issue 2: Non-Specific Labeling or Side Product Formation
| Potential Cause | Suggested Solution |
| Reaction with Thiols | Pre-incubate protein samples with a thiol-blocking agent like iodoacetamide (IAM) before adding the cyclooctyne reagent.[5][6] |
| Instability of Reactants | Ensure the purity of starting materials. If using a highly reactive cyclooctyne, consider its stability under your experimental conditions and timeframe. |
| Presence of Phosphines | If phosphine reagents were used in previous steps, ensure they are completely removed before introducing the azide, as they can reduce the azide via the Staudinger reaction.[9] |
Quantitative Data Summary
Table 1: Effect of PEG Linker on SPAAC Reaction Rates
| Reactants | Condition | Rate Enhancement with PEG Linker |
| DBCO-modified antibodies and azides | Aqueous buffer | 31 ± 16%[3] |
Table 2: Comparison of Reaction Rates in Different Buffers
| Cyclooctyne | Azide | Buffer (pH 7) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS | 0.32 - 0.85[3] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | HEPES | 0.55 - 1.22[3] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.32 - 0.85[3] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.55 - 1.22[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling via SPAAC
-
Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-10 mg/mL.[11]
-
Cyclooctyne Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule (e.g., a fluorescent dye) in an organic solvent like DMSO (e.g., 10 mM).[11]
-
Conjugation Reaction: Add a 1.5 to 10-fold molar excess of the cyclooctyne reagent to the protein solution.[2] The final concentration of the organic co-solvent should be kept low (typically <10%) to prevent protein denaturation.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[11]
-
Purification: Remove the unreacted cyclooctyne reagent and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.[11]
-
Characterization: Confirm the conjugation and determine the degree of labeling using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[11]
Protocol 2: Preventing Thiol-Yne Side Reactions with Iodoacetamide (IAM)
-
Protein Preparation: Prepare the protein sample containing free cysteine residues in a suitable buffer.
-
IAM Treatment: Add a solution of iodoacetamide (IAM) to the protein sample. A final concentration of 1-5 mM IAM is typically used.[5]
-
Incubation: Incubate the mixture for 30 minutes at room temperature to allow for the alkylation of free thiols.[5]
-
SPAAC Reaction: Proceed with the SPAAC labeling by adding the cyclooctyne reagent as described in Protocol 1. The presence of IAM is compatible with the SPAAC reaction.[5][6]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kromnigon.com [kromnigon.com]
- 11. benchchem.com [benchchem.com]
Impact of reactant concentration on DBCO click reaction speed.
Welcome to the technical support center for Dibenzocyclooctyne (DBCO) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues related to the impact of reactant concentration on reaction speed.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of my DBCO and azide (B81097) reactants affect the speed of the click reaction?
The DBCO click reaction, a type of strain-promoted azide-alkyne cycloaddition (SPAAC), follows second-order kinetics. This means the reaction rate is directly proportional to the concentration of both the DBCO and the azide-containing molecules.[1] Therefore, increasing the concentration of either or both reactants will increase the reaction speed. Conversely, very low concentrations can lead to exceedingly slow or incomplete reactions.[2]
Q2: What is a good starting molar ratio for DBCO to azide reactants?
A common starting point is to use a molar excess of one of the reactants to drive the reaction to completion. A typical recommendation is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[3] However, this ratio can be inverted if the azide-functionalized molecule is more precious or available in limited quantities.[3] For conjugating small molecules to antibodies, a molar excess of 1.5 to 10 equivalents of one component can be used to improve efficiency.[3]
Q3: Can I run the reaction with a 1:1 molar ratio of DBCO and azide?
While a 1:1 molar ratio is stoichiometrically correct, using a slight excess of one reactant is generally recommended to ensure the complete consumption of the limiting reagent, especially if it is valuable. If both reactants are readily available, a 1:1 ratio can be effective, but the reaction may proceed slower than if an excess of one reactant was used.
Q4: My reaction is very slow. What is the first thing I should check regarding concentration?
If your reaction is proceeding slower than expected, the first step is to verify the concentrations of your stock solutions and the final concentrations in the reaction mixture. Inaccurate concentration determination can lead to unintended low reactant concentrations, significantly slowing down the reaction.[2] Consider increasing the concentration of both reactants if solubility permits.[3]
Q5: How can I monitor the progress of my DBCO click reaction?
The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[4] You can monitor the progress of the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.[4]
Troubleshooting Guide: Slow or Incomplete DBCO Click Reactions
If you are experiencing slow or incomplete reactions, consider the following troubleshooting steps related to reactant concentration:
| Issue | Potential Cause | Recommended Solution |
| Reaction is significantly slower than expected. | Low Reactant Concentration: The kinetics of the reaction are highly dependent on the concentrations of both the DBCO and azide reactants.[2] | - Increase the concentration of both reactants if their solubility allows. - If one reactant is limiting, consider increasing the excess of the other reactant (e.g., from 1.5x to 5x or 10x). - For reactions in a large volume, consider concentrating the reactants if they are stable under the concentration conditions. |
| Incomplete reaction, with starting material remaining. | Suboptimal Molar Ratio: An inappropriate stoichiometric ratio can lead to the depletion of one reactant before the other has fully reacted. | - Optimize the molar ratio by performing small-scale trial reactions with varying excesses of one reactant. A common starting point is a 1.5 to 3-fold excess of the less critical component.[3] |
| Precipitation observed during the reaction. | Poor Solubility at High Concentrations: While higher concentrations increase reaction rates, they can also lead to the precipitation of one or both reactants, which will inhibit the reaction. | - If using an organic solvent like DMSO to dissolve a reactant, ensure the final concentration of the organic solvent is low enough (typically <20%) to prevent precipitation of biomolecules.[3] - Consider using DBCO or azide reagents with PEG linkers to improve aqueous solubility. |
Quantitative Data on Reaction Speed
The speed of a DBCO click reaction is described by a second-order rate law. The time required to reach a certain level of completion is inversely proportional to the initial concentrations of the reactants. The following table provides a theoretical estimation of the time required for 99% completion of a DBCO-azide reaction at different initial concentrations, assuming a typical second-order rate constant (k) of 0.1 M⁻¹s⁻¹ and a 1:1 molar ratio.
| [DBCO]₀ (mM) | [Azide]₀ (mM) | Estimated Time for 99% Completion |
| 10 | 10 | ~16.5 minutes |
| 5 | 5 | ~33 minutes |
| 1 | 1 | ~2.75 hours |
| 0.5 | 0.5 | ~5.5 hours |
| 0.1 | 0.1 | ~27.5 hours |
Note: This table is an illustrative example. Actual reaction times will vary depending on the specific DBCO and azide derivatives used, temperature, solvent, and pH.[5][6]
Experimental Protocols
General Protocol for a DBCO-Azide Click Reaction
This protocol provides a general starting point for the conjugation of a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.
-
Prepare Reactant Solutions:
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) to create a stock solution.
-
Dissolve the azide-containing molecule in the desired reaction buffer (e.g., PBS, HEPES).[5]
-
-
Initiate the Reaction:
-
Add the DBCO stock solution to the azide solution to achieve the desired final concentrations and molar ratio. If the DBCO reagent has poor aqueous solubility, ensure the final concentration of the organic solvent is kept low (typically below 20%) to avoid precipitation.[3]
-
-
Incubation:
-
Monitoring (Optional):
-
The reaction progress can be monitored by measuring the decrease in absorbance at ~309 nm, which corresponds to the consumption of the DBCO reagent.[4]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[3]
-
Visualizations
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for a DBCO click chemistry conjugation.
References
- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: DBCO-Azide Click Chemistry
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as DBCO-azide click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide (B81097) for a successful click reaction?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1] At a molar excess of about 5 to 10 moles of DBCO per mole of antibody, the reaction often shows the highest conjugation yield.[3]
Q2: What are the recommended reaction temperature and duration?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature.[1][4] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[1][5] In some instances, incubation for up to 24-48 hours may be necessary to maximize the yield, especially at lower temperatures or concentrations.[1]
Q3: Which solvents and buffers are compatible with DBCO click chemistry?
A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS, HEPES, MES, and borate (B1201080) buffer, as well as organic solvents such as DMSO and DMF.[1][6] For biomolecule conjugations, aqueous buffers are preferred.[1][5] If a DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[1][4] It is important to keep the final concentration of the organic solvent low (typically below 20%) to avoid the precipitation of proteins.[1][5]
Q4: Can I use buffers containing sodium azide?
A4: No, you should strictly avoid buffers containing sodium azide as it will react with the DBCO reagent, thereby reducing the efficiency of your desired conjugation.[1][4][5]
Q5: How can I monitor the progress of my DBCO click reaction?
A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[1][5] You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.[1][5]
Troubleshooting Guide: Slow or Incomplete Reactions
If you are experiencing low or no yield in your DBCO-azide reaction, consider the following potential causes and solutions.
Issue 1: Suboptimal Reaction Conditions
| Potential Cause | Troubleshooting Steps |
| Low Reactant Concentration | DBCO-azide reactions are second-order, meaning the rate depends on the concentration of both reactants. Low concentrations can lead to very slow reaction rates. Solution: Increase the concentration of both the DBCO and azide-containing molecules as much as possible without causing solubility or aggregation issues.[1] |
| Incorrect Molar Ratio | An inappropriate stoichiometric ratio of DBCO to azide can result in unreacted starting material and a lower yield. Solution: Empirically test different molar excess ratios of the more abundant or less critical reactant (e.g., 1.5x, 3x, 5x, 10x).[1] |
| Suboptimal Temperature or Time | The reaction may be too slow at lower temperatures or with insufficient incubation time. Solution: If your biomolecules are stable at higher temperatures, consider running the reaction at room temperature or 37°C to accelerate the rate.[1] Extend the incubation time (from 12 hours to overnight or even 24-48 hours).[1] |
| Inappropriate Buffer or pH | The choice of buffer and pH can significantly impact the reaction rate. Solution: While the reaction is tolerant to various buffers, some can enhance the reaction rate. For example, HEPES buffer (pH 7) has been shown to result in higher rate constants compared to PBS (pH 7).[6][7] Higher pH values generally increase reaction rates, except in HEPES buffer.[6][7] Avoid buffers containing primary amines (e.g., Tris, glycine) if using an NHS-ester DBCO for labeling, as they will compete with the desired reaction. |
| Presence of Interfering Substances | Buffers containing sodium azide will directly compete with your azide-labeled molecule for the DBCO reagent.[1][4][5] High concentrations of thiols (e.g., DTT, glutathione) can potentially reduce the azide group to an amine, rendering it unreactive towards DBCO.[8] Solution: Ensure all buffers are free of sodium azide. If high concentrations of reducing agents are necessary for your biomolecule's stability, consider purification steps to remove them before initiating the click reaction. |
Issue 2: Problems with Reactants
| Potential Cause | Troubleshooting Steps |
| Degradation of DBCO Reagent | DBCO reagents, especially NHS esters, can be sensitive to moisture and may hydrolyze over time if not stored properly. DBCO-functionalized antibodies stored at -20°C may lose reactivity over a month due to oxidation or addition of water to the triple bond.[9][10] Strained alkynes like DBCO can also show moderate stability in certain biological environments, such as within phagosomes of immune cells.[11] Solution: Use fresh reagents whenever possible. For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation.[1] Store DBCO-conjugated molecules under recommended conditions and for limited periods. |
| Degradation or Instability of Azide | Organic azides can be reduced to amines by thiols like DTT and glutathione, which are often present in biological samples or buffers.[12][8] The stability of the azide group can also be influenced by its chemical environment. Solution: If possible, minimize the concentration of reducing agents during the click reaction. If azide reduction is suspected, confirm the presence of the azide group using an appropriate analytical method before proceeding. |
| Poor Solubility of Reactants | Some DBCO reagents are hydrophobic and may have poor solubility in aqueous buffers, leading to aggregation and reduced reactivity. Solution: Dissolve the DBCO reagent in a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction mixture.[1][4] Keep the final organic solvent concentration below 20% to prevent protein precipitation.[1][5] The use of PEGylated DBCO reagents can also improve aqueous solubility.[5] |
Issue 3: Inefficient Labeling of Biomolecules
| Potential Cause | Troubleshooting Steps |
| Inefficient Initial Labeling | The problem may not be with the click reaction itself, but with the initial incorporation of the DBCO or azide moiety onto your biomolecule. For example, the hydrolysis of DBCO-NHS ester can compete with the amine labeling reaction. Solution: Confirm that your biomolecules are successfully labeled with DBCO or azide. Determine the degree of labeling (DOL) before proceeding with the click reaction (see Protocol 1). Optimize the labeling conditions (e.g., pH for NHS ester reactions should be between 7-9). |
| Purification Issues | Failure to remove excess, unreacted DBCO or azide labeling reagents after the initial labeling step can interfere with the subsequent click reaction or downstream applications. Solution: Purify the labeled biomolecule using appropriate methods like size exclusion chromatography (e.g., desalting columns) or dialysis to remove unreacted reagents.[1][13] |
Quantitative Data on Reaction Kinetics
The rate of the DBCO-azide reaction is influenced by temperature, pH, and the specific buffer used. The following table summarizes second-order rate constants for the reaction between sulfo-DBCO-amine and two different azide-containing molecules under various conditions.
| Buffer (pH) | Temperature (°C) | Azide Moiety | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS (7) | 25 | 3-azido-L-alanine | 0.32 |
| PBS (7) | 37 | 3-azido-L-alanine | 0.85 |
| HEPES (7) | 25 | 3-azido-L-alanine | 0.55 |
| HEPES (7) | 37 | 3-azido-L-alanine | 1.22 |
| MES (5) | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.28 |
| MES (5) | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.65 |
| Borate (10) | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.70 |
| Borate (10) | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 1.51 |
| DMEM | 25 | 3-azido-L-alanine | 0.59 |
| DMEM | 37 | 3-azido-L-alanine | 0.97 |
| RPMI | 25 | 3-azido-L-alanine | 0.27 |
| RPMI | 37 | 3-azido-L-alanine | 0.77 |
| Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates.[6][7] |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL) for a DBCO-labeled Protein
This protocol allows for the quantification of the number of DBCO molecules conjugated to a protein using UV-Vis spectrophotometry.
Materials:
-
DBCO-labeled protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvette
Procedure:
-
Sample Preparation: Purify the DBCO-labeled protein from unreacted DBCO reagent using a desalting column or dialysis.
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) for the protein concentration.
-
Measure the absorbance at the maximum for the DBCO group, which is approximately 309 nm (A₃₀₉).[13]
-
-
Calculation of DOL: The DOL can be calculated using the following formula:
DOL = (A₃₀₉ × ε_protein) / [(A₂₈₀ - (A₃₀₉ × CF)) × ε_DBCO]
Where:
-
A₃₀₉ is the absorbance at ~309 nm.
-
A₂₈₀ is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~203,000 M⁻¹cm⁻¹).[4][13]
-
ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (approximately 12,000 M⁻¹cm⁻¹).[13]
-
CF is the correction factor for the DBCO absorbance at 280 nm (A₂₈₀ of DBCO / A₃₀₉ of DBCO). This value is typically around 0.90 for many DBCO reagents.[4][13]
-
Protocol 2: General Procedure for DBCO-Azide Conjugation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.
Materials:
-
DBCO-functionalized molecule (e.g., protein) in an azide-free buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the DBCO-functionalized molecule at a known concentration in the reaction buffer.
-
Prepare the azide-functionalized molecule in the reaction buffer.
-
-
Click Reaction:
-
Incubation:
-
Purification (Optional):
-
If necessary, purify the final conjugate to remove any unreacted starting materials. This can be achieved using methods such as size exclusion chromatography, dialysis, or HPLC.[1]
-
-
Analysis and Storage:
-
Analyze the final conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation.
-
Store the purified conjugate at 4°C or frozen at -20°C for long-term stability.[14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of aryl azides by thiols: implications for the use of photoaffinity reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Removing Excess DBCO-Acid Reagent
Welcome to the technical support center for post-reaction purification of biomolecules labeled with DBCO-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing unreacted this compound, ensuring the purity and quality of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound after a labeling reaction?
Removing unreacted this compound is essential for several reasons. Firstly, its presence can interfere with downstream applications by reacting with any azide-containing molecules. Secondly, it complicates the accurate characterization of the labeled biomolecule, such as determining the precise degree of labeling (DOL).[1][2] Finally, the hydrophobic nature of the DBCO group can sometimes contribute to the aggregation of the labeled protein if not adequately removed.[1]
Q2: What are the most common and effective methods for removing unreacted this compound?
The most common methods leverage the significant size difference between the labeled biomolecule (e.g., an antibody at ~150 kDa) and the small this compound molecule (Molecular Weight ≈ 305.3 g/mol ).[3][4][5] The primary techniques are:
-
Size Exclusion Chromatography (SEC) : Often performed using pre-packed spin desalting columns for rapid, small-scale purification.[1][2]
-
Dialysis : A simple and effective method involving selective diffusion through a semi-permeable membrane.[2][6][7][8]
-
Tangential Flow Filtration (TFF) / Ultrafiltration : A scalable method ideal for larger sample volumes and for simultaneous buffer exchange and concentration.[9][10][11]
Q3: How do I choose the best purification method for my experiment?
The choice depends on your sample volume, the required purity, processing time, and the scale of your experiment. For small-scale, rapid cleanup, a spin desalting column (SEC) is often ideal. For larger volumes where scalability is important, Tangential Flow Filtration (TFF) is highly effective.[1][9] Dialysis is a simple, cost-effective method suitable for various scales but is generally more time-consuming.[7][8] Refer to the workflow diagram below for a visual guide.
Q4: My labeled protein has aggregated or precipitated. What can I do?
Aggregation is a common issue when labeling with hydrophobic molecules like DBCO.[1] Here are some strategies to mitigate this:
-
Optimize Labeling Ratio : Reduce the molar excess of the DBCO reagent during the conjugation reaction to avoid over-labeling.[1]
-
Use a PEGylated DBCO Linker : Incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer into the DBCO reagent can significantly improve the solubility of the final conjugate and reduce aggregation.[1][12]
-
Adjust Buffer Conditions : Ensure your buffer's pH is at least 1-1.5 units away from your protein's isoelectric point (pI). Additives like arginine or glycerol (B35011) can also help improve protein stability.[1]
-
Lower Protein Concentration : Performing the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL) can reduce the chances of intermolecular aggregation.[1]
Q5: How can I confirm that the excess this compound has been successfully removed?
Several analytical techniques can confirm the removal of the unreacted reagent:
-
UV-Vis Spectrophotometry : DBCO has a characteristic absorbance peak around 309 nm.[13][14] After purification, the absence or significant reduction of this peak relative to the protein absorbance at 280 nm indicates successful removal of the free DBCO reagent.[1][15][16][17]
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) can effectively separate the small, hydrophobic this compound from the large, labeled protein. The disappearance of the peak corresponding to the free this compound in the purified sample confirms its removal.[17][18]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Low Recovery of Your Labeled Biomolecule
-
Possible Cause: Protein aggregation and precipitation due to the increased hydrophobicity from the attached DBCO groups.[1]
-
Solution:
-
Immediately after quenching the reaction, clarify the solution by centrifuging at ~10,000 x g to pellet any large aggregates before loading it onto a purification column.
-
Optimize your labeling and buffer conditions as described in FAQ Q4 to prevent aggregation in future experiments.[1]
-
Consider performing the purification steps at a lower temperature (e.g., 4°C) to improve protein stability.[1]
-
-
Possible Cause: Non-specific binding of the labeled protein to the purification media (e.g., chromatography resin or filtration membrane).
-
Solution:
-
Consult the manufacturer's guidelines for your specific resin or membrane for recommendations on blocking non-specific sites.
-
Consider adding a small amount of a mild, non-ionic detergent to your purification buffers.[1]
-
If using chromatography, test different types of resins to find one with minimal non-specific binding for your protein.
-
Problem 2: Incomplete Removal of Excess this compound
-
Possible Cause: The chosen purification method or its parameters are suboptimal.
-
Solution:
-
For Size Exclusion Chromatography (SEC): Ensure the column's fractionation range is appropriate for separating your large biomolecule from the small this compound (MW ≈ 305 Da). For desalting purposes, resins like Sephadex G-25 are suitable.[19][20]
-
For Dialysis/TFF: Use a membrane with an appropriate Molecular Weight Cut-Off (MWCO). For a typical antibody (~150 kDa), a 10 kDa to 30 kDa MWCO membrane is recommended to ensure retention of the antibody while allowing the small this compound to pass through freely.[21][22]
-
-
Possible Cause: Insufficient buffer exchange during dialysis or TFF.
-
Solution:
-
For Dialysis: Increase the volume of the dialysis buffer (dialysate) to at least 200-500 times your sample volume.[6][8] Perform at least three buffer changes over 12-24 hours to ensure near-complete removal of the small molecules.[6][15][23]
-
For TFF: Increase the number of diafiltration volumes (DVs). Typically, 5-7 DVs are sufficient to reduce small molecule impurities by >99%.
-
Data Presentation: Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Primary Use | Rapid desalting, buffer exchange, aggregate removal.[2][7] | Removal of small molecules, buffer exchange.[6][7] | Small molecule removal, buffer exchange, concentration.[10][11] |
| Typical Scale | Small to Medium (µL to mL) | Small to Large (mL to L) | Medium to Large (mL to L) |
| Speed | Fast (5-30 minutes for spin columns) | Slow (12-48 hours)[6] | Fast to Moderate |
| Protein Recovery | High (>85-95%)[16][18] | High, but potential for sample loss during handling. | Very High (>95%) |
| Resolution | High (can separate aggregates from monomer)[2] | Low (separates based on MWCO only) | Low (separates based on MWCO only) |
| Scalability | Moderate | High | Excellent[2] |
| Key Advantage | Speed and high resolution for aggregate removal. | Simplicity and low cost. | Fast, scalable, and combines multiple steps (purification, concentration, buffer exchange).[9] |
Mandatory Visualization: Purification Method Selection Workflow
Experimental Protocols
Protocol 1: Removal Using a Spin Desalting Column (SEC)
This method is ideal for rapid purification of small-volume samples (up to ~2.5 mL).[15][24]
-
Column Preparation : Select a spin column with an appropriate molecular weight cut-off (e.g., 7K MWCO for most antibodies) and bed volume suitable for your sample.[15][25]
-
Equilibration : Remove the column's storage buffer by centrifugation according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).[25] Add your desired final buffer (e.g., PBS) to the column and centrifuge again. Repeat this wash step 2-3 times to ensure the column is fully equilibrated in the new buffer.[15]
-
Sample Loading : Place the equilibrated column into a new, clean collection tube. Slowly apply your entire reaction mixture to the center of the packed resin bed.
-
Purification : Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes). The eluate in the collection tube contains your purified, labeled biomolecule, while the excess this compound and salts remain in the column resin.[16]
Protocol 2: Removal Using Dialysis
This is a simple but time-intensive method suitable for a wide range of sample volumes.[6][8]
-
Membrane Preparation : Select a dialysis membrane (tubing or cassette) with an MWCO that is significantly smaller than your biomolecule (e.g., 10K MWCO for a 50+ kDa protein).[21] Prepare and hydrate (B1144303) the membrane according to the manufacturer's instructions.
-
Sample Loading : Load your sample into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes. Securely seal the ends with clamps or caps.
-
Dialysis : Submerge the sealed dialysis device in a beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 200-500 times the volume of your sample.[6][8]
-
Buffer Exchange : Stir the dialysate gently on a magnetic stir plate at 4°C. Allow dialysis to proceed for at least 2-4 hours.[6][15] Change the dialysate completely. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight to ensure complete removal of the small molecule.[6][15][23]
-
Sample Recovery : Carefully remove the device from the buffer, wipe the exterior, and recover your purified sample.
Protocol 3: Removal Using TFF / Centrifugal Ultrafiltration
This method is highly efficient for larger volumes and allows for simultaneous concentration of the sample.[10][11]
-
Device Selection : Choose a centrifugal ultrafiltration device or TFF cassette with an appropriate MWCO (e.g., 30K MWCO for an antibody) and volume capacity.
-
Sample Loading : Add your reaction mixture to the device. If using a centrifugal device, do not exceed the maximum volume.
-
Diafiltration (Washing) :
-
Centrifugal Device : Centrifuge according to the manufacturer's instructions until the sample volume is reduced to a desired minimum. Discard the flow-through, which contains the excess this compound. Re-suspend your concentrated sample in fresh buffer up to the original volume and repeat the centrifugation. Perform at least 3-5 of these wash cycles.
-
TFF System : Assemble the TFF system and perform diafiltration by continuously adding fresh buffer to the retentate at the same rate as the permeate is being removed. Process 5-7 diavolumes of buffer for efficient impurity removal.
-
-
Concentration & Recovery : After the final wash step, concentrate the sample to the desired final volume by further ultrafiltration. Recover the purified, concentrated sample from the device.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 1353016-70-2 [amp.chemicalbook.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 11. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 22. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. help.lumiprobe.com [help.lumiprobe.com]
- 25. researchgate.net [researchgate.net]
Maintaining DBCO-acid reactivity and stability in stock solutions.
Welcome to the Technical Support Center for DBCO-acid (Dibenzocyclooctyne-acid). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the reactivity and stability of this compound in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound for long-term stability?
For long-term storage, solid this compound should be kept at -20°C, protected from light and moisture.[1][2] It is crucial to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can compromise the compound's integrity.[3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Anhydrous, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for preparing this compound stock solutions.[1][2][4]
Q3: How should I store this compound stock solutions?
Stock solutions of this compound in anhydrous DMSO or DMF can be stored at -20°C for a period ranging from a few days to a couple of months.[1][5] To minimize degradation from moisture absorption and freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q4: How stable is the DBCO group in aqueous buffers?
The DBCO group is generally stable in aqueous buffers with a pH range of 6 to 9.[1] However, prolonged exposure to aqueous environments can lead to a gradual loss of reactivity. Therefore, it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[1][6]
Q5: Are there any specific conditions that can cause this compound to degrade?
Yes, this compound is sensitive to acidic conditions (pH < 5), which can lead to the rearrangement and degradation of the DBCO ring.[4][6] Additionally, the DBCO group can exhibit moderate stability in cellular environments, with studies showing up to 36% degradation in immune phagocytes after 24 hours.[6][7]
Troubleshooting Guide
Issue 1: Low or no conjugation efficiency in my click reaction.
-
Possible Cause 1: Degraded this compound. The reactivity of this compound can diminish over time, especially if not stored properly. One study noted a 3-5% loss of reactivity of a DBCO-modified antibody over four weeks at 4°C.[3]
-
Solution: Use a fresh stock solution of this compound for your experiment. It is advisable to perform a quality control check on your stock solution if it has been stored for an extended period. Refer to the "Experimental Protocol for Assessing this compound Stability" section below.
-
-
Possible Cause 2: Incompatible buffer components. Certain buffer components can interfere with the click reaction.
-
Solution: Avoid buffers containing sodium azide (B81097), as it will compete with your azide-labeled molecule for the DBCO reagent.[3] Also, avoid sulfhydryl-containing reagents like DTT or TCEP, which can reduce the azide group.
-
-
Possible Cause 3: Steric hindrance. The accessibility of the DBCO or azide group can be impeded by the structure of the molecules being conjugated.
-
Solution: Consider using a DBCO reagent with a longer PEG linker to increase the distance between the reactive group and the molecule, which can help minimize steric hindrance.[3]
-
Issue 2: Precipitation of my protein during conjugation with this compound.
-
Possible Cause: Hydrophobic aggregation. The DBCO group is inherently hydrophobic, which can sometimes lead to the aggregation and precipitation of proteins, especially when multiple DBCO molecules are attached.[8]
Quantitative Data on DBCO Stability
The stability of DBCO reagents is influenced by factors such as pH, temperature, and storage time. The following tables summarize the stability of this compound and related compounds under various conditions.
Table 1: Stability of DBCO-NHCO-PEG4-acid in Aqueous Buffers [1]
| pH | Temperature | Incubation Time | Remaining Reactivity (%) | Remarks |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation. |
| 7.4 | 4°C | 48 hours | >95% | Optimal for short-term storage. |
| 7.4 | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times. |
| 7.4 | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
Table 2: General Storage Recommendations and Stability
| Form | Solvent | Storage Temperature | Duration | Reference(s) |
| Solid | N/A | -20°C | Long-term | [1][2] |
| Stock Solution | Anhydrous DMSO/DMF | -20°C | Several days to a few months | [1][5] |
| Aqueous Working Solution | Aqueous Buffer | Prepared Fresh | Recommended for immediate use | [1][6] |
| DBCO-modified Antibody | Aqueous Buffer | 4°C or -20°C | ~3-5% loss of reactivity over 4 weeks | [3] |
| DBCO in Immune Phagocytes | Cellular Environment | 37°C | ~36% degradation after 24 hours | [6][7] |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution
This protocol outlines a method to determine the stability of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance at ~309 nm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the 10 mM stock solution into the aqueous buffer of choice to a final concentration of 1 mM.
-
Timepoint Zero (T=0): Immediately after preparing the working solution, inject a 20 µL aliquot onto the HPLC system. This will serve as your baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.
-
HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any potential degradation products.
-
Data Analysis: Identify the peak corresponding to the intact this compound in the T=0 chromatogram. Integrate the area of this peak for each timepoint. Calculate the percentage of remaining this compound at each timepoint relative to the T=0 sample.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Signaling pathway for ADC-mediated cancer cell apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to Calculating the Degree of Labeling (DOL) for DBCO Conjugates
For researchers and professionals in drug development and life sciences, accurately determining the degree of labeling (DOL) of biomolecule conjugates is a critical step in ensuring the quality, consistency, and efficacy of their products. This guide provides a detailed comparison of methods for calculating the DOL for Dibenzocyclooctyne (DBCO) conjugates, with a focus on the widely used spectrophotometric method.
Comparison of Methods for DOL Determination
The selection of a method for determining the DOL of DBCO conjugates depends on the available equipment, the nature of the biomolecule, and the desired level of precision. The most common and accessible method is UV-Vis spectrophotometry. However, other techniques can provide complementary or more precise data.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of the conjugate at two wavelengths: one for the biomolecule (typically 280 nm for proteins) and one for the DBCO label (around 309 nm). | - Rapid and straightforward- Requires standard laboratory equipment (spectrophotometer)- Non-destructive | - Can be less accurate for complex mixtures- Relies on accurate molar extinction coefficients- Potential for interference from other absorbing species |
| Mass Spectrometry (MALDI-TOF) | Measures the mass-to-charge ratio of the conjugate. The DOL is determined by the mass shift observed after conjugation. | - Provides a direct measurement of the mass and mass distribution- Highly accurate and can resolve different labeled species | - Requires specialized and expensive equipment- Can be more time-consuming for sample preparation and analysis |
| Indirect Fluorescent Labeling | The DBCO-conjugated biomolecule is reacted with an excess of an azide-containing fluorescent dye. The DOL is then determined by measuring the fluorescence of the labeled conjugate. | - Highly sensitive- Can be used when direct absorbance measurement is difficult | - Indirect method that adds extra reaction and purification steps- Potential for incomplete reaction with the fluorescent dye |
Experimental Protocol: DOL Calculation using UV-Vis Spectrophotometry
This protocol details the most common method for determining the DOL of a DBCO-labeled protein, such as an antibody.
1. Materials and Equipment:
-
DBCO-protein conjugate solution
-
Phosphate-buffered saline (PBS) or other suitable amine-free and azide-free buffer
-
UV-transparent cuvettes or a micro-volume spectrophotometer (e.g., NanoDrop)
-
UV-Vis spectrophotometer
2. Procedure:
-
Sample Preparation: If the conjugate solution is highly concentrated, dilute it with PBS to ensure the absorbance readings are within the linear range of the spectrophotometer. Record the dilution factor.
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer with the same buffer used for dilution.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 309 nm (A309).
-
3. Calculations:
The DOL is calculated using the following formulas:
Step 1: Calculate the concentration of the protein.
A correction factor is necessary because the DBCO group also absorbs light at 280 nm.
Protein Concentration (M) = [ (A280 - (A309 × CF)) / εprotein ] × Dilution Factor[1][2]
Where:
-
A280: Absorbance of the conjugate at 280 nm.
-
A309: Absorbance of the conjugate at 309 nm.
-
CF (Correction Factor): The ratio of DBCO absorbance at 280 nm to its absorbance at 309 nm. A commonly used value is 0.90.[1][2]
-
εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1). For a typical IgG, this is approximately 203,000 M-1cm-1.[1][2]
Step 2: Calculate the Degree of Labeling (DOL).
DOL = (A309 × Dilution Factor) / (εDBCO × Protein Concentration (M))[1][2]
Where:
-
εDBCO: Molar extinction coefficient of DBCO at 309 nm, which is approximately 12,000 M-1cm-1.[1][2][3]
The resulting DOL value represents the average number of DBCO molecules per protein molecule.[4]
Experimental Data: Effect of Molar Excess on DOL
The degree of labeling is influenced by the molar ratio of the DBCO labeling reagent to the protein during the conjugation reaction. The following table provides example data on how the DOL of an antibody can vary with the molar excess of a DBCO-NHS ester.
| Molar Excess of DBCO-NHS Ester | Resulting Degree of Labeling (DOL) |
| 5x | 2.5 |
| 10x | 4.8 |
| 20x | 8.1 |
| 40x | 12.3 |
Note: This data is illustrative. Optimal labeling ratios should be determined empirically for each specific protein and application.[1]
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for DOL calculation and the logical relationship of the key parameters.
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
References
A Researcher's Guide to Characterizing DBCO-Labeled Proteins: A Comparative Analysis with Mass Spectrometry and HPLC
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of labeled proteins is paramount. Dibenzocyclooctyne (DBCO) has emerged as a key reagent for copper-free click chemistry, enabling the specific and efficient labeling of biomolecules. This guide provides a comprehensive comparison of mass spectrometry and High-Performance Liquid Chromatography (HPLC) for the characterization of DBCO-labeled proteins. We will explore detailed experimental protocols, present a comparative analysis with alternative quantitative proteomic techniques, and provide supporting data to inform your experimental design.
Characterization of DBCO-Labeled Proteins: An Overview
The characterization of DBCO-labeled proteins typically involves confirming the successful conjugation of the DBCO moiety and determining the degree of labeling (DOL), which is the average number of DBCO molecules per protein. Both HPLC and mass spectrometry are powerful analytical techniques that provide complementary information in this context.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and characterization of DBCO-labeled proteins. The addition of the hydrophobic DBCO group to a protein alters its physicochemical properties, which can be exploited for separation.[1] Different HPLC modes can be employed:
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The increased hydrophobicity of the DBCO-labeled protein results in a longer retention time compared to the unlabeled protein.[1]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. The conjugation of DBCO can alter the protein's surface charge, enabling the separation of species with different degrees of labeling.
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on surface hydrophobicity under non-denaturing conditions. The hydrophobic DBCO group increases the protein's interaction with the stationary phase.
Mass Spectrometry (MS) provides a direct and accurate measurement of the molecular weight of the intact protein. This allows for the unambiguous confirmation of DBCO conjugation and the determination of the distribution of labeled species (e.g., mono-, di-, tri-labeled proteins). Following proteolytic digestion, tandem mass spectrometry (MS/MS) can be used to identify the specific sites of modification.
Comparative Analysis of Quantitative Proteomics Methods
While HPLC and MS are essential for the initial characterization of DBCO-labeled proteins, it is often necessary to perform quantitative proteomics experiments to understand the functional consequences of this labeling or to compare protein abundance across different samples. Here, we compare a DBCO-based quantitative approach with other established methods. A DBCO-based approach would typically involve labeling a protein or proteome with a DBCO-tag, followed by click chemistry to attach a reporter molecule (e.g., a biotin (B1667282) tag for enrichment or a mass tag for quantification) and subsequent analysis by mass spectrometry.
| Method | Principle | Throughput | Dynamic Range | Precision | Accuracy | Cost |
| DBCO-based Quantification | Chemical labeling with DBCO followed by click chemistry with a reporter tag and MS analysis. | Moderate to High | 2-3 orders of magnitude (estimated) | Good | Good | Moderate |
| iTRAQ/TMT | In vitro chemical labeling of peptides with isobaric tags.[2][3] | High (up to 16-plex)[2] | 2-3 orders of magnitude[4] | Very Good[5] | Good (ratio compression can occur)[5] | High[5] |
| SILAC | In vivo metabolic labeling with stable isotope-containing amino acids.[6][7] | Low to Moderate (typically 2-3 plex) | 3-4 orders of magnitude[8] | Excellent[6][7] | Excellent[6][7] | High[5] |
| Label-Free (DDA/DIA) | Quantification based on precursor ion intensity or spectral counting.[9] | High | 4-5 orders of magnitude[1] | Moderate to Good[10] | Moderate to Good[10] | Low |
Note: Direct head-to-head quantitative comparison data for DBCO-based proteomics against other methods is limited in the current literature. The performance metrics for the DBCO-based method are estimations based on its characteristics as a chemical labeling technique.
Experimental Protocols
Protocol 1: DBCO Labeling of Proteins
This protocol describes a general procedure for labeling a protein with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester (10 mM stock in anhydrous DMSO)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Reaction Setup: To the protein solution, add the desired molar excess of DBCO-NHS ester (typically 5- to 20-fold). The final DMSO concentration should be below 20%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting spin column according to the manufacturer's instructions.
Protocol 2: Characterization by RP-HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phases:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Gradient: A typical linear gradient is from 5% to 95% Solvent B over 30-60 minutes. This may need to be optimized for your specific protein.
-
Analysis:
-
Inject an unlabeled protein control to determine its retention time.
-
Inject the purified DBCO-labeled protein.
-
Successful labeling is indicated by the appearance of a new peak with a longer retention time due to the increased hydrophobicity of the DBCO group.[1]
-
Protocol 3: Characterization by Mass Spectrometry (Intact Protein)
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: Desalt the purified DBCO-labeled protein sample using a suitable method (e.g., zip-tip, dialysis) to remove any non-volatile salts.
-
Data Acquisition: Acquire the mass spectrum of the intact protein.
-
Data Analysis:
-
Determine the molecular weight of the major species.
-
The mass difference between the labeled and unlabeled protein will confirm the number of DBCO molecules conjugated.
-
The presence of multiple peaks corresponding to different numbers of DBCO additions will reveal the degree of labeling distribution.
-
Protocol 4: Site-Specific Characterization by Mass Spectrometry (Peptide Mapping)
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Tryptic Digestion:
-
Dilute the protein sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8) to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Digestion Quench: Stop the digestion by adding formic acid to a final concentration of 1%.
-
LC-MS/MS Analysis:
-
Separate the peptides using a nano-flow HPLC system with a C18 column.
-
Analyze the eluted peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides.
-
Specify the mass modification corresponding to the DBCO label on lysine residues in the search parameters.
-
The identification of peptides containing the DBCO modification will reveal the specific sites of labeling.
-
Visualization of Workflows
Conclusion
The characterization of DBCO-labeled proteins is a critical step in a wide range of biological and therapeutic applications. HPLC provides a robust method for purification and initial confirmation of labeling, while mass spectrometry offers definitive confirmation, determination of the degree of labeling, and identification of specific modification sites. When moving to quantitative proteomics, a DBCO-based approach offers a valuable tool, with the choice between this and other methods such as iTRAQ, TMT, SILAC, or label-free approaches depending on the specific experimental goals, sample type, and available resources. While direct quantitative comparisons are still emerging, understanding the principles and workflows of each technique will empower researchers to make informed decisions for their protein characterization and quantification needs.
References
- 1. Evaluation of the Dynamic Range of Label-free Protein Quantification on an UHR-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. arxiv.org [arxiv.org]
- 5. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Comparative and Quantitative Global Proteomics Approaches: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bumc.bu.edu [bumc.bu.edu]
- 10. [PDF] Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: DBCO-acid vs. BCN for Copper-Free Bioconjugation
For researchers, scientists, and drug development professionals engaged in the intricate field of bioconjugation, the selection of the appropriate chemical tools is paramount for experimental success. In the realm of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as leading strained alkynes. This guide provides an objective, data-driven comparison of DBCO-acid and BCN to inform the selection of the optimal reagent for specific bioconjugation applications.
The primary allure of SPAAC lies in its bioorthogonality, enabling efficient covalent bond formation under physiological conditions without the need for cytotoxic copper catalysts.[1] This has propelled its widespread use in live-cell imaging, proteomics, and the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).[1] While both DBCO and BCN react readily with azides to form a stable triazole linkage, their distinct chemical and physical properties significantly influence their performance in different experimental contexts.[1]
Performance Comparison: DBCO vs. BCN
A critical evaluation of DBCO and BCN involves a detailed look at their reaction kinetics, stability in various biochemical environments, and their intrinsic physicochemical properties.
Reaction Kinetics
The rate of the SPAAC reaction is a crucial determinant of its utility, especially in applications involving low reactant concentrations or requiring rapid conjugation. Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[1][2] However, the nature of the azide (B81097) reaction partner can significantly influence the reaction rate.[1][3]
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| DBCO | Benzyl (B1604629) azide | 0.24 | CH₃CN:H₂O (3:1) |
| BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |
| DBCO | Peptide with azidolysine | 0.34 | HBS buffer, pH 7.4 |
| BCN | Boc-protected azide amino acid | 0.28 | Methanol |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[1]
Interestingly, while DBCO reacts faster with aliphatic azides like benzyl azide, BCN demonstrates a significantly higher reaction rate with aromatic azides such as phenyl azide.[1][3] This underscores the importance of considering the electronic properties of the azide when selecting a cyclooctyne linker.[1] Furthermore, the steric environment of the azide can play a role; for sterically hindered tertiary azides, BCN may exhibit more consistent, albeit slower, reactivity compared to the more sterically demanding DBCO.[2][4]
Stability
The stability of the linker is critical for maintaining the integrity of the bioconjugate throughout an experiment, particularly under the complex and often reducing conditions found within biological systems.
| Condition | DBCO Stability | BCN Stability | Key Observations |
| Glutathione (GSH) | Less stable (half-life ~71 min)[5][6] | More stable (half-life ~6 h)[5][6] | BCN is significantly more stable in the presence of this common intracellular antioxidant.[1] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours[1] | More stable[1] | BCN is the preferred choice when reducing conditions are necessary.[1] |
| Acidic Conditions | Prone to rearrangement[1] | Labile, can form inactive species[1] | Both linkers exhibit limitations under acidic conditions.[1] |
| Aqueous Buffers (e.g., PBS) | Generally stable, but reactivity can decrease over time at -20°C due to oxidation and hydration.[1][7] | Generally stable.[1] | For long-term storage, azide- and thiol-containing buffers should be avoided for DBCO-modified molecules.[8] |
The superior stability of BCN in the presence of thiols and reducing agents makes it a more suitable option for intracellular studies or experiments involving these reagents.[1][6]
Physicochemical Properties
The inherent physical and chemical properties of the linker can influence the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.[1]
| Property | DBCO | BCN | Implications |
| Molecular Size | Larger[1][2] | Smaller[1][2] | BCN's smaller size can minimize steric hindrance and potential disruption of biomolecule function.[1] |
| Lipophilicity/ Hydrophilicity | More lipophilic/hydrophobic[1][9] | Less lipophilic/more hydrophilic[1][9] | BCN can improve the solubility and reduce non-specific binding of the conjugate.[1] |
| Symmetry | Asymmetric[1] | Symmetric[1] | BCN's symmetry prevents the formation of regioisomers upon conjugation, leading to a more homogeneous product.[1] |
The lower lipophilicity and smaller size of BCN are particularly advantageous in applications such as ADC development, where aggregation and off-target effects are major concerns.[1][9]
Experimental Protocols
Reproducible results in bioconjugation hinge on well-defined and meticulously executed protocols. Below are detailed methodologies for the conjugation of this compound and BCN to amine-containing biomolecules.
Activation of this compound and Conjugation to a Biomolecule
This protocol describes the activation of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine on a biomolecule.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Conjugation to the Biomolecule:
-
Add the activated DBCO-NHS ester solution to the biomolecule solution. The molar excess of the DBCO reagent will depend on the biomolecule and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.[10]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[10]
-
-
Quenching the Reaction:
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[10]
-
General Protocol for SPAAC Reaction
This protocol outlines the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)[10]
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.[10]
-
-
Incubation:
-
Purification (if necessary):
-
If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.[10]
-
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the chemical reaction.
Caption: Experimental workflow for bioconjugation using this compound and SPAAC.
Caption: The fundamental reaction of SPAAC.
Conclusion
The choice between this compound and BCN for copper-free bioconjugation is a nuanced decision that depends heavily on the specific experimental requirements. DBCO is often the preferred choice when rapid reaction kinetics are essential.[1] However, for applications demanding enhanced stability, particularly in the presence of thiols or reducing agents, or for conjugates where lower hydrophobicity and a smaller footprint are critical, BCN presents a superior alternative.[1] By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal tool to achieve their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
A Researcher's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Kinetic Analysis of DBCO-Acid with Various Azides
For researchers, scientists, and drug development professionals, the strategic selection of bioorthogonal reaction partners is paramount for the successful development of novel diagnostics, therapeutics, and research tools. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) moiety and an azide (B81097) has emerged as a cornerstone of bioconjugation due to its high specificity and biocompatibility. This guide provides an objective comparison of the reaction kinetics of DBCO-acid with different classes of azides, supported by experimental data and detailed methodologies to aid in the rational design of your next bioconjugation strategy.
The reactivity in SPAAC reactions is significantly influenced by the electronic and steric properties of both the cyclooctyne (B158145) and the azide. While this compound is a commonly employed cyclooctyne due to its favorable balance of stability and reactivity, the choice of the azide partner can dramatically alter the kinetics of the conjugation. This guide will delve into the reaction rates of this compound with aliphatic, aromatic, and biologically relevant azides.
Comparative Reaction Kinetics of DBCO with Various Azides
The performance of different azides in SPAAC reactions with DBCO is best quantified by their second-order rate constants (k). The following table summarizes the reported reaction rates for DBCO with representative azide compounds. It is important to note that while the core DBCO structure dictates the primary reactivity, the specific derivative (in this case, this compound) is expected to have a negligible effect on the intrinsic rate constant of the cycloaddition itself. The data presented is for DBCO derivatives, which serve as a reliable proxy for the reactivity of this compound.
| Azide Compound | Azide Type | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent System | Reference |
| Benzyl Azide | Aliphatic | ~0.24 - 1.0 | Acetonitrile:Water (3:1), various aqueous buffers | [1][2] |
| Phenyl Azide | Aromatic | ~0.033 | Acetonitrile:Water (3:1) | [1] |
| 3-Azido-L-alanine | Aliphatic (Amino Acid) | ~0.27 - 0.77 | Various aqueous buffers (pH 5-10) | [3] |
| 1-Azido-1-deoxy-β-D-glucopyranoside | Aliphatic (Carbohydrate) | ~0.55 - 1.22 | Various aqueous buffers (pH 5-10) | [3] |
| Azido-functionalized Peptide | Aliphatic (Biomolecule) | ~0.34 | HBS buffer (pH 7.4) | [2] |
Key Observations:
-
Aliphatic vs. Aromatic Azides: A significant difference in reactivity is observed between aliphatic and aromatic azides. Benzyl azide, a common model for aliphatic azides, reacts considerably faster with DBCO than phenyl azide.[1] This trend is crucial when designing linkers for bioconjugation, as the nature of the azide will directly impact the required reaction time and concentration.
-
Electron-Donating Groups: The reactivity of the azide can be influenced by neighboring functional groups. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine, which may be attributed to the electronic properties of the sugar moiety.[3]
-
Biomolecule Conjugation: The reaction rates with azide-modified biomolecules, such as peptides, are generally in line with those of small molecule aliphatic azides, demonstrating the utility of SPAAC in complex biological systems.[2]
Experimental Protocols for Kinetic Analysis
The determination of second-order rate constants is essential for the quantitative comparison of different azide reaction partners. A commonly used and accessible method for monitoring the kinetics of SPAAC reactions involving DBCO is UV-Vis spectrophotometry.
Protocol: Determination of Second-Order Rate Constants using UV-Vis Spectrophotometry
This protocol describes how to monitor the reaction progress by observing the decrease in absorbance of the DBCO chromophore.
Materials:
-
This compound
-
Azide compound of interest
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), HEPES. Ensure the buffer is free of sodium azide).[4]
-
Organic solvent for stock solutions (e.g., DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the azide compound in the chosen reaction buffer. The concentration of the azide should be in large excess (at least 10-fold) of the this compound concentration to ensure pseudo-first-order kinetics.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at the λmax of DBCO, which is typically around 309 nm.[5]
-
Use a reference cuvette containing the reaction buffer and the azide compound to zero the instrument.
-
-
Data Acquisition:
-
In a quartz cuvette, add the reaction buffer and the this compound stock solution to achieve the desired final concentration.
-
Measure the initial absorbance at ~309 nm.
-
Initiate the reaction by adding the azide stock solution to the cuvette and start monitoring the absorbance over time.
-
Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
The concentration of DBCO at any given time is proportional to its absorbance.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess: k = k_obs / [Azide]₀
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the reaction kinetics of this compound with an azide using UV-Vis spectrophotometry.
Logical Relationship of Azide Structure to Reaction Rate
The following diagram illustrates the general relationship between the structure of the azide and the expected reaction rate with this compound.
References
- 1. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide: SPAAC with DBCO-acid versus CuAAC for In Vivo Studies
For researchers, scientists, and drug development professionals, the ability to track molecules within a living organism is paramount. Bioorthogonal chemistry has provided powerful tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions standing out as two of the most prominent methods for in vivo labeling. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The core principle of both CuAAC and SPAAC lies in the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their fundamental mechanisms diverge significantly, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as "click chemistry," utilizes
A Researcher's Guide to Purity Assessment of DBCO-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Post-Purification Analysis
The advent of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the field of bioconjugation. Dibenzocyclooctyne (DBCO) reagents, such as DBCO-acid, are central to this transformation, enabling the precise and stable linkage of molecules in complex biological environments. Following the synthesis and purification of this compound conjugates, a critical step is the rigorous assessment of their purity. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental data and detailed protocols to ensure the reliability and reproducibility of your research.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the conjugate, the information required (e.g., purity, degree of labeling), and the available instrumentation. The following table summarizes the most common techniques employed for the analysis of this compound conjugates.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Purity, presence of unreacted this compound, and other hydrophobic impurities. | High resolution and sensitivity; provides both qualitative and quantitative data.[1] | Can be denaturing for some proteins; requires specialized equipment.[1][2] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Detection of aggregates and fragments.[3] | Non-denaturing conditions, preserving the native structure of biomolecules. | Not suitable for separating molecules of similar size, such as unreacted this compound from small peptide conjugates.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography coupled with mass-to-charge ratio detection. | Confirms the molecular weight of the conjugate, identifies impurities and degradation products, and determines the degree of labeling (DOL).[5][6] | Provides high specificity and detailed structural information.[6] | Requires specialized and expensive instrumentation; can be complex to operate. |
| UV-Vis Spectroscopy | Measurement of light absorbance at specific wavelengths. | Quantification of DBCO incorporation (Degree of Labeling - DOL) by measuring absorbance at ~309 nm.[1][7] | Quick, simple, and uses readily available equipment.[1] | Indirect purity measurement; requires accurate extinction coefficients and can be affected by overlapping absorbance spectra.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for absolute quantitative purity determination (qNMR).[9][10] | Non-destructive and provides absolute quantification without a reference standard of the analyte.[9] | Lower sensitivity compared to other methods; requires specialized equipment and expertise for data interpretation.[11] |
Experimental Workflows and Logical Relationships
Visualizing the experimental process can aid in selecting the most appropriate analytical method and designing a robust quality control strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparing DBCO-acid to other strained alkynes like BCN and TCO.
A Comparative Guide to Strained Alkynes: DBCO-acid vs. BCN and TCO
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is critical for success. Among the most powerful techniques in this field is "click chemistry," which enables the efficient and specific formation of covalent bonds in complex biological environments. This guide provides an objective comparison of three widely used reagents in bioorthogonal chemistry: Dibenzocyclooctyne-acid (this compound), Bicyclo[6.1.0]nonyne (BCN), and Trans-cyclooctene (TCO).
This comparison focuses on their performance in their respective click reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for DBCO and BCN, and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction for TCO. We will delve into their reactivity, stability, and provide supporting experimental data and protocols to inform your selection process.
Introduction to the Reagents
This compound is a derivative of dibenzocyclooctyne, a highly strained alkyne.[1] The significant ring strain in the eight-membered ring dramatically accelerates its reaction with azides without the need for a copper catalyst, a key advantage in biological systems. The carboxylic acid moiety provides a convenient handle for conjugation to other molecules, such as proteins or drugs, through amide bond formation.[2]
BCN (Bicyclo[6.1.0]nonyne) is another strained cyclooctyne (B158145) used in copper-free click chemistry.[3] Its bicyclic structure also imparts significant ring strain, enabling it to react with azides.[3] Compared to DBCO, BCN is generally smaller and more hydrophilic, which can be advantageous in certain biological applications.[4]
TCO (trans-cyclooctene) is a strained alkene, not an alkyne. It is utilized in a different class of bioorthogonal reactions known as the inverse-electron-demand Diels-Alder (IEDDA) reaction, where it reacts with tetrazine partners.[5] TCO is renowned for its exceptionally fast reaction kinetics with tetrazines, often orders of magnitude faster than SPAAC reactions.[6]
Quantitative Comparison of Performance
The choice between these reagents often depends on a trade-off between reaction kinetics and stability. The following tables summarize key quantitative data for DBCO, BCN, and TCO.
Table 1: Reaction Kinetics
| Reagent | Reaction Partner | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DBCO | Benzyl Azide (B81097) | SPAAC | ~0.6 - 1.0 | [4] |
| BCN | Benzyl Azide | SPAAC | ~0.06 - 0.1 | [4] |
| TCO | Tetrazine | IEDDA | up to 10⁶ | [5][6] |
Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.
Table 2: Stability in the Presence of Thiols
| Reagent | Condition | Half-life | Reference |
| DBCO | Glutathione (GSH) | ~71 minutes | [7] |
| BCN | Glutathione (GSH) | ~6 hours | [7] |
| TCO | Thiol-promoted isomerization can occur, but newer derivatives show improved stability. | Variable | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for determining reaction kinetics and assessing stability.
Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method is used to monitor the consumption of reactants over time to calculate the second-order rate constant.
Materials:
-
Cyclooctyne (this compound or BCN derivative)
-
Benzyl azide (or other azide of interest)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent at known concentrations.
-
In an NMR tube, combine the cyclooctyne solution and the internal standard solution.
-
Acquire an initial ¹H NMR spectrum to determine the initial concentration of the cyclooctyne relative to the internal standard.
-
Initiate the reaction by adding a known excess of the azide solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
For each spectrum, integrate the signals of a characteristic proton of the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point based on the integral ratios.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.[8][9]
Protocol 2: Assessment of Strained Alkyne Stability in the Presence of Glutathione (GSH)
This protocol assesses the stability of the strained alkynes in a reducing environment mimicking intracellular conditions.
Materials:
-
Cyclooctyne (DBCO or BCN derivative)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the cyclooctyne in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in PBS.
-
In a reaction vial, dilute the cyclooctyne stock solution into PBS to a final concentration of approximately 1 mg/mL.
-
Add the GSH stock solution to the cyclooctyne solution to a final concentration of 10 mM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), take an aliquot of the reaction mixture and quench any further reaction by adding a suitable agent or by immediate analysis.
-
Analyze the samples by HPLC to monitor the disappearance of the parent cyclooctyne peak and the appearance of any degradation products.
-
Calculate the half-life of the cyclooctyne under these conditions by plotting the percentage of remaining cyclooctyne against time.[7]
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflows, and logical relationships.
Caption: Chemical structures of this compound, BCN, and TCO.
Caption: Workflow for determining SPAAC reaction rates by NMR.
Caption: Logical relationship of reactivity and stability.
Conclusion
The choice between this compound, BCN, and TCO for bioconjugation is highly dependent on the specific requirements of the application.
-
This compound is an excellent choice for SPAAC reactions when high reaction rates are a priority. However, its lower stability in the presence of thiols and higher hydrophobicity should be considered.
-
BCN offers a more stable alternative to DBCO for SPAAC, particularly in reducing environments.[7] Its smaller size and increased hydrophilicity can also be beneficial, although this comes at the cost of a slower reaction rate.[4]
-
TCO , when used with a tetrazine partner in IEDDA reactions, provides the fastest kinetics, making it ideal for applications requiring rapid labeling at low concentrations.[6] Researchers should, however, be mindful of the stability of the specific TCO derivative being used.
By carefully evaluating the experimental context and the desired attributes of the final conjugate, researchers can select the optimal bioorthogonal tool to advance their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating DBCO-Azide Ligation: A Comparative Guide to UV-Vis Spectroscopy
For researchers, scientists, and drug development professionals engaged in bioconjugation, confirming the successful ligation of dibenzocyclooctyne (DBCO) and azide-functionalized molecules is a critical step. This guide provides a detailed comparison of UV-Vis spectroscopy with other common validation methods, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for your needs.
The copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between DBCO and an azide (B81097) is a cornerstone of modern bioconjugation due to its high efficiency and biocompatibility.[1][2][3] Verifying the formation of the stable triazole linkage is paramount for the success of downstream applications. UV-Vis spectroscopy offers a straightforward and non-destructive method for real-time monitoring and validation of this reaction.[4]
The Principle of UV-Vis Validation
The validation of DBCO-azide ligation via UV-Vis spectroscopy hinges on the distinct spectral properties of the DBCO group. DBCO exhibits a characteristic absorbance maximum in the UV region, typically between 290 nm and 310 nm.[1][5][6] Upon successful cycloaddition with an azide, the strained alkyne bond of DBCO is consumed, leading to a significant decrease or complete disappearance of this absorbance peak.[4][7] By monitoring this change, researchers can track the progress of the ligation reaction in real-time and confirm the formation of the desired conjugate. Some studies have also noted the appearance of a shoulder peak around 312-340 nm, which can be attributed to the newly formed triazole linkage.[4]
Comparative Analysis of Validation Methods
While UV-Vis spectroscopy is a powerful tool, other techniques are also employed to validate DBCO-azide conjugation. The following table provides a comparative overview of the most common methods.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectroscopy | Monitors the decrease in DBCO absorbance around 290-310 nm.[1][5] | Real-time monitoring, non-destructive, simple, and requires standard laboratory equipment.[4] | Can be less sensitive for very dilute samples; overlapping absorbance from other molecules can interfere. | Tracking reaction kinetics; rapid confirmation of conjugation. |
| High-Performance Liquid Chromatography (HPLC) | Separates the reactants from the product based on their physicochemical properties. The product will have a different retention time.[5] | Provides high resolution and quantitative data; can separate isomers and byproducts. | Requires specialized equipment and method development; can be time-consuming. | Purity assessment and quantification of the final conjugate. |
| Mass Spectrometry (MS) | Determines the precise molecular weight of the product, which will be the sum of the molecular weights of the DBCO and azide-containing molecules. | Highly sensitive and provides definitive confirmation of the covalent bond formation. | Requires specialized and expensive equipment; sample preparation can be complex. | Unambiguous identification of the conjugated product. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates molecules based on their molecular weight. The conjugated product will show a band shift to a higher molecular weight compared to the unconjugated starting material.[1] | Simple, widely available technique for protein conjugation. | Provides qualitative or semi-quantitative data; lower resolution than HPLC or MS. | Visual confirmation of protein-small molecule or protein-protein conjugation. |
| Fluorimetry | Measures the change in fluorescence upon ligation, often using a fluorogenic azide or a DBCO-linked fluorophore.[8] | Extremely sensitive; suitable for in vitro and in vivo imaging applications. | Requires fluorescently labeled reactants; potential for background fluorescence. | Applications requiring high sensitivity, such as cellular imaging. |
Experimental Protocol: Validation of DBCO-Azide Ligation using UV-Vis Spectroscopy
This protocol provides a general guideline for monitoring the conjugation of a DBCO-functionalized molecule to an azide-containing partner.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES), pH 7.0-8.0[2]
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Baseline Measurement:
-
Reaction Initiation:
-
Add the azide-functionalized molecule to the solution of the DBCO-functionalized molecule. The molar ratio of the reactants should be optimized for the specific application, with a slight excess of one component often used to drive the reaction to completion.[2]
-
-
Reaction Monitoring:
-
Immediately after adding the azide, start recording UV-Vis spectra at regular time intervals (e.g., every 5, 10, or 30 minutes).[1]
-
Continue monitoring until the absorbance at the DBCO λmax no longer decreases, indicating the reaction has reached completion.
-
-
Data Analysis:
-
Plot the absorbance at the DBCO λmax as a function of time. A decrease in absorbance confirms the consumption of the DBCO reagent and the successful ligation.
-
For quantitative analysis, the concentration of the remaining DBCO at each time point can be calculated using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) of the DBCO-functionalized molecule is known.[9]
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for validating DBCO-azide ligation using UV-Vis spectroscopy.
Caption: Experimental workflow for UV-Vis validation.
Logical Relationship of Spectral Changes
The underlying principle of using UV-Vis spectroscopy for validation is based on a clear cause-and-effect relationship between the chemical reaction and the observed spectral changes.
Caption: Logic of UV-Vis validation.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Bioconjugate Linkages: DBCO vs. Alternatives
In the fields of drug development, diagnostics, and biological research, the stability of the covalent linkage used to create bioconjugates is of paramount importance. The choice of conjugation chemistry directly impacts the efficacy, safety, and pharmacokinetic profile of targeted therapies and the reliability of diagnostic and research reagents. This guide provides an objective comparison of the stability of conjugates formed via Dibenzocyclooctyne (DBCO) chemistry, a cornerstone of strain-promoted azide-alkyne cycloaddition (SPAAC), against other prevalent linkages, namely those formed from maleimide (B117702) and N-hydroxysuccinimide (NHS) ester reactions.
The triazole linkage resulting from the reaction of DBCO with an azide (B81097) is widely regarded for its exceptional stability under a broad range of physiological conditions.[1][2] In contrast, linkages derived from maleimide and NHS ester chemistries, while widely used, exhibit known vulnerabilities that can lead to premature cleavage and loss of payload, particularly in the complex biological milieu of serum.[1]
Quantitative Stability Comparison
The stability of a bioconjugate is often assessed by its half-life under specific stress conditions, such as in the presence of biologically relevant nucleophiles like glutathione (B108866) (GSH), or at varying pH and temperature. The following tables summarize quantitative data on the stability of different bioconjugate linkages.
Table 1: Stability in the Presence of Glutathione (GSH)
| Linkage Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[3] | The triazole linkage itself is highly stable. The observed reactivity is with the DBCO handle itself when exposed to certain nucleophiles.[3] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[3] | BCN is another strained alkyne used in SPAAC and shows greater stability to thiols compared to DBCO.[3] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[3] | Highly susceptible to retro-Michael reaction and exchange with serum thiols like albumin.[1] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions.[4] |
Table 2: Stability under Varying pH and Temperature
| Linkage Chemistry | Condition | Stability (Half-life or % Degradation) |
| DBCO-Azide (SPAAC) | Generally stable across a wide pH and temperature range. | The triazole ring is resistant to hydrolysis under both acidic and basic conditions.[5] |
| Maleimide-Thiol | pH > 7.5 | Increased rate of hydrolysis of the thiosuccinimide ring, which can paradoxically stabilize the conjugate against retro-Michael reaction by forming a ring-opened structure.[6][7] |
| Maleimide-Thiol | Physiological pH (7.4) and 37°C | Half-lives of conversion in the presence of glutathione can range from 20 to 80 hours, depending on the specific thiol adduct.[8][9] |
| NHS Ester-Amine | pH 7.0, 0°C | Half-life of hydrolysis of the unreacted NHS ester is 4-5 hours.[] |
| NHS Ester-Amine | pH 8.6, 4°C | Half-life of hydrolysis of the unreacted NHS ester decreases to 10 minutes.[] |
| Amide Bond | Neutral solution, 25°C | The resulting amide bond is exceptionally stable, with a half-life of approximately 600 years.[4] |
Experimental Protocols
Accurate assessment of bioconjugate stability is critical. Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Assessing Serum Stability of Bioconjugates via HPLC
This protocol outlines a general method for determining the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or animal serum
-
Acetonitrile (B52724), cold
-
Centrifuge
-
Reverse-phase HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate the serum and PBS samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation:
-
To precipitate serum proteins, add three volumes of cold acetonitrile to the serum sample aliquots. For the PBS control, dilute with the mobile phase.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze it by reverse-phase HPLC.
-
Monitor the peak corresponding to the intact bioconjugate.
-
The percentage of intact conjugate at each time point is calculated relative to the T=0 time point.[1]
-
Protocol 2: Forced Degradation Study for Bioconjugate Stability
This protocol describes a forced degradation study to evaluate the stability of a bioconjugate under various stress conditions.[5][11]
Materials:
-
Bioconjugate of interest
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% Hydrogen peroxide (for oxidative degradation)
-
10 mM Glutathione (GSH) or Dithiothreitol (DTT) in PBS (for reductive stability)
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the bioconjugate in a suitable solvent (e.g., water or PBS) to a final concentration of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Reductive Stability: Incubate the sample with 10 mM GSH or DTT in PBS (pH 7.4) at 37°C.
-
Thermal Stability: Incubate the sample in a neutral buffer at an elevated temperature (e.g., 60-80°C).
-
-
Time Points:
-
Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating method, typically a reverse-phase HPLC method coupled with mass spectrometry (MS).
-
Quantify the amount of the intact bioconjugate remaining at each time point.
-
Identify and characterize any degradation products using MS/MS.
-
Visualizing Reaction Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 11. biopharminternational.com [biopharminternational.com]
Navigating Amine Modification in Click Chemistry: A Comparative Guide to DBCO-Acid Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount. In the realm of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), dibenzocyclooctyne (DBCO) reagents have become a mainstay for modifying primary amines. However, the unique demands of different biological systems and molecular constructs necessitate a broader toolkit. This guide provides an objective, data-driven comparison of the primary alternatives to DBCO-acid for amine modification, focusing on Bicyclo[6.1.0]nonyne (BCN), trans-Cyclooctene (TCO), and Difluorinated Cyclooctyne (B158145) (DIFO) derivatives.
This comparison delves into the critical performance metrics of each linker, including reaction kinetics, stability, and physicochemical properties, to empower researchers to make informed decisions for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).
Performance Comparison: Kinetics, Stability, and Physicochemical Properties
The choice of an amine-reactive cyclooctyne is a nuanced decision that balances the need for rapid reaction kinetics against the requirements for stability and solubility of the final conjugate. DBCO is often favored for its fast reaction rates, but alternatives like BCN and TCO offer distinct advantages in specific contexts.
Quantitative Comparison of Reaction Kinetics
The efficacy of a click chemistry reaction is often determined by its speed, especially when working with low concentrations of biomolecules. The second-order rate constant (k₂) is a direct measure of this reactivity. Generally, the greater ring strain in DBCO derivatives leads to faster kinetics in SPAAC reactions compared to BCN.[1] TCO, on the other hand, is utilized in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, which is known for its exceptionally fast kinetics.[2]
| Reagent Class | Reactive Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Considerations |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Generally the fastest kinetics in SPAAC reactions.[1] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Slower than DBCO, but offers advantages in stability and size.[1] |
| TCO | Tetrazine | > 800 | Extremely fast kinetics in IEDDA reactions.[2] |
| DIFO | Benzyl Azide | ~0.076 | Fluorination enhances reactivity over standard cyclooctynes. |
Note: Reaction rates can be influenced by the specific derivatives of the cyclooctyne and the azide/tetrazine, as well as the solvent and temperature.
Stability Under Experimental Conditions
The stability of the linker is crucial for the integrity of the bioconjugate, particularly in the reducing environment of the cell or under various experimental conditions. BCN demonstrates superior stability in the presence of thiols, such as the common intracellular antioxidant glutathione (B108866) (GSH), and reducing agents like TCEP, making it a more robust choice for intracellular studies.[3][4] Both DBCO and BCN have shown instability under strongly acidic conditions.[5] TCO can be sensitive to acidic conditions and may isomerize to the less reactive cis-cyclooctene (CCO) in the presence of thiols or certain metals.[5][6]
| Condition | DBCO Stability | BCN Stability | TCO Stability |
| Thiols (e.g., Glutathione) | Less stable (half-life ~71 min)[4] | More stable (half-life ~6 h)[4] | Can isomerize to inactive form.[6] |
| Reducing Agents (e.g., TCEP) | Unstable over 24 hours.[4] | More stable.[4] | Not specified, but generally thiol-sensitive. |
| Acidic Conditions (e.g., TFA) | Prone to rearrangement.[5] | Labile, can form inactive species.[5] | Sensitive to acidic conditions.[5] |
| Aqueous Buffers (e.g., PBS) | Generally stable. | Generally stable. | Stable for weeks at 4°C, pH 7.5.[2] |
Physicochemical Properties: Size and Hydrophobicity
The physical characteristics of the linker can significantly impact the properties of the resulting bioconjugate, including its solubility and potential for aggregation. The bulky, aromatic structure of DBCO contributes to its higher lipophilicity.[1] In contrast, the compact, non-aromatic structure of BCN results in lower lipophilicity and a smaller size, which can be advantageous in maintaining the solubility and function of the modified biomolecule.[1] The hydrophobicity of TCO can be a concern, potentially leading to the "masking" of the reactive group through hydrophobic interactions with the protein; however, the incorporation of hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can mitigate this issue.[7]
| Feature | DBCO | BCN | TCO |
| Structure | Bulky, aromatic[1] | Compact, non-aromatic[1] | Strained alkene |
| Lipophilicity | Higher[1] | Lower[1] | Can be hydrophobic, often requires PEGylation.[7] |
| Size | Larger[1] | Smaller[1] | Relatively small |
Experimental Protocols
The following are detailed protocols for the modification of primary amines on proteins using NHS esters of DBCO, BCN, and TCO.
General Workflow for Amine Modification and Click Chemistry
The overall process involves two main steps: the initial modification of the protein with the amine-reactive cyclooctyne or trans-cyclooctene, followed by the bioorthogonal click reaction with the molecule of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Performance Review of DBCO-PEG4-Acid for Improved Solubility: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the success of bioconjugation strategies. Dibenzocyclooctyne (DBCO) reagents are key players in copper-free click chemistry, enabling the efficient and specific labeling of biomolecules. This guide provides a detailed performance review of DBCO-PEG4-acid, with a focus on its enhanced solubility, and compares it with relevant alternatives.
Executive Summary
DBCO-PEG4-acid is a heterobifunctional linker that incorporates a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a terminal carboxylic acid for conjugation to amine-containing molecules, and a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer. The inclusion of the PEG4 spacer significantly improves the aqueous solubility of the DBCO moiety, a known challenge with non-PEGylated versions, thereby reducing aggregation and improving reaction efficiency in biological media. While alternatives such as longer PEG-chain DBCO derivatives offer even greater solubility, they may introduce steric hindrance. Other click chemistry reagents like BCN offer different reactivity profiles and lower hydrophobicity. The choice of linker should, therefore, be guided by the specific requirements of the application, balancing solubility, reactivity, and potential steric effects.
Physicochemical Properties and Solubility
The solubility of a linker is a critical parameter in bioconjugation, directly impacting its handling, reaction kinetics, and the properties of the final conjugate. The PEG4 spacer in DBCO-PEG4-acid is designed to mitigate the inherent hydrophobicity of the DBCO group.
Table 1: Solubility of DBCO-PEG4-Acid and Alternatives
| Compound | Solvent | Solubility | Reference |
| DBCO-PEG4-acid | DMSO, DMF, DCM | Soluble | [1][2] |
| Aqueous Buffers | Enhanced solubility due to PEG4 spacer; quantitative data not readily available but can be estimated from related compounds. | [1] | |
| DBCO-acid (non-PEGylated) | DMSO, DMF | Soluble | [2] |
| Aqueous Buffers | Lower solubility compared to PEGylated versions. | [1] | |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 5.5 mM | [3] |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | [3] |
| BCN-PEG4-acid | - | Generally more hydrophilic than DBCO counterparts. | [4] |
Note: Quantitative aqueous solubility for DBCO-PEG4-acid is not widely published. The data for DBCO-PEG4-NHS ester and -Maleimide provide a reasonable estimate of the solubility enhancement provided by the PEG4 linker.
Performance in Bioconjugation: Reactivity and Stability
The performance of DBCO-PEG4-acid is also defined by its reaction kinetics in SPAAC and the stability of the resulting conjugate.
Table 2: Performance Characteristics of DBCO-PEG4-Acid and Alternatives
| Parameter | DBCO-PEG4-acid | BCN-PEG4-acid | Longer PEG DBCO Linkers | Reference |
| Reaction Kinetics (SPAAC) | Generally faster reaction with aliphatic azides. | Can be faster with aromatic azides. Lower reaction rates with aliphatic azides compared to DBCO. | Similar to DBCO-PEG4-acid, but potential for steric hindrance affecting rates. | [4][5] |
| Stability of Conjugate | The resulting triazole ring is highly stable. The DBCO group itself shows moderate stability in cellular environments (36% degradation after 24 hours in immune phagocytes). Sensitive to acidic conditions (pH < 5). | BCN is generally more stable in the presence of thiols like glutathione (B108866) (GSH) compared to DBCO. | Similar to DBCO-PEG4-acid. | [1][4][6] |
| Hydrophobicity | The PEG4 spacer reduces the hydrophobicity of the DBCO moiety. | BCN is inherently less hydrophobic than DBCO. | Longer PEG chains further decrease hydrophobicity. | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are protocols for solubility assessment, a general bioconjugation workflow, and stability analysis.
Protocol for Aqueous Solubility Assessment
Objective: To determine the aqueous solubility of a DBCO-linker.
Materials:
-
DBCO-linker (e.g., DBCO-PEG4-acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid DBCO-linker to a microcentrifuge tube.
-
Add a defined volume of PBS (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.[1]
-
-
Sample Preparation:
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a standard curve of the DBCO-linker of known concentrations in the same buffer (potentially with a small amount of co-solvent to ensure complete dissolution of standards).
-
Analyze the filtered supernatant by HPLC with a UV detector (monitoring at ~309 nm for DBCO).
-
Determine the concentration of the DBCO-linker in the saturated solution by comparing its peak area to the standard curve.
-
General Protocol for Antibody-Drug Conjugate (ADC) Development
Objective: To conjugate a drug-linker to an antibody using DBCO-PEG4-acid.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Azide-modified drug payload
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.[7]
-
Activation of Carboxylic Acid:
-
Dissolve DBCO-PEG4-acid in DMSO or DMF to a stock concentration of 10 mM.
-
In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in water or buffer.
-
Add a 5-20 fold molar excess of the DBCO-PEG4-acid linker to the antibody solution.
-
Add a 1.5-2 fold molar excess of EDC and Sulfo-NHS (relative to the linker) to the reaction mixture.[7]
-
-
Conjugation to Antibody:
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer.
-
-
Purification: Remove excess, unreacted linker and coupling reagents using a spin desalting column.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Final Purification: The final ADC can be purified using size-exclusion chromatography.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and the relationships between different components.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
Caption: Logical relationship of DBCO-PEG4-acid components and application.
Conclusion
DBCO-PEG4-acid offers a significant advantage over non-PEGylated DBCO linkers by improving aqueous solubility, which is crucial for efficient and reproducible bioconjugation in biological systems. This improved solubility minimizes aggregation and can lead to higher yields and more homogenous products. When compared to other alternatives, the choice of linker is a trade-off between solubility, reactivity, stability, and steric hindrance. For applications where high reactivity with aliphatic azides and good aqueous solubility are required, DBCO-PEG4-acid presents a robust and reliable option. Researchers should carefully consider the specific demands of their experimental system to select the most appropriate linker for their needs.
References
The Ascendancy of DBCO-Acid Linkers in Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the linker technology underpinning an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index. Among the advanced chemistries available, the use of DBCO-acid (Dibenzocyclooctyne-acid) for strain-promoted alkyne-azide cycloaddition (SPAAC) has garnered significant attention. This guide provides an objective comparison of the efficacy of this compound based linkers against other prominent linker technologies, supported by experimental data and detailed methodologies.
The ideal ADC linker must be robust enough to remain stable in systemic circulation, preventing premature release of the cytotoxic payload, yet efficiently cleave or degrade to release the drug upon internalization into the target cancer cell.[1][2][3] this compound linkers, which participate in bioorthogonal "click chemistry," offer a distinct approach compared to traditional linker classes.[4] This technology facilitates a highly specific and stable covalent bond with an azide-modified antibody or payload under physiological conditions without the need for a cytotoxic copper catalyst.[5]
Quantitative Performance Metrics: A Head-to-Head Comparison
The selection of a linker profoundly impacts the stability, homogeneity, and in vitro and in vivo efficacy of an ADC. The following tables summarize key quantitative data, compiling findings from various studies to draw a comparative landscape.
Table 1: Comparative Plasma Stability of Different Linker Chemistries
| Linker Chemistry | Representative Linker Example | Half-life in Human Plasma | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO-PEG4 | ~71 minutes (in presence of GSH)[6] | The triazole linkage is generally stable; however, the hydrophobicity of the DBCO group can sometimes lead to faster clearance. The use of hydrophilic spacers like PEG can mitigate this.[6] |
| Protease-Cleavable | Valine-Citrulline (Val-Cit) | > 230 days[1] | Highly stable in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma, affecting preclinical model translation.[1][7] |
| pH-Sensitive | Hydrazone | ~2 days[1] | Designed for cleavage in the acidic environment of endosomes/lysosomes, but can exhibit instability in circulation, leading to premature drug release.[1] |
| Glutathione-Sensitive | Disulfide | Variable[1] | Stability is dependent on the steric hindrance around the disulfide bond and can be susceptible to exchange with serum thiols like albumin.[1][6] |
| Non-Cleavable (Thioether) | SMCC | High (e.g., t1/2 of 9.9-10.4 days for certain ADCs)[3] | Generally very stable, relying on complete lysosomal degradation of the antibody for payload release.[8] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | ADC Example | Target Cell Line | IC50 (pM/ng/mL) | Comparative Insights |
| Click Chemistry (DBCO-based) | Trastuzumab-DBCO-MMAE | HER2+ Cell Lines | Not explicitly found as direct comparison | The homogeneity achieved with DBCO conjugation is expected to lead to consistent and potent cytotoxicity. The high stability prevents premature payload loss, ensuring maximum delivery to the target cell. |
| Protease-Cleavable | Trastuzumab-Val-Cit-MMAE | JIMT-1 (Breast) | ~10 ng/mL[9] | Generally exhibits potent, sub-nanomolar to nanomolar cytotoxicity. The efficiency of enzymatic cleavage is a key determinant of potency.[1][3] |
| Enzyme-Sensitive | Sulfatase-cleavable MMAE ADC | HER2+ Cells | 61 pM[1] | Novel enzyme-cleavable linkers can show higher cytotoxicity compared to non-cleavable counterparts and comparable potency to established cleavable linkers like Val-Ala.[3] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (Breast) | ~150 ng/mL[9] | Potency can be lower than cleavable linker ADCs as it relies on the slower process of full antibody degradation.[8] |
Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | ADC Example | Tumor Model | Dosing | Tumor Growth Inhibition |
| Click Chemistry (DBCO-based) | Not explicitly found as direct comparison | - | - | - |
| Protease-Cleavable (Novel) | CX-DM1-containing ADC | EGFR and EpCAM xenografts | 3 mg/kg | More active than SMCC-DM1 ADC at 15 mg/kg, with a 50-fold higher therapeutic index.[3] |
| Protease-Cleavable | Trastuzumab-vc-MMAE | KPL-4 (Breast) | 10 mg/kg, single dose | >90% (with regression)[9] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (Breast) | 15 mg/kg, single dose | ~50%[9] |
Signaling Pathways and Experimental Workflows
The journey of an ADC from the bloodstream to its intracellular target is a multi-step process. Understanding this pathway is crucial for optimizing ADC design.
Caption: Intracellular trafficking pathway of an antibody-drug conjugate.
The advantages of this compound linkers are realized through a streamlined and controlled conjugation process, leading to a more homogeneous ADC product, which is a critical quality attribute.[4]
Caption: Experimental workflow for ADC synthesis and comparative analysis.
Detailed Experimental Protocols
To ensure objective comparison, standardized and robust experimental protocols are essential.
Protocol 1: ADC Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in both plasma (e.g., human, mouse) and a control buffer like PBS.[1]
-
Incubation: Incubate the samples at 37°C with gentle agitation.[6]
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of each sample.[6]
-
Sample Preparation: Precipitate plasma proteins by adding three volumes of cold acetonitrile. For the PBS control, dilute with the mobile phase. Centrifuge to pellet the precipitated proteins.[6]
-
Analysis: Analyze the supernatant using an appropriate method:
-
LC-MS: To quantify the intact ADC and any free payload or degradation products. This allows for the determination of the drug-to-antibody ratio (DAR) over time.[6][10]
-
Immuno-capture LC/MS/MS: A more sensitive method to quantify conjugated payloads, total antibody, and any payloads that have migrated to other plasma proteins like albumin.[11]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[1]
Protocol 2: In Vitro Cytotoxicity (IC50) Assay
Objective: To determine the in vitro potency (half-maximal inhibitory concentration, IC50) of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Seed target antigen-positive cancer cells (e.g., HER2+ for an anti-HER2 ADC) in a 96-well plate at an optimal density and allow them to adhere overnight.[9][12]
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[12]
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.[12]
-
Solubilize the formazan crystals using a solubilization buffer.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 value.[12]
Conclusion
The use of this compound linkers in ADC development represents a significant advancement in bioconjugation chemistry. The strain-promoted alkyne-azide cycloaddition (SPAAC) offers a bioorthogonal, copper-free method that leads to the formation of a stable triazole linkage. This results in a more homogeneous ADC product with a well-defined drug-to-antibody ratio, which is a critical factor for a predictable pharmacokinetic and safety profile.[4]
While direct, comprehensive head-to-head clinical data against all other linker types is still emerging, the available preclinical data on the stability and controlled nature of click chemistry suggests a strong potential for improved therapeutic outcomes. Compared to traditional linkers, DBCO-based conjugation can circumvent issues like the plasma instability seen with some pH-sensitive and disulfide linkers, and the potential for off-target cleavage in certain preclinical models observed with some peptide linkers.[1][7] As the field of ADCs continues to evolve, the precision and stability afforded by this compound and other bioorthogonal linker technologies will be instrumental in developing the next generation of highly effective and safer targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Bioorthogonality of DBCO-acid: Reactivity with Key Functional Groups
For researchers, scientists, and drug development professionals, the precision of bioconjugation is paramount. Dibenzocyclooctyne (DBCO) reagents are a cornerstone of copper-free click chemistry, valued for their bioorthogonality. This guide provides an objective comparison of DBCO-acid's reactivity with its intended azide (B81097) target versus common biological functional groups—amines, thiols, and hydroxyls—supported by experimental data and detailed protocols to ensure the fidelity of your research.
The primary application of this compound lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that forms a stable triazole linkage with azide-modified molecules.[1] This reaction is prized for its high efficiency and specificity, proceeding readily within complex biological milieu without the need for cytotoxic copper catalysts.[1][2] However, a comprehensive understanding of its potential for off-target reactions is critical for the design of robust and reliable bioconjugation strategies.
Quantitative Comparison of DBCO Reactivity
While DBCO is largely unreactive towards many biological functional groups, the potential for side reactions, particularly with thiols, exists. The following table summarizes the available quantitative data on the reactivity of DBCO with azides and other key functional groups under physiological conditions.
| Functional Group | Model Compound | Reaction Type | Second-Order Rate Constant (k₂) | Conditions | Citation |
| Azide (-N₃) | 1-azido-1-deoxy-β-D-glucopyranoside | SPAAC | 0.55 - 1.22 M⁻¹s⁻¹ | HEPES buffer, pH 7, 37°C | [3] |
| 3-azido-L-alanine | SPAAC | 0.32 - 0.85 M⁻¹s⁻¹ | PBS, pH 7, 37°C | [3] | |
| Thiol (-SH) | Cysteine (in DBCO-tag peptide) | Thiol-yne addition | 0.81 M⁻¹s⁻¹ | Phosphate buffer, pH 8.0, 37°C | [4] |
| Amine (-NH₂) | Primary amines | Amide bond formation | Generally considered non-reactive under physiological conditions (requires activation, e.g., to NHS ester) | Physiological pH and temperature | [2][4] |
| Hydroxyl (-OH) | Hydroxyl groups | Ether formation | Generally considered non-reactive under physiological conditions | Physiological pH and temperature | [4] |
Note: The reactivity of DBCO with thiols can be significant and, in some contexts, competitive with the azide reaction, especially with engineered peptide sequences that enhance the thiol-yne reaction rate.[4] For long-term storage of DBCO-modified molecules, it is advisable to avoid thiol-containing buffers.[5] A gradual loss of reactivity of 3-5% over four weeks at 4°C or -20°C has also been reported for DBCO-modified antibodies.[5]
Experimental Protocols for Bioorthogonality Assessment
To empirically validate the bioorthogonality of this compound in your specific experimental context, the following protocols can be employed.
Protocol 1: Competitive Reactivity Assay via HPLC
This protocol is designed to directly compare the reactivity of this compound with an azide versus a potential off-target functional group.
Materials:
-
This compound
-
Azide-containing molecule (e.g., Azido-PEG-amine)
-
Thiol-containing molecule (e.g., N-acetylcysteine)
-
Amine-containing molecule (e.g., N-acetyl-lysine)
-
Hydroxyl-containing molecule (e.g., N-acetyl-serine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., excess N-acetylcysteine)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing this compound (e.g., 1 mM final concentration) and an equimolar concentration of the azide-containing molecule and one of the test functional group molecules (thiol, amine, or hydroxyl). Prepare a control reaction with only this compound and the azide.
-
Incubation: Incubate the reactions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube and immediately quench the reaction by adding an excess of a quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the reaction by observing the consumption of the this compound peak and the formation of new product peaks (the azide-DBCO conjugate and any potential side-product conjugates).
-
Quantification: Quantify the peak areas to determine the relative reaction rates and the extent of any side-product formation.
Protocol 2: Mass Spectrometry Analysis of Off-Target Conjugation
This protocol uses mass spectrometry to detect the formation of adducts between a DBCO-functionalized protein and potential off-target amino acid residues.
Materials:
-
DBCO-labeled protein of interest
-
Reaction Buffer: PBS, pH 7.4
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Incubation: Incubate the DBCO-labeled protein in the reaction buffer at 37°C for an extended period (e.g., 24-48 hours) to maximize the potential for side reactions.
-
Sample Preparation: Prepare the protein sample for mass spectrometry analysis. This may involve buffer exchange and digestion if peptide-level analysis is desired.
-
Mass Spectrometry Analysis: Analyze the sample by mass spectrometry. Look for mass shifts corresponding to the addition of the DBCO moiety to amino acid residues other than the intended target (if applicable). For example, a mass increase corresponding to the this compound mass on a cysteine-containing peptide would indicate a thiol-yne side reaction.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in assessing this compound's bioorthogonality, the following diagrams illustrate the key reaction pathways and experimental workflows.
By employing these quantitative comparisons and experimental protocols, researchers can confidently assess the bioorthogonality of this compound in their systems, leading to more reliable and reproducible results in drug development and other life science applications.
References
A Comparative Analysis of Commercial DBCO-Acid Reagents for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of appropriate reagents is paramount. Dibenzocyclooctyne-acid (DBCO-acid) has emerged as a key tool for copper-free click chemistry, enabling the precise and efficient labeling of biomolecules. This guide provides an objective comparison of commercially available this compound reagents and kits, supported by experimental data and detailed methodologies to inform your selection process.
The power of this compound lies in its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[][2][3] This makes it an ideal choice for applications in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[4] The carboxylic acid moiety of this compound allows for its conjugation to primary amines on biomolecules, such as lysine (B10760008) residues on proteins, after activation.[5][6]
Performance Metrics of Commercial this compound Reagents
| Parameter | Typical Specification/Performance | Key Considerations | References |
| Purity | >95% (commonly determined by HPLC) | Higher purity minimizes the risk of side reactions and ensures more accurate quantification of labeling. | [5][7][8] |
| Molecular Weight | ~305.11 g/mol (for the parent molecule) | Variations may exist with different spacer arms (e.g., PEG linkers), which can influence solubility and steric hindrance. | [5][7][9] |
| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in water. | Formulations with hydrophilic spacers like polyethylene (B3416737) glycol (PEG) enhance aqueous solubility. | [7][9][10] |
| Stability | Solid form is generally stable at -20°C, desiccated. Solutions should be prepared fresh. DBCO-modified proteins may lose 3-5% reactivity over 4 weeks at 4°C or -20°C. | Avoid buffers containing azides or thiols for long-term storage. The DBCO group is sensitive to acidic conditions (pH < 5). | [9][10][11] |
| Reaction Kinetics (Second-Order Rate Constant, k₂) | Typically in the range of 0.28 - 1.22 M⁻¹s⁻¹ with azides. | Reaction rates are influenced by the specific azide, buffer composition, pH, and temperature. For instance, reactions in HEPES buffer tend to be faster than in PBS. | [12] |
| Conjugation Efficiency | Often reported as high or near-quantitative. | Efficiency can be quantified by methods such as UV-Vis spectroscopy (monitoring DBCO absorbance at ~309-310 nm) or mass spectrometry. | [13] |
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for the key steps in utilizing this compound reagents.
Activation of this compound with NHS/EDC
This protocol describes the in-situ activation of the carboxylic acid group of this compound to form a reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on a biomolecule.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-containing biomolecule (e.g., protein)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.[7]
-
Dissolve NHS/sulfo-NHS and EDC in anhydrous DMF or DMSO to a stock concentration of 100 mM.[7]
-
In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.[7]
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the activated DBCO-NHS ester.[7]
-
Immediately proceed to the conjugation step.
Conjugation of Activated DBCO to a Biomolecule
Procedure:
-
Prepare the amine-containing biomolecule at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[7]
-
Add the freshly activated DBCO-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the DBCO reagent is a common starting point.[7]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[7]
-
Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.[7]
-
Purify the DBCO-labeled biomolecule to remove excess, unreacted DBCO reagent and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.[7]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
This protocol outlines the copper-free click reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.
Materials:
-
Purified DBCO-functionalized biomolecule
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.[7]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. Reaction times may require optimization.[7]
-
If necessary, purify the final conjugate to remove any excess azide-containing molecule using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.[7]
Visualizing the Workflow and Underlying Chemistry
To further clarify the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Workflow for this compound bioconjugation.
Caption: The fundamental SPAAC reaction.
Conclusion
This compound is a versatile and powerful reagent for copper-free click chemistry, enabling robust bioconjugation for a wide range of applications. While commercial offerings of this compound and related kits are numerous, a careful evaluation of purity, stability, and the specific requirements of the intended application is crucial. For applications requiring enhanced aqueous solubility or reduced steric hindrance, considering DBCO reagents modified with PEG linkers is advisable.[7] By following well-defined activation and conjugation protocols, researchers can achieve high efficiency and reproducible results. The choice between in-situ activation of this compound and using pre-activated DBCO-NHS esters will depend on the specific experimental needs, with the former offering more control over the activation step and the latter providing greater convenience.[14]
References
- 2. glenresearch.com [glenresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, 1353016-70-2 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chempep.com [chempep.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. interchim.fr [interchim.fr]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of DBCO-Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount, extending beyond the bench to the proper disposal of chemical reagents. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of DBCO-acid (Dibenzocyclooctyne-acid), a common reagent in bioconjugation and click chemistry. By offering information that supplements standard product literature, this document aims to be a trusted resource for laboratory safety and chemical management.
While this compound is not classified as a highly hazardous substance, its reactivity necessitates careful handling to ensure a safe laboratory environment and compliance with environmental regulations. The primary and recommended method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to don the appropriate Personal Protective Equipment (PPE). All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or glasses | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Protective Clothing | Laboratory coat | Protects skin and clothing from contamination. |
Step-by-Step Disposal Procedure
The following workflow outlines the necessary steps for the proper disposal of this compound waste, from initial collection to final hand-off to professional disposal services.
Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent accidental reactions.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials such as pipette tips, weighing paper, and gloves, in a dedicated, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Liquid Waste: If the this compound is in a solvent such as DMSO or DMF, collect it in a separate, clearly labeled, and sealable container. Do not mix this waste stream with aqueous waste or other incompatible chemicals.
Labeling of Waste Containers
Properly and clearly label all waste containers with the full chemical name: "this compound" or "Dibenzocyclooctyne-acid". Also, include the name of the solvent if it is a liquid waste. The label should be legible and securely attached to the container.
Storage Pending Disposal
Store the sealed waste containers in a designated and well-ventilated chemical waste storage area. This area should be away from incompatible materials and general laboratory traffic.
Arrangement for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the full chemical name and any available Safety Data Sheet (SDS) for the compound.
In-Laboratory Deactivation of this compound (for experienced personnel)
For laboratories with the appropriate expertise and safety measures, a pre-disposal deactivation step can be considered to render the this compound less reactive. This procedure should only be performed by trained personnel in a controlled environment. The following is a suggested protocol for the deactivation of the reactive cyclooctyne (B158145) group via a "click" reaction with a slight excess of a simple, non-hazardous azide (B81097), such as sodium azide, followed by neutralization of the carboxylic acid group.
It is imperative to consult with your institution's EHS department before attempting any in-laboratory chemical deactivation.
Experimental Protocol for Deactivation
Materials:
-
This compound waste
-
Sodium azide (NaN₃)
-
Sodium bicarbonate (NaHCO₃)
-
A suitable solvent for this compound (e.g., DMSO)
-
Water
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
pH paper or pH meter
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a chemical fume hood, prepare a solution of the this compound waste in a minimal amount of a suitable solvent. In a separate container, prepare a solution of a slight molar excess (approximately 1.1 to 1.2 equivalents) of sodium azide in water.
-
Reaction: While stirring the this compound solution, slowly add the sodium azide solution. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction will proceed, "clicking" the azide onto the cyclooctyne and thus deactivating its reactivity. Allow the reaction to stir at room temperature for at least one hour to ensure completion.
-
Neutralization: After the deactivation of the cyclooctyne, the carboxylic acid group can be neutralized. Slowly add a saturated solution of sodium bicarbonate to the reaction mixture while stirring. Continue adding the bicarbonate solution until the pH of the mixture is between 6 and 8, as confirmed by pH paper or a pH meter.
-
Final Disposal: The resulting neutralized and deactivated solution should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor.
Regulatory Landscape: A Comparison of US and EU Guidelines
The disposal of laboratory chemical waste is regulated by national and international bodies. Below is a high-level comparison of the frameworks in the United States and the European Union.
| Feature | United States (EPA - RCRA) | European Union (ECHA - Waste Framework Directive) |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA). | Waste Framework Directive (2008/98/EC). |
| Hazardous Waste ID | Wastes are identified as "listed wastes" or "characteristic wastes" (ignitability, corrosivity, reactivity, toxicity). | Wastes are classified as hazardous based on the European Waste Catalogue (EWC) and the CLP Regulation (Classification, Labelling and Packaging). |
| Generator Responsibility | Generators are responsible for identifying and quantifying their waste and arranging for its safe disposal. | Waste producers are responsible for the safe management of the waste they produce. |
| Disposal Method | Primarily through licensed Treatment, Storage, and Disposal Facilities (TSDFs). | Requires collection by authorized companies for treatment, recovery, or disposal in permitted facilities. |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for institutional safety protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety department and the relevant Safety Data Sheets for specific guidance.
Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of DBCO-acid (Dibenzocyclooctyne-acid), a key reagent in copper-free click chemistry. Adherence to these protocols is crucial for protecting personnel and maintaining experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound and its solutions, a comprehensive suite of personal protective equipment is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or chemical splash goggles.[1][2] | Nitrile or neoprene gloves (double-gloving is recommended).[2] | Lab coat or disposable gown and closed-toe shoes.[1] | Required if not handled in a chemical fume hood; a face mask or respirator should be used to avoid inhaling dust particles.[2] |
| Dissolving in Solvent (e.g., DMSO, DMF) | Chemical splash goggles or a face shield.[1] | Chemical-resistant gloves (nitrile or neoprene). See solvent compatibility data below.[1][2] | Lab coat or disposable gown.[2] | Operations should be performed in a chemical fume hood to minimize exposure to solvent vapors.[1][2] |
| Performing Reactions | Chemical splash goggles.[2] | Nitrile or neoprene gloves.[2] | Lab coat or disposable gown.[2] | Work in a well-ventilated area, preferably a chemical fume hood.[1] |
| Handling Waste | Chemical splash goggles.[2] | Nitrile or neoprene gloves.[2] | Lab coat or disposable gown.[2] | Handle in a well-ventilated area, such as a chemical fume hood.[3] |
Solvent Compatibility for Gloves
This compound is frequently dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] It is critical to select gloves that offer adequate protection against these solvents. The "breakthrough time" indicates how long a glove can be in contact with a chemical before the chemical permeates the glove.
| Solvent | Glove Material | Breakthrough Time (minutes) | Recommendation |
| Dimethyl Sulfoxide (DMSO) | Nitrile | >480[4] | Excellent for prolonged contact. |
| Dimethylformamide (DMF) | Nitrile | <5 - 45[4][5] | Poor to Fair. Not recommended for prolonged contact. Change gloves immediately upon contact. |
Note: Glove performance can be affected by thickness, temperature, and the specific formulation of the glove. Always consult the manufacturer's chemical resistance guide for the specific gloves you are using. For handling harsh chemicals, it is recommended to dispose of gloves after any contact.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental success.
Experimental Protocol: Step-by-Step Handling
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.[2]
-
Store the tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, alkalis, and oxidizing agents.[2]
-
For long-term stability, store the solid powder at -20°C.[1] If dissolved in a solvent, store at -80°C.[2]
-
-
Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2]
-
All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure.[1]
-
To prepare a stock solution, dissolve the this compound powder in an anhydrous solvent such as DMSO or DMF.[1]
-
-
Performing the Reaction:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.[3]
-
Liquid Waste: If the compound is in a solvent, collect it in a designated, compatible, and clearly labeled chemical waste container. Do not mix with aqueous or other incompatible waste streams.[3]
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with this compound in a designated solid chemical waste container.[3]
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[3]
-
Disposal should be carried out through a licensed chemical waste disposal service.[3][6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[3]
-
Do not discharge this compound or its waste into the sewer system.[6]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
Experimental Protocol: Spill Cleanup
-
Immediate Actions:
-
Evacuate personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.[6]
-
-
Personal Protective Equipment:
-
Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.[6]
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.[6]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][6]
-
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the safety procedures, the following workflow diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
